molecular formula C28H54O4 B3044326 Dimethyl hexacosanedioate CAS No. 86797-43-5

Dimethyl hexacosanedioate

Cat. No.: B3044326
CAS No.: 86797-43-5
M. Wt: 454.7 g/mol
InChI Key: JRSZACGIMLRVIK-UHFFFAOYSA-N
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Description

Dimethyl hexacosanedioate is a useful research compound. Its molecular formula is C28H54O4 and its molecular weight is 454.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dimethyl hexacosanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H54O4/c1-31-27(29)25-23-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24-26-28(30)32-2/h3-26H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSZACGIMLRVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40558974
Record name Dimethyl hexacosanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86797-43-5
Record name Dimethyl hexacosanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Physicochemical Landscape of Dimethyl Hexacosanedioate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the physical properties, experimental characterization, and relevant biochemical pathways of Dimethyl hexacosanedioate is now available for researchers, scientists, and professionals in drug development. This document provides a centralized resource of key data for this very long-chain dicarboxylic acid dimethyl ester, a molecule of interest in various research domains including lipidomics and materials science.

This compound, with the chemical formula C₂₈H₅₄O₄, is the dimethyl ester of hexacosanedioic acid. As a member of the long-chain dicarboxylic acid ester family, its physical properties are largely dictated by its long aliphatic chain. While specific experimental data for this exact compound is sparse in readily accessible databases, this guide compiles available information and provides context through data on homologous very long-chain dicarboxylic acid dimethyl esters.

Core Physical Properties

A summary of the key physical and chemical identifiers for this compound is presented below.

PropertyValueSource
Molecular Formula C₂₈H₅₄O₄-
Molecular Weight 454.7 g/mol -
CAS Number Not explicitly found-

Due to the scarcity of direct experimental values for this compound, data for closely related very long-chain α,ω-dicarboxylic acid dimethyl esters are crucial for estimating its properties. Research on lipids from thermophilic anaerobic eubacteria has led to the isolation and characterization of several such compounds. For instance, α,ω-13,16-dimethyloctacosanedioate dimethyl ester (a C30 homologue) has been identified, indicating the natural occurrence of similar structures[1]. The characterization of these compounds provides valuable insight into the expected properties of this compound.

Experimental Protocols

The determination of the physical properties of very long-chain dicarboxylic acid esters like this compound requires specialized analytical techniques. The following section details the typical experimental methodologies employed for their synthesis, purification, and characterization.

Synthesis and Purification

The synthesis of very long-chain α,ω-dicarboxylic acids can be achieved through various methods, including biotechnological approaches utilizing engineered microorganisms. For example, engineered Escherichia coli has been used to produce long-chain dicarboxylic acids from renewable fatty acids and plant oils. These dicarboxylic acids can then be esterified to their corresponding dimethyl esters.

A common laboratory-scale method for the preparation of dimethyl esters from dicarboxylic acids is through acid-catalyzed esterification with methanol (B129727).

Protocol for Acid-Catalyzed Esterification:

  • The dicarboxylic acid is dissolved in an excess of anhydrous methanol.

  • A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the solution.

  • The mixture is refluxed for several hours to drive the esterification reaction to completion.

  • After cooling, the excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., diethyl ether or hexane) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • The organic layer is dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude dimethyl ester.

  • Purification of the dimethyl ester is typically achieved through column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent.

Characterization Techniques

The structural elucidation and confirmation of purity for this compound and similar long-chain esters are performed using a combination of spectroscopic and chromatographic methods.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For very long-chain esters, high-temperature GC is required.

  • Sample Preparation: The purified dimethyl ester is dissolved in a volatile organic solvent such as hexane (B92381) or dichloromethane.

  • GC Conditions: A high-temperature, non-polar capillary column is typically used. The oven temperature is programmed to ramp up to a high final temperature to ensure the elution of these high molecular weight compounds.

  • MS Detection: Electron ionization (EI) mass spectrometry is commonly used. The resulting mass spectrum will show a characteristic fragmentation pattern, including a molecular ion peak (M⁺) and fragments corresponding to the loss of methoxy (B1213986) groups (-OCH₃) and successive losses of methylene (B1212753) units (-CH₂).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of the dimethyl ester.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl ester protons (a singlet around 3.6 ppm) and the methylene protons of the long aliphatic chain (a broad multiplet around 1.2-1.6 ppm). The protons on the carbons alpha to the ester groups will appear as a triplet at a slightly downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the ester groups (around 174 ppm), the methoxy carbons (around 51 ppm), and a series of signals for the methylene carbons in the aliphatic chain.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will exhibit a strong absorption band corresponding to the C=O stretching of the ester groups (around 1740 cm⁻¹) and C-H stretching and bending vibrations for the aliphatic chain.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel long-chain dicarboxylic acid dimethyl ester like this compound.

G Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_data Data Analysis start Hexacosanedioic Acid + Methanol esterification Acid-Catalyzed Esterification start->esterification crude_product Crude this compound esterification->crude_product chromatography Column Chromatography / Recrystallization crude_product->chromatography pure_product Pure this compound chromatography->pure_product purity_assessment Purity Assessment chromatography->purity_assessment gcms GC-MS Analysis pure_product->gcms nmr NMR Spectroscopy (¹H & ¹³C) pure_product->nmr ftir FT-IR Spectroscopy pure_product->ftir structure_confirmation Structure Confirmation gcms->structure_confirmation gcms->purity_assessment nmr->structure_confirmation ftir->structure_confirmation physical_properties Determination of Physical Properties purity_assessment->physical_properties

Synthesis and Characterization Workflow

This technical guide provides a foundational understanding of the physical properties and analytical methodologies related to this compound. As research into very long-chain lipids continues to expand, it is anticipated that more specific experimental data for this and similar molecules will become available, further enriching our knowledge of their physicochemical behavior and potential applications.

References

An In-depth Technical Guide to Long-Chain α,ω-Dicarboxylic Acid Dimethyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific data was found for dimethyl hexacosanedioate (a 26-carbon chain α,ω-dicarboxylic acid dimethyl ester). This guide will focus on representative, well-documented long-chain α,ω-dicarboxylic acid dimethyl esters, namely dimethyl sebacate (B1225510) (C10) and dimethyl dodecanedioate (B1236620) (C12), to provide a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of this class of compounds.

Chemical Structure and Formula

Long-chain α,ω-dicarboxylic acid dimethyl esters are organic compounds characterized by a central aliphatic chain with a methyl ester group at each end. The general formula for these compounds is CH₃OOC(CH₂)ₙCOOCH₃.

Dimethyl Sebacate:

  • Systematic Name: Dimethyl decanedioate

  • Molecular Formula: C₁₂H₂₂O₄

  • Chemical Structure: CH₃OOC-(CH₂)₈-COOCH₃

Dimethyl Dodecanedioate:

  • Systematic Name: Dimethyl dodecanedioate

  • Molecular Formula: C₁₄H₂₆O₄[1]

  • Chemical Structure: CH₃OOC-(CH₂)₁₀-COOCH₃

Physicochemical Properties

The physical and chemical properties of these diesters make them suitable for a variety of industrial applications, including as plasticizers, lubricants, and chemical intermediates.

PropertyDimethyl SebacateDimethyl Dodecanedioate
Molecular Weight 230.30 g/mol 258.35 g/mol [1]
CAS Number 106-79-61731-79-9[1]
Appearance Colorless liquidWhite crystalline solid
Melting Point 24.5 °C42-44 °C
Boiling Point 294 °C160 °C at 10 mmHg
Density 0.99 g/cm³0.96 g/cm³
Solubility Insoluble in water; soluble in organic solventsInsoluble in water; soluble in organic solvents

Experimental Protocols: Synthesis

The most common laboratory and industrial method for synthesizing long-chain α,ω-dicarboxylic acid dimethyl esters is the Fischer-Speier esterification of the corresponding dicarboxylic acid with methanol (B129727), using an acid catalyst.

Detailed Protocol for Laboratory Synthesis of Dimethyl Dodecanedioate

This protocol details the synthesis of dimethyl dodecanedioate from dodecanedioic acid and methanol using sulfuric acid as a catalyst.

Materials:

  • Dodecanedioic acid (1.0 eq)

  • Methanol (excess, as solvent)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.05 eq)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Diethyl ether or Dichloromethane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Glassware for filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, combine dodecanedioic acid and an excess of methanol. While stirring, carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous mixture with diethyl ether or dichloromethane. The organic layer will contain the desired dimethyl dodecanedioate.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst, followed by a wash with brine to remove any remaining aqueous contaminants.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexane (B92381) to yield pure dimethyl dodecanedioate.

Biological Significance: Peroxisomal β-Oxidation

Long-chain dicarboxylic acids, which can be formed in the body through ω-oxidation of fatty acids, are primarily metabolized in peroxisomes via the β-oxidation pathway. This metabolic process shortens the dicarboxylic acid chain, producing acetyl-CoA and shorter-chain dicarboxylic acids.

The following diagram illustrates the key steps in the peroxisomal β-oxidation of a long-chain dicarboxylyl-CoA.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisomal Matrix dca_coa Long-Chain Dicarboxylyl-CoA enoyl_coa Trans-2-Enoyl-Dicarboxylyl-CoA dca_coa->enoyl_coa ACOX1 hydroxyacyl_coa 3-Hydroxyacyl-Dicarboxylyl-CoA enoyl_coa->hydroxyacyl_coa L-PBE / D-BP ketoacyl_coa 3-Ketoacyl-Dicarboxylyl-CoA hydroxyacyl_coa->ketoacyl_coa L-PBE / D-BP shortened_dca_coa Shortened Dicarboxylyl-CoA ketoacyl_coa->shortened_dca_coa Thiolase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa dca_coa_in Long-Chain Dicarboxylic Acid abcd3 ABCD3 Transporter dca_coa_in->abcd3 Transport abcd3->dca_coa Activation (Acyl-CoA Synthetase)

References

Dimethyl Hexacosanedioate: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Natural Sources of Long-Chain Dicarboxylic Acid Dimethyl Esters

While specific natural sources for dimethyl hexacosanedioate remain un-cited in peer-reviewed literature, a notable discovery has been made in the realm of microbiology. A family of very-long-chain α,ω-dicarboxylic acid dimethyl esters has been identified in the thermophilic anaerobic eubacterium, Thermoanaerobacter ethanolicus 39E. These compounds are major fatty acyl components of the bacterium's membrane lipids, constituting approximately 40% of the total fatty acyl groups.[1] The primary component identified was α,ω-13,16-dimethyloctacosanedioic acid.[1]

This discovery is significant as it points towards a potential, albeit rare, natural source of structurally related C28 dicarboxylic acids. The biosynthetic pathway is suggested to be a tail-to-tail (ω) coupling of iso-branched fatty acids from opposite sides of the cell membrane.[1]

Table 1: Naturally Occurring Very-Long-Chain α,ω-Dicarboxylic Acid Dimethyl Esters from Thermoanaerobacter ethanolicus 39E

Compound NameCarbon Chain LengthMolecular Formula of Dimethyl Ester
α,ω-13,16-Dimethylheptacosanedioate dimethyl esterC29C31H60O4
α,ω-13,16-Dimethyloctacosanedioate dimethyl esterC30C32H62O4
α,ω-13,16-Dimethylnonacosanedioate dimethyl esterC31C33H64O4
α,ω-13,16-Dimethyltriacontanedioate dimethyl esterC32C34H66O4

Biotechnological Production of Long-Chain Dicarboxylic Acids

An alternative and more readily accessible source of long-chain dicarboxylic acids is through biotechnological processes.[2][3] Various oleaginous yeasts, such as those from the genus Candida, are capable of converting fatty acids from renewable feedstocks like plant oils (e.g., rapeseed oil) into long-chain α,ω-dicarboxylic acids.[2][3]

The underlying biochemical pathway is the ω-oxidation of monocarboxylic fatty acids.[2] Through genetic engineering, strains can be optimized to enhance the production of these dicarboxylic acids by, for example, knocking out genes involved in the competing β-oxidation pathway.[4] The resulting dicarboxylic acids can then be readily converted to their dimethyl esters through standard chemical esterification procedures.

Isolation and Purification of Long-Chain Dicarboxylic Acid Dimethyl Esters

The isolation of very-long-chain dicarboxylic acid dimethyl esters from microbial biomass is a multi-step process that involves extraction, derivatization, and chromatographic purification. The following table outlines a generalized experimental protocol based on methodologies reported for the isolation of these compounds from Thermoanaerobacter ethanolicus 39E.[1]

Table 2: Generalized Experimental Protocol for the Isolation of Very-Long-Chain Dicarboxylic Acid Dimethyl Esters from Microbial Biomass

Step Procedure Details and Rationale
1. Cell Harvesting and Lysis Harvest bacterial cells by centrifugation. Lyse the cells to release cellular components.Centrifugation pellets the cells from the culture medium. Lysis is necessary to access the membrane lipids.
2. Lipid Extraction Extract total lipids from the lysed cells using a solvent system such as chloroform:methanol.This standard lipid extraction method effectively solubilizes membrane lipids.
3. Acid-Catalyzed Methanolysis Treat the lipid extract with methanolic HCl or methanolic H2SO4 under reflux.This step simultaneously cleaves the fatty acyl chains from the lipid backbone and converts the resulting carboxylic acids to their methyl esters.
4. Extraction of Methyl Esters Extract the fatty acid methyl esters (FAMEs) from the reaction mixture using a non-polar solvent like n-hexane.The non-polar FAMEs will partition into the hexane (B92381) layer, separating them from polar components.
5. Preliminary Purification Subject the FAME mixture to column chromatography on silica (B1680970) gel.This step separates the FAMEs into different fractions based on polarity, allowing for the isolation of the dicarboxylic acid dimethyl esters from monocarboxylic acid methyl esters.
6. High-Performance Liquid Chromatography (HPLC) Further purify the fraction containing the dicarboxylic acid dimethyl esters using reversed-phase HPLC.HPLC provides higher resolution separation to isolate the specific long-chain dicarboxylic acid dimethyl esters of interest.
7. Structure Elucidation Characterize the purified compounds using analytical techniques.Gas Chromatography-Mass Spectrometry (GC-MS) confirms the molecular weight and fragmentation pattern. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information.[1]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the isolation and purification of very-long-chain dicarboxylic acid dimethyl esters from a microbial source.

Isolation_Workflow cluster_extraction Extraction & Derivatization cluster_purification Purification cluster_analysis Analysis A Microbial Biomass B Cell Lysis A->B C Total Lipid Extraction (e.g., Chloroform:Methanol) B->C D Acid-Catalyzed Methanolysis (e.g., Methanolic HCl) C->D E Crude Fatty Acid Methyl Esters (FAMEs) D->E F Silica Gel Column Chromatography E->F G Fraction containing Dicarboxylic Acid Dimethyl Esters F->G H Reversed-Phase HPLC G->H I Purified Dimethyl Hexacosanedioate Analogues H->I J Structural Elucidation I->J K GC-MS J->K L NMR Spectroscopy (¹H, ¹³C) J->L

Caption: Workflow for the isolation and characterization of long-chain dicarboxylic acid dimethyl esters.

Conclusion

While the natural occurrence of this compound has yet to be reported, the existence of structurally similar very-long-chain dicarboxylic acid dimethyl esters in Thermoanaerobacter ethanolicus 39E provides a valuable lead for researchers. The methodologies for the isolation and characterization of these analogous compounds, as detailed in this guide, offer a robust framework that can be adapted for the potential discovery and study of this compound from natural sources. Furthermore, biotechnological production remains a promising avenue for obtaining this and other long-chain dicarboxylic acids for various research and development applications.

References

CAS number 86797-43-5 properties and suppliers.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to CAS Number 86797-43-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical with CAS number 86797-43-5, identified as Dimethyl hexacosanedioate. The document is structured to furnish researchers, scientists, and professionals in drug development with essential information, focusing on its properties and commercial availability. While this guide aims to be thorough, it is important to note that publicly available information on the experimental uses and biological activities of this specific compound is limited.

Chemical and Physical Properties

PropertyValueSource
CAS Number 86797-43-5[1][2][3][4]
Synonyms Hexacosanedioic acid, dimethyl ester[1]
Molecular Formula C₂₈H₅₄O₄[1][2][4]
Molecular Weight 454.73 g/mol [1]
Melting Point Data not available[1]
Boiling Point Data not available[1]
Density Data not available[1]
Solubility Data not available[1]
Flash Point Data not available[1]

Safety and Handling

A comprehensive Safety Data Sheet (SDS) from INDOFINE Chemical Company, Inc. indicates that the toxicological properties of this compound have not been fully investigated[1]. This compound is intended for research and development purposes only[1]. Standard laboratory safety protocols should be strictly adhered to when handling this chemical. This includes the use of personal protective equipment such as chemical-resistant gloves, protective clothing, and eye protection[1]. The SDS also states that there is no available data on respiratory sensitization, skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity[1].

Suppliers

This compound is available from several chemical suppliers, primarily for research purposes. The following table lists some of the known suppliers.

SupplierProduct NumberAdditional InformationSource
INDOFINE Chemical Company, Inc.25-2600[1]
Larodan AB25-2600-13Specializes in high-purity lipids for research.[5][6]
Sapphire North America-Distributor for Larodan AB.[7]
Alfa Chemistry-Listed as a supplier.[8]
BLD PharmBD01304767[9][10][11]
ChemicalBook-Lists multiple suppliers.[3][8]

Experimental Applications and Protocols

Extensive searches for experimental protocols involving this compound did not yield any specific methodologies. The compound is sold for research and development, which suggests it may be used as a starting material in organic synthesis, as a reference standard in analytical chemistry, or in material science research. However, without published studies detailing its use, no specific experimental protocols can be provided.

Biological Activity and Signaling Pathways

There is currently no publicly available information to suggest that this compound has any defined biological activity or is involved in any specific signaling pathways. Searches for its mechanism of action or its effects on biological systems did not return any relevant results. Therefore, no signaling pathway diagrams can be generated for this compound at this time.

Logical Relationship of Available Information

The following diagram illustrates the current state of knowledge regarding this compound, highlighting the availability of basic chemical data and supplier information, and the absence of detailed experimental and biological information.

CAS 86797-43-5 CAS 86797-43-5 Properties Properties CAS 86797-43-5->Properties Identified As Suppliers Suppliers CAS 86797-43-5->Suppliers Available From Experimental Data Experimental Data CAS 86797-43-5->Experimental Data Lacks Published Biological Activity Biological Activity CAS 86797-43-5->Biological Activity No Known

Caption: Information availability for CAS 86797-43-5.

This compound (CAS 86797-43-5) is a commercially available long-chain diester with well-defined basic chemical properties such as its molecular formula and weight. However, there is a significant lack of publicly accessible data regarding its physical properties, toxicological profile, experimental applications, and biological activity. For researchers and drug development professionals, this compound represents a largely unexplored chemical entity. Any research involving this compound would require initial exploratory studies to determine its characteristics and potential applications. It is recommended to consult the Safety Data Sheet from the respective supplier for the most current safety and handling information before use.

References

Hexacosanedioic Acid, Dimethyl Ester: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Hexacosanedioic acid, dimethyl ester is a long-chain aliphatic diester. As a derivative of hexacosanedioic acid, a 26-carbon dicarboxylic acid, this molecule features a long hydrophobic carbon chain flanked by two methyl ester functional groups. While specific experimental data for this particular diester is not extensively documented in publicly available literature, its characteristics can be largely inferred from the well-established chemistry of long-chain dicarboxylic acids and their esters. This document provides a technical guide on the core characteristics, synthesis, and potential applications of hexacosanedioic acid, dimethyl ester, aimed at researchers, scientists, and professionals in drug development and materials science. Methodologies and data from closely related long-chain diesters are used to provide a comprehensive profile.

Chemical and Physical Properties

PropertyExpected Value / Data for Analogous Compounds
Molecular Formula C₂₈H₅₄O₄
Molecular Weight 454.72 g/mol
Appearance White to off-white waxy solid
Melting Point Not specified, but expected to be higher than related, shorter-chain diesters
Boiling Point High boiling point, likely decomposes under atmospheric pressure
Solubility Insoluble in water; soluble in ethers and alcohols.[1]
Density Expected to be less than 1 g/mL

Spectroscopic Characteristics

The structural features of hexacosanedioic acid, dimethyl ester can be confirmed using standard spectroscopic techniques. The expected spectral data are summarized below.

TechniqueExpected Characteristics
FT-IR A prominent ester carbonyl (C=O) stretching band around 1735-1740 cm⁻¹.[2][3] The disappearance of the broad O-H stretch from the parent dicarboxylic acid would confirm complete esterification.[2] C-H stretching bands for the aliphatic chain will be observed around 2850-2950 cm⁻¹.
¹H NMR A singlet corresponding to the six protons of the two methyl ester (-OCH₃) groups, expected around 3.6-3.7 ppm.[4] A complex multiplet signal for the numerous methylene (B1212753) (-CH₂-) groups of the long aliphatic chain would be seen further upfield. Protons on carbons alpha to the carbonyls will be slightly downfield compared to the other methylene protons.[3]
¹³C NMR A signal for the ester carbonyl carbons around 174 ppm.[4] A signal for the methoxy (B1213986) (-OCH₃) carbons around 51-52 ppm. Multiple signals in the aliphatic region (approx. 20-40 ppm) corresponding to the methylene carbons of the long chain.[4]
Mass Spec The molecular ion peak (M⁺) would be observed at m/z 454.72. Common fragmentation patterns for esters include the formation of an acylium ion (R-CO⁺) and loss of the alkoxy group (-OCH₃).[3]

Synthesis of Hexacosanedioic Acid, Dimethyl Ester

The most common and straightforward method for synthesizing dialkyl esters from dicarboxylic acids is the Fischer esterification. This acid-catalyzed reaction involves treating the dicarboxylic acid with an excess of the corresponding alcohol, in this case, methanol.

Fischer_Esterification Hexacosanedioic_Acid Hexacosanedioic Acid HOOC-(CH₂)₂₄-COOH plus1 + Methanol Methanol (excess) 2 CH₃OH reaction_arrow H₂SO₄ (cat.) Heat (Reflux) Dimethyl_Ester Hexacosanedioic Acid, Dimethyl Ester CH₃OOC-(CH₂)₂₄-COOCH₃ plus2 + Water Water 2 H₂O Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification arrow arrow A 1. Combine Reactants (Hexacosanedioic Acid, Methanol) B 2. Add Acid Catalyst (e.g., H₂SO₄) A->B C 3. Heat to Reflux (Monitor by TLC) B->C D 4. Cool & Dilute (with Diethyl Ether) C->D Reaction Complete E 5. Neutralize & Wash (NaHCO₃, H₂O, Brine) D->E F 6. Dry Organic Layer (e.g., MgSO₄) E->F G 7. Concentrate (Rotary Evaporator) F->G H 8. Purify Product (Recrystallization/Chromatography) G->H I I H->I Final Product

References

The Biological Significance of Very Long-Chain Dicarboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Very long-chain dicarboxylic acids (VLCDAs) are emerging as a class of bioactive lipids with significant implications in health and disease. Formed through the ω-oxidation of very long-chain fatty acids (VLCFAs), these molecules are not merely metabolic byproducts but active participants in cellular signaling and homeostasis. Dysregulation of VLCDA metabolism is linked to several inherited metabolic disorders, and recent evidence highlights their potential as anti-inflammatory and chemopreventive agents. This technical guide provides an in-depth overview of the biological significance of VLCDAs, focusing on their metabolism, physiological roles, and pathological implications. It includes a compilation of quantitative data, detailed experimental protocols for their study, and graphical representations of the key metabolic and signaling pathways in which they are involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the expanding field of VLCDA biology.

Introduction

Very long-chain dicarboxylic acids (VLCDAs) are straight-chain fatty acids with carboxyl groups at both ends of the aliphatic chain, typically containing 20 or more carbon atoms. For a long time, they were considered minor products of fatty acid metabolism. However, accumulating evidence now points towards their crucial roles in various physiological and pathophysiological processes.

The primary route for VLCDA synthesis is the ω-oxidation of very long-chain fatty acids (VLCFAs), which occurs predominantly in the endoplasmic reticulum. Subsequently, these dicarboxylic acids undergo chain-shortening primarily through β-oxidation within peroxisomes.[1] This metabolic pathway serves as an alternative route for fatty acid catabolism, particularly when mitochondrial β-oxidation is impaired or overloaded.

The biological significance of VLCDAs is underscored by their association with several human diseases. Inborn errors of metabolism, such as peroxisomal biogenesis disorders and very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency, often lead to an accumulation of VLCFAs and, consequently, VLCDAs.[2] This accumulation can have cytotoxic effects and contribute to the pathology of these conditions.[3]

Conversely, recent studies have unveiled a protective role for specific VLCDAs. Notably, VLCDA 28:4 has been identified as an endogenous anti-inflammatory lipid with potential chemopreventive properties.[4] Its levels are found to be decreased in the plasma of patients with certain cancers, suggesting a role in tumor suppression.[4][5]

This guide aims to provide a detailed exploration of the multifaceted biological significance of VLCDAs, offering a valuable resource for the scientific community to further investigate their therapeutic potential.

Metabolism of Very Long-Chain Dicarboxylic Acids

The metabolism of VLCDAs is a two-step process involving their formation via ω-oxidation and their subsequent degradation through peroxisomal β-oxidation.

ω-Oxidation: The Biosynthetic Pathway

The initial and rate-limiting step in the formation of VLCDAs is the ω-hydroxylation of VLCFAs, catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F subfamilies located in the endoplasmic reticulum.[4] This reaction introduces a hydroxyl group at the terminal methyl carbon (ω-carbon) of the fatty acid. The resulting ω-hydroxy fatty acid is then sequentially oxidized to an aldehyde and then to a dicarboxylic acid by alcohol dehydrogenase and aldehyde dehydrogenase, respectively.

dot

VLCDA_Biosynthesis cluster_ER Endoplasmic Reticulum VLCFA Very Long-Chain Fatty Acid (VLCFA) omega_hydroxy_VLCFA ω-Hydroxy VLCFA VLCFA->omega_hydroxy_VLCFA CYP4A/CYP4F (ω-hydroxylase) omega_oxo_VLCFA ω-Oxo VLCFA omega_hydroxy_VLCFA->omega_oxo_VLCFA Alcohol Dehydrogenase VLCDA Very Long-Chain Dicarboxylic Acid (VLCDA) omega_oxo_VLCFA->VLCDA Aldehyde Dehydrogenase

Figure 1: Biosynthesis of Very Long-Chain Dicarboxylic Acids (VLCDAs).
Peroxisomal β-Oxidation: The Degradation Pathway

Once formed, VLCDAs are transported into peroxisomes for catabolism. Unlike mitochondrial β-oxidation, which primarily handles short-, medium-, and long-chain fatty acids, peroxisomal β-oxidation is the main pathway for the degradation of VLCFAs and VLCDAs.[1][6]

The process begins with the activation of the dicarboxylic acid to its corresponding CoA ester by a peroxisomal acyl-CoA synthetase.[7] This is followed by a series of four enzymatic reactions that shorten the acyl chain by two carbons in each cycle, releasing acetyl-CoA. The key enzymes involved are acyl-CoA oxidase, a bifunctional enzyme (enoyl-CoA hydratase/L-3-hydroxyacyl-CoA dehydrogenase), and 3-ketoacyl-CoA thiolase.[6] The chain-shortened dicarboxylic acids can then re-enter the β-oxidation spiral until they are converted to medium- and short-chain dicarboxylic acids, such as adipic and suberic acids, which are then excreted in the urine.

dot

Peroxisomal_Beta_Oxidation cluster_Peroxisome Peroxisome VLCDA_CoA VLCDA-CoA trans_enoyl_CoA trans-Δ2-Enoyl-DCA-CoA VLCDA_CoA->trans_enoyl_CoA Acyl-CoA Oxidase hydroxyacyl_CoA L-3-Hydroxyacyl-DCA-CoA trans_enoyl_CoA->hydroxyacyl_CoA Bifunctional Enzyme (Hydratase activity) ketoacyl_CoA 3-Ketoacyl-DCA-CoA hydroxyacyl_CoA->ketoacyl_CoA Bifunctional Enzyme (Dehydrogenase activity) shortened_DCA_CoA Chain-Shortened DCA-CoA ketoacyl_CoA->shortened_DCA_CoA 3-Ketoacyl-CoA Thiolase acetyl_CoA Acetyl-CoA ketoacyl_CoA->acetyl_CoA 3-Ketoacyl-CoA Thiolase Anti_Inflammatory_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB VLCDA VLCDA VLCDA->MAPK Inhibition VLCDA->NFkB Inhibition Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, TNF-α, IL-6) MAPK->Proinflammatory_Genes NFkB->Proinflammatory_Genes NO_Assay_Workflow cell_seeding Seed Macrophages in 96-well plate pretreatment Pre-treat with VLCDA cell_seeding->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate for 24-48 hours stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection griess_reaction Perform Griess Reaction supernatant_collection->griess_reaction absorbance_measurement Measure Absorbance at 540 nm griess_reaction->absorbance_measurement data_analysis Calculate Nitrite Concentration absorbance_measurement->data_analysis

References

Potential Research Areas for Long-Chain Aliphatic Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain aliphatic compounds, characterized by their extended hydrocarbon chains, are a diverse class of molecules with significant and expanding roles in biomedical and materials science research. Their inherent properties, such as hydrophobicity, propensity for self-assembly, and biocompatibility, make them ideal candidates for a wide range of applications, from novel drug delivery systems and therapeutics to advanced biomaterials and vaccine adjuvants. This technical guide provides an in-depth exploration of the core research areas involving long-chain aliphatic compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of critical pathways and workflows to support ongoing and future research endeavors.

Therapeutic Potential of Bioactive Long-Chain Aliphatic Compounds

Long-chain fatty acids and their derivatives, particularly fatty acid amides, have emerged as a crucial class of signaling molecules with significant therapeutic potential. These compounds are involved in a myriad of physiological processes and are being actively investigated for the treatment of various diseases.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty acid amide hydrolase (FAAH) is a key enzyme responsible for the degradation of endocannabinoids, such as anandamide (B1667382) (N-arachidonoylethanolamine), which play a vital role in pain, inflammation, and mood regulation.[1][2] Inhibition of FAAH leads to an increase in endogenous anandamide levels, offering a promising therapeutic strategy for pain management and treatment of neurological disorders.[1][3]

Table 1: Inhibitory Activity of Selected FAAH Inhibitors

CompoundTypeTargetIC50 (nM)Ki (nM)Reference
URB597IrreversibleHuman FAAH4.6-[4]
OL-135ReversibleHuman FAAH208 ± 354.7[3][5]
PF-04457845IrreversibleHuman FAAH7.2-[4]
JNJ-42165279ReversibleHuman FAAH70-[4]
JNJ-1661010ReversibleRat FAAH10-[4]
BIA 10-2474IrreversibleFAAHPotent (unspecified)-[4]
Cytotoxic Fatty Acid Amides in Oncology

Certain synthetic and naturally derived fatty acid amides have demonstrated significant cytotoxic activity against various cancer cell lines.[6] These compounds can induce apoptosis and inhibit cell proliferation and migration, making them promising candidates for novel cancer therapies.[6][7] Their mechanism of action often involves the modulation of key signaling pathways, such as the PI3K/Akt pathway, and interaction with cannabinoid receptors.[6][7][8]

Table 2: Cytotoxic Activity of Fatty Acid Amides (FAAs) against Cancer Cell Lines

CompoundCell LineIC50Reference
FAA1 (from Carapa guianensis oil)C6 Glioma70 µg/mL[6]
FAA2 (from Carapa guianensis oil)C6 Glioma30 µg/mL[6]
Alkanolamide stearate-monoethanolamineHeLa37.5 µM[9]
NLC-FAA/SF Formulation4T1 Murine Breast Cancer0.18 ± 0.06 μg/mL[10][11][12]

Long-Chain Aliphatic Compounds in Drug Delivery

The amphiphilic nature of many long-chain aliphatic compounds makes them ideal building blocks for novel drug delivery systems. Aliphatic polyesters and copolymers are particularly prominent in this field due to their biocompatibility and biodegradability.[13]

Aliphatic Polyester Nanoparticles

Nanoparticles formulated from aliphatic polyesters, such as poly(lactic-co-glycolic acid) (PLGA) and poly(caprolactone) (PCL), are widely used to encapsulate and deliver therapeutic agents.[14][15][16][17] These systems can protect drugs from degradation, improve their solubility, and provide controlled release profiles.[14][15][16][17] The drug release kinetics can be modulated by factors like polymer crystallinity, molecular weight, and the incorporation of hydrophilic blocks like polyethylene (B3416737) glycol (PEG).[14][18]

Table 3: Drug Loading and Encapsulation Efficiency of Aliphatic Nanoparticles

Polymer SystemDrugDrug Loading (%)Encapsulation Efficiency (%)Reference
PLGA-PEG MicrospheresAclacinomycin A--[18]
Polymer MicellesPaclitaxel (PTX)~537.6 ± 14.4[1]
Polymer MicellesLapatinib (LAP)~525.0 ± 1.5[1]
Co-loaded PTX-LAP NPsPaclitaxel (PTX)-67.0 ± 2.2[1]
Poly(octamethylene suberate) (POS)Ropinirole HCl16-23High (unspecified)[19]
Poly-ε-caprolactone (PCL)Caffeine-20-30

Long-Chain Aliphatic Polymers in Materials Science

Long-chain aliphatic polyesters are a class of biodegradable polymers with tunable mechanical and thermal properties, positioning them as sustainable alternatives to conventional plastics like polyethylene. Their properties are influenced by the length of the methylene (B1212753) units in their backbone.[7]

Table 4: Physical and Thermal Properties of Selected Long-Chain Aliphatic Polyesters

PolymerMelting Temperature (Tm) (°C)Glass Transition Temperature (Tg) (°C)Tensile Strength (MPa)Elongation at Break (%)Reference
Poly(butylene dodecanedioate) (PBD)--Similar to PE-
Poly(1,12-dodecylene octanedioate)--20.8255[8]
Poly(1,12-dodecylene sebacate)--25.3254[8]
Linear Aliphatic Polyesters (High MW)40 - 80-Poor-

Signaling Pathways and Experimental Workflows

Endocannabinoid Signaling Pathway via FAAH

The following diagram illustrates the biosynthesis and degradation of the endocannabinoid anandamide (AEA), highlighting the central role of FAAH.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron NAPE_PLD NAPE-PLD AEA_pre Anandamide (AEA) NAPE_PLD->AEA_pre NAPE N-Arachidonoyl- phosphatidylethanolamine (NAPE) NAPE->NAPE_PLD Hydrolysis FAAH FAAH Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine AEA_post Anandamide (AEA) AEA_post->FAAH Hydrolysis AEA_pre->AEA_post Uptake CB1_Receptor CB1 Receptor AEA_pre->CB1_Receptor Binds to CB1_Receptor->AEA_pre Retrograde Signaling

Caption: Endocannabinoid signaling pathway of anandamide (AEA).

Workflow for Nanoparticle Drug Delivery via Self-Assembly

This diagram outlines the process of forming drug-loaded nanoparticles from amphiphilic block copolymers through self-assembly.

Nanoparticle_Self_Assembly cluster_synthesis Preparation cluster_assembly Self-Assembly cluster_final Final Product Copolymer Amphiphilic Block Copolymer Dissolution Dissolution of Copolymer and Drug in Solvent Copolymer->Dissolution Drug Hydrophobic Drug Drug->Dissolution Solvent Organic Solvent Solvent->Dissolution Dispersion Dispersion in Aqueous Solution Dissolution->Dispersion SelfAssembly Micelle Formation (Self-Assembly) Dispersion->SelfAssembly SolventRemoval Solvent Removal (e.g., Dialysis) SelfAssembly->SolventRemoval Nanoparticles Drug-Loaded Nanoparticles SolventRemoval->Nanoparticles

Caption: Workflow for drug-loaded nanoparticle formation.

QS-21 Vaccine Adjuvant Mechanism of Action

The saponin-based adjuvant QS-21, which contains long-chain aliphatic moieties, enhances the immune response to vaccines through a multi-faceted mechanism.

QS21_Adjuvant_MoA cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Cell Response QS21 QS-21 Adjuvant Antigen_Uptake Enhanced Antigen Uptake & Presentation QS21->Antigen_Uptake NLRP3 NLRP3 Inflammasome Activation QS21->NLRP3 Th1_Response Th1 Cell-Mediated Immunity Antigen_Uptake->Th1_Response Th2_Response Th2 Humoral Immunity Antigen_Uptake->Th2_Response Cytokine_Release Cytokine Release (IL-1β, IL-18) NLRP3->Cytokine_Release Cytokine_Release->Th1_Response

Caption: Mechanism of action of the QS-21 vaccine adjuvant.

Experimental Protocols

Synthesis of Amphiphilic PLA-PEG-PLA Block Copolymers

This protocol describes the ring-opening polymerization of D,L-lactide using PEG as a macroinitiator to synthesize PLA-PEG-PLA triblock copolymers, which are commonly used in drug delivery applications.

Materials:

  • D,L-lactide

  • Polyethylene glycol (PEG)

  • Stannous octoate (Sn(Oct)₂)

  • Chloroform (B151607)

  • Ethyl ether

  • Schlenk flask

  • Vacuum line

Procedure:

  • Purify D,L-lactide by recrystallization from ethyl acetate (B1210297) and dry under vacuum.

  • Add appropriate amounts of D,L-lactide, PEG, and Sn(Oct)₂ catalyst to a dry Schlenk flask.

  • Heat the mixture to 120°C under an inert atmosphere to initiate polymerization.

  • Allow the reaction to proceed for 11 hours with stirring.

  • Cool the reaction mixture to room temperature.

  • Dissolve the resulting polymer in a minimal amount of chloroform.

  • Precipitate the copolymer by adding the chloroform solution dropwise to an excess of cold ethyl ether with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Dry the PLA-PEG-PLA copolymer under vacuum at room temperature for 24 hours.

  • Characterize the copolymer using FT-IR and ¹H-NMR spectroscopy to confirm its structure and composition.

Evaluation of Cytotoxicity using MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability, which is crucial for evaluating the cytotoxic effects of novel long-chain aliphatic compounds.[6][9]

Materials:

  • Cancer cell line (e.g., C6 glioma, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compound (long-chain aliphatic compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent) and a negative control (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Analysis of Long-Chain Fatty Acids by GC-MS

This protocol details the derivatization of long-chain fatty acids to their methyl esters (FAMEs) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a standard method for their identification and quantification.

Materials:

  • Lipid sample

  • Chloroform:methanol solution (2:1, v/v)

  • 0.6 M HCl in methanol

  • Hexane (B92381) (HPLC grade)

  • Anhydrous sodium sulfate

  • GC-MS system with a capillary column (e.g., Elite-5MS)

  • FAME standards

Procedure:

  • Transesterification:

    • Dissolve 50-100 mg of the lipid sample in 2 mL of chloroform:methanol (2:1, v/v).[6]

    • Add 3 mL of 0.6 M HCl in methanol.[6]

    • Heat the mixture at 85°C for 1 hour.[6]

    • Cool the sample to room temperature.

  • Extraction:

    • Add 3 mL of hexane to the cooled sample.

    • Vortex thoroughly and centrifuge at 8000 rpm for 10 minutes to separate the layers.[6]

    • Transfer the upper hexane layer containing the FAMEs to a clean vial.

    • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject 1 µL of the sample into the GC-MS.

    • Use an appropriate temperature program for the GC oven to separate the FAMEs (e.g., start at 50°C, ramp to 194°C, then ramp to 240°C).[6]

    • Set the mass spectrometer to scan a suitable mass range (e.g., 50-400 m/z).[6]

    • Identify individual FAMEs by comparing their mass spectra and retention times with those of known standards.[6]

Conclusion

The field of long-chain aliphatic compounds is rich with opportunities for innovative research and development. Their versatile chemical nature allows for their application as potent therapeutic agents, efficient drug delivery vehicles, and advanced biomaterials. The data, protocols, and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers and professionals, facilitating the exploration of new frontiers in this exciting area of science. Continued investigation into the synthesis, characterization, and application of these remarkable molecules holds the promise of significant advancements in medicine and materials science.

References

A Technical Guide to the Discovery of Novel Polymers from Dicarboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of materials science and drug delivery is one of constant evolution, driven by the pursuit of novel polymers with tailored properties. Among the vast array of polymer families, polyesters derived from dicarboxylic acid esters stand out for their versatility, biodegradability, and biocompatibility. This technical guide provides an in-depth exploration of the synthesis, characterization, and application of these promising macromolecules, with a particular focus on their role in advanced drug delivery systems.

Synthesis of Polyesters from Dicarboxylic Acid Esters

The synthesis of polyesters from dicarboxylic acid esters and diols is primarily achieved through polycondensation reactions, which can be performed using conventional chemical methods or enzymatic catalysis. These methods offer distinct advantages and are chosen based on the desired polymer characteristics and process considerations.

Polycondensation: A Versatile Tool for Polyester (B1180765) Synthesis

Polycondensation is a step-growth polymerization technique where monomers react to form dimers, trimers, and eventually long polymer chains, with the concurrent elimination of a small molecule such as water or methanol (B129727).[1] When dicarboxylic acid esters are used as monomers, the reaction is a transesterification, where the ester group of the monomer is exchanged with the hydroxyl groups of the diol.

Key Synthesis Methods:

  • Melt Polycondensation: This solvent-free method involves heating the monomers above their melting points in the presence of a catalyst.[2] The reaction is typically carried out under vacuum to facilitate the removal of the condensation byproduct, driving the equilibrium towards the formation of high molecular weight polymers.[3]

  • Solution Polycondensation: In this method, the monomers are dissolved in a high-boiling point solvent. The reaction is carried out at elevated temperatures, and the solvent aids in heat and mass transfer.[4] This technique is particularly useful for synthesizing polymers that are thermally sensitive or when precise control over the reaction conditions is required.

Enzymatic Synthesis: A Green Alternative

Enzymatic polymerization has emerged as a sustainable and highly selective alternative to traditional chemical synthesis.[5] Lipases, a class of enzymes that catalyze the hydrolysis of esters, are commonly employed for the synthesis of polyesters.[5] The use of enzymes offers several advantages, including mild reaction conditions, high selectivity, and the ability to produce polymers with well-defined architectures.[5]

Divinyl esters, such as divinyl adipate (B1204190), are often used as activated monomers in enzymatic polycondensation, as they lead to higher reaction rates and molecular weights.[6] The reaction is typically carried out in an organic solvent or in bulk.[4]

Characterization of Novel Polyesters

A thorough characterization of newly synthesized polyesters is crucial to understand their structure-property relationships and to assess their suitability for specific applications. A suite of analytical techniques is employed to determine their molecular weight, thermal properties, and mechanical behavior.

Table 1: Key Characterization Techniques for Polyesters

Property MeasuredTechnique(s)Description
Molecular Weight Gel Permeation Chromatography (GPC)Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI), providing insights into the polymer chain length distribution.[7]
Thermal Properties Differential Scanning Calorimetry (DSC)Measures the glass transition temperature (Tg) and melting temperature (Tm), which are critical for understanding the polymer's physical state and processing window.[8]
Mechanical Properties Tensile TestingEvaluates the polymer's strength and elasticity by measuring its tensile strength, Young's modulus, and elongation at break.[9]
Chemical Structure Nuclear Magnetic Resonance (NMR) SpectroscopyConfirms the chemical structure of the polymer and provides information about the monomer composition and sequence in copolymers.[4]
Crystallinity X-ray Diffraction (XRD)Determines the degree of crystallinity and the crystalline structure of the polymer, which significantly influences its mechanical and thermal properties.

Table 2: Properties of Selected Polyesters from Dicarboxylic Acid Esters

Polymer NameDicarboxylic Acid EsterDiolSynthesis MethodMn ( g/mol )Mw ( g/mol )PDITg (°C)Tm (°C)Mechanical Properties
Poly(butylene succinate) (PBS)Diethyl Succinate (B1194679)1,4-ButanediolMelt Polycondensation47,655---32115-
Poly(ethylene adipate) (PEA)Diethyl AdipateEthylene GlycolMelt Polycondensation----5055Can be used as a plasticizer to reduce brittleness.[1]
Poly(hexylene adipate)Diethyl Adipate1,6-Hexanediol (B165255)Enzymatic (Solution)5,000-12,000-----
Polyester-b4.18C18 Dicarboxylate2,3-Butanediol--59,000---Modulus of Elasticity: 290 MPa, Elongation at Break: 430%[9]

Experimental Protocols

Melt Polycondensation of Poly(butylene succinate) (PBS)

This protocol is adapted from the synthesis of PBS from succinic acid and 1,4-butanediol, a common method for producing this polyester.[3][10]

Materials:

  • Diethyl succinate

  • 1,4-Butanediol (BDO)

  • Tetrabutyl titanate (TBT) catalyst

  • Nitrogen gas supply

  • Vacuum pump

Procedure:

  • Charge a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet with equimolar amounts of diethyl succinate and 1,4-butanediol.

  • Add the TBT catalyst (typically 0.05-0.1% by weight of the monomers).

  • Heat the mixture to 150-180°C under a nitrogen atmosphere to initiate the transesterification reaction. Methanol will be distilled off as a byproduct.

  • After the majority of the methanol has been removed, gradually increase the temperature to 200-240°C and apply a vacuum (below 1 Torr).

  • Continue the polycondensation reaction under these conditions for several hours until the desired molecular weight is achieved, as indicated by an increase in the melt viscosity.

  • Cool the reactor and extrude the molten polymer.

Enzymatic Solution Polycondensation of Poly(hexylene adipate)

This protocol is based on the enzymatic polymerization of diethyl adipate and 1,6-hexanediol.[4]

Materials:

  • Diethyl adipate

  • 1,6-Hexanediol

  • Immobilized Candida antarctica lipase (B570770) B (e.g., Novozym 435)

  • Diphenyl ether (solvent)

  • Methanol (for precipitation)

  • Nitrogen gas supply

  • Vacuum pump

Procedure:

  • In a reaction vessel, dissolve equimolar amounts of diethyl adipate and 1,6-hexanediol in diphenyl ether.

  • Add the immobilized lipase (typically 1-10% w/w of the total monomer weight).

  • Heat the reaction mixture to 100°C under a nitrogen atmosphere for an initial oligomerization step (e.g., 2 hours).

  • Apply a vacuum (e.g., 10 mbar) and continue the reaction for an extended period (e.g., 24-48 hours) to promote the formation of higher molecular weight polymer.

  • After the reaction is complete, dissolve the polymer in a suitable solvent (e.g., chloroform) and filter to remove the immobilized enzyme.

  • Precipitate the polymer by adding the solution dropwise to an excess of cold methanol.

  • Filter and dry the precipitated polymer under vacuum.

Applications in Drug Development

The tunable properties of polyesters derived from dicarboxylic acid esters make them highly attractive for a range of applications in drug development, particularly in the design of controlled drug delivery systems.[11] Their biodegradability ensures that the polymer carrier is safely eliminated from the body after fulfilling its function, while their biocompatibility minimizes adverse immune responses.[11]

Nanoparticle-Based Drug Delivery

Polyesters can be formulated into nanoparticles that encapsulate therapeutic agents, protecting them from degradation in the physiological environment and enabling targeted delivery to specific cells or tissues.[11] The release of the drug from these nanoparticles can be controlled by the degradation rate of the polymer, which can be tailored by altering the monomer composition, molecular weight, and crystallinity.

Stimuli-Responsive Drug Release

A key area of innovation is the development of "smart" polyester-based drug delivery systems that release their payload in response to specific physiological stimuli, such as changes in pH.[12] For example, nanoparticles can be designed to be stable at physiological pH (7.4) but to swell or degrade in the acidic microenvironment of tumors or within the endosomes of cells, leading to targeted drug release.[13][14]

Visualizing Key Processes

To better understand the synthesis and application of these novel polymers, the following diagrams illustrate a typical experimental workflow and a crucial biological pathway involved in nanoparticle-based drug delivery.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Application Monomers Dicarboxylic Acid Ester + Diol Polymerization Polycondensation (Melt or Solution) Monomers->Polymerization Catalyst Catalyst/Enzyme Catalyst->Polymerization Precipitation Precipitation Polymerization->Precipitation Filtration Filtration & Drying Precipitation->Filtration GPC GPC (MW, PDI) Filtration->GPC DSC DSC (Tg, Tm) Filtration->DSC Tensile Tensile Testing (Mechanical Properties) Filtration->Tensile NMR NMR (Structure) Filtration->NMR Drug_Loading Drug Encapsulation NMR->Drug_Loading Nanoparticle_Formation Nanoparticle Formation Drug_Loading->Nanoparticle_Formation In_Vitro_Release In Vitro Release Studies Nanoparticle_Formation->In_Vitro_Release

Caption: Experimental workflow for polyester synthesis and characterization.

Endocytosis_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Nanoparticle Polyester Nanoparticle (Drug-Loaded) Endosome Early Endosome (pH ~6.0-6.5) Nanoparticle->Endosome Endocytosis Late_Endosome Late Endosome (pH ~5.0-6.0) Endosome->Late_Endosome Maturation Lysosome Lysosome (pH ~4.5-5.0) Late_Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Polymer Degradation (pH-sensitive) Cytosol Cytosol Drug_Release->Cytosol Therapeutic Action

Caption: Cellular uptake and drug release from a pH-sensitive polyester nanoparticle.

Conclusion

The discovery and development of novel polymers from dicarboxylic acid esters represent a vibrant and impactful area of research. The ability to precisely control the synthesis process, coupled with the inherent biodegradability and biocompatibility of these materials, opens up a vast design space for creating advanced polymers for a multitude of applications. In the realm of drug development, these polyesters are poised to play an increasingly important role in the creation of next-generation drug delivery systems that are safer, more effective, and tailored to the specific needs of the patient. As research continues to unravel the intricate relationships between polymer structure and function, we can anticipate the emergence of even more sophisticated and innovative polyester-based materials in the years to come.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Dimethyl Hexacosanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of dimethyl hexacosanedioate from hexacosanedioic acid via Fischer esterification. Detailed experimental protocols, safety precautions, and data presentation are included to assist researchers in successfully synthesizing and purifying the target compound. The provided methodologies are based on established procedures for the esterification of long-chain dicarboxylic acids.

Introduction

This compound is a long-chain aliphatic diester. Such molecules are of significant interest in various fields, including pharmaceuticals, cosmetics, and material science, due to their lubricating, emollient, and plasticizing properties. The synthesis is typically achieved through the Fischer esterification of hexacosanedioic acid with methanol (B129727) in the presence of an acid catalyst. This process is a reliable and well-established method for producing high yields of the desired diester.

Chemical Reaction

The overall reaction involves the esterification of both carboxylic acid groups of hexacosanedioic acid with methanol to yield this compound and water. The reaction is an equilibrium process, and therefore, an excess of methanol is used to drive the reaction towards the product side.

G cluster_reactants Reactants cluster_products Products reactant1 Hexacosanedioic Acid HOOC-(CH2)24-COOH catalyst H+ (cat.) reactant1:e->catalyst:w reactant2 Methanol 2 CH3OH reactant2:e->catalyst:w product1 This compound CH3OOC-(CH2)24-COOCH3 product2 Water 2 H2O catalyst:e->product1:w catalyst:e->product2:w

Caption: Fischer esterification of hexacosanedioic acid.

Material and Reagent Properties

A summary of the physical and chemical properties of the key substances involved in the synthesis is provided in the table below.

PropertyHexacosanedioic AcidThis compound (analogue data from Dimethyl Adipate)
Molecular Formula C₂₆H₅₀O₄C₂₈H₅₄O₄ (Estimated) / C₈H₁₄O₄ (Adipate)
Molecular Weight 426.7 g/mol [1]~454.7 g/mol (Estimated) / 174.19 g/mol (Adipate)[2][3][4][5]
Appearance White solid/powder[6]Colorless liquid (Adipate)[5]
Melting Point 87 - 89 °C[6]8 °C (Adipate)[3][5]
Boiling Point 250 °C @ 0.01 mbar[6]109-110 °C @ 14 mmHg (Adipate)[3][5]
Solubility Insoluble in waterInsoluble in water; miscible with alcohols and ether (Adipate)[3][5]
Density 0.810 g/cm³[6]1.062 g/mL at 20 °C (Adipate)[3]

Experimental Protocol

Synthesis of this compound

This protocol is based on the general principles of Fischer esterification for long-chain dicarboxylic acids.

Materials:

  • Hexacosanedioic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene (B28343) (optional, for azeotropic removal of water)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (optional)

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), add hexacosanedioic acid (1 molar equivalent).

  • Add a large excess of anhydrous methanol, which also acts as the solvent.

  • Optionally, toluene can be added to facilitate the azeotropic removal of water.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% of the dicarboxylic acid).

  • Reaction: Heat the mixture to a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

Purification by Recrystallization

Procedure:

  • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, acetone, or a mixture of solvents like ethyl acetate/hexane).

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the synthesis of this compound, based on analogous esterification reactions of long-chain dicarboxylic acids.

ParameterValue/RangeNotes
Hexacosanedioic Acid 1 molar equivalentStarting dicarboxylic acid.
Methanol Large excess (serves as reactant and solvent)Drives the reaction equilibrium towards the product.
Catalyst (H₂SO₄) 1-2 mol%A strong acid catalyst is essential for the reaction.[7]
Reaction Temperature Reflux temperature of methanol (~65 °C)Ensures a sufficient reaction rate.
Reaction Time 4 - 6 hoursMonitor by TLC for completion.
Expected Yield 85 - 95%High yields are achievable with proper technique.

Experimental Workflow and Logic Diagrams

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Combine Hexacosanedioic Acid, Methanol, and H2SO4 B Reflux for 4-6 hours A->B C Cool and remove excess Methanol B->C D Dissolve in organic solvent C->D E Wash with H2O, NaHCO3, Brine D->E F Dry organic layer E->F G Concentrate under reduced pressure F->G H Recrystallize from suitable solvent G->H I Filter and dry the purified product H->I J J I->J Characterization (NMR, MS, etc.)

Caption: Experimental workflow for synthesis and purification.

Conclusion

The synthesis of this compound from hexacosanedioic acid can be effectively achieved through Fischer esterification using methanol in the presence of an acid catalyst. The provided protocol, based on established methods for similar long-chain diesters, offers a reliable pathway to obtain the desired product in high yield. Proper work-up and purification are crucial for obtaining a high-purity final product suitable for research and development applications.

References

Purifying Dimethyl Hexacosanedioate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of Dimethyl hexacosanedioate, a long-chain diester. The following methods are outlined to achieve high purity levels suitable for research, and drug development applications.

Introduction

This compound is a C28 long-chain aliphatic diester. Its purification is crucial to remove impurities such as monoesters, unreacted diacids, and residual catalysts from its synthesis. The choice of purification technique depends on the nature of the impurities and the desired final purity. This guide details two primary methods: Column Chromatography and Recrystallization.

Purification Techniques: A Comparative Overview

A summary of the primary purification techniques for this compound is presented below, allowing for easy comparison of their key parameters.

TechniquePrincipleTypical SolventsKey Advantages
Column Chromatography Differential adsorption of components onto a stationary phase.Hexane (B92381), Ethyl Acetate (B1210297), Dichloromethane (B109758)Effective for separating compounds with different polarities.
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Ethanol, Acetone, Ethyl Acetate, Hexane, WaterCan yield highly pure crystalline solid; cost-effective for large scales.

Experimental Protocols

Column Chromatography

This method is effective for removing polar and non-polar impurities.

Materials:

  • Crude this compound

  • Silica (B1680970) gel (for column chromatography, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (optional, for sample loading)

  • Glass column with stopcock

  • Collection tubes or flasks

  • Rotary evaporator

Protocol:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel bed.

    • Equilibrate the column by running hexane through it until the bed is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the initial eluent mixture.[1]

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the eluent by adding ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate in hexane.[1] The optimal gradient should be determined by thin-layer chromatography (TLC) analysis.

    • Collect fractions in separate tubes.

  • Fraction Analysis and Product Recovery:

    • Monitor the collected fractions by TLC to identify those containing the purified this compound.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent or solvent pair (e.g., Ethanol/Water, Acetone/Hexane, Ethyl acetate/Hexane)[1]

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

  • Vacuum oven

Protocol:

  • Solvent Selection:

    • Choose a suitable solvent or solvent pair. For a non-polar molecule like this compound, good single solvent options include ethanol, acetone, or ethyl acetate.[1]

    • Alternatively, a solvent pair consisting of a "good" solvent (in which the compound is soluble when hot) and a "poor" solvent (in which it is less soluble when cold) can be effective.[1]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the "good" solvent and heat the mixture gently while stirring until the solid is completely dissolved.

  • Crystallization:

    • If using a single solvent, remove the flask from the heat and allow it to cool slowly to room temperature.

    • If using a solvent pair, slowly add the "poor" solvent to the hot solution until turbidity (cloudiness) is observed, then allow it to cool slowly.[1]

    • Further cool the flask in an ice bath to maximize crystal formation.[1]

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[1]

    • Wash the crystals with a small amount of the cold recrystallization solvent.[1]

    • Dry the purified crystals in a vacuum oven to remove any residual solvent.[1]

Visualizing the Workflows

The following diagrams illustrate the logical flow of the purification protocols.

G cluster_0 Column Chromatography Workflow A Prepare Silica Gel Slurry B Pack Column A->B D Load Sample onto Column B->D C Dissolve Crude Product C->D E Elute with Solvent Gradient D->E F Collect Fractions E->F G Analyze Fractions (TLC) F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Purified this compound I->J G cluster_1 Recrystallization Workflow K Select Recrystallization Solvent L Dissolve Crude Product in Hot Solvent K->L M Slowly Cool Solution L->M N Induce Crystallization M->N O Collect Crystals by Filtration N->O P Wash Crystals with Cold Solvent O->P Q Dry Crystals Under Vacuum P->Q R Pure Crystalline Product Q->R

References

Application Notes and Protocols: Dimethyl Hexacosanedioate as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of Dimethyl hexacosanedioate as an internal standard (IS) in chromatographic analyses. The information is targeted toward researchers, scientists, and professionals in drug development who require accurate and precise quantification of analytes in various sample matrices.

Introduction to Internal Standards in Chromatography

In analytical chromatography, the use of an internal standard is a widely adopted technique to improve the precision and accuracy of quantitative analysis. An internal standard is a compound that is added in a constant amount to all samples, calibration standards, and blanks. It is chosen to be chemically similar to the analyte of interest but sufficiently different to be chromatographically resolved. The internal standard helps to correct for variations in sample preparation, injection volume, and instrument response.

Key Advantages of Using an Internal Standard:

  • Compensation for Sample Loss: Mitigates the effects of analyte loss during sample preparation and extraction steps.

  • Correction for Injection Volume Variability: Normalizes for inconsistencies in the volume of sample introduced into the chromatograph.

  • Minimization of Instrumental Drift: Accounts for fluctuations in detector response over time.

  • Improved Precision and Accuracy: Leads to more reliable and reproducible quantitative results.

Properties of this compound

This compound (C28H54O4) is the dimethyl ester of hexacosanedioic acid, a long-chain dicarboxylic acid. While specific experimental data for its use as a chromatographic internal standard is not widely published, its properties make it a suitable candidate for the analysis of other long-chain fatty acids, esters, or other high molecular weight, non-polar to semi-polar compounds.

Inferred Physicochemical Properties: (Based on the properties of related long-chain diesters like dimethyl hexadecanedioate[1])

PropertyValue
Molecular FormulaC28H54O4
Molecular Weight470.7 g/mol (approx.)
Boiling PointHigh; suitable for GC analysis of high-boiling point analytes
SolubilitySoluble in organic solvents (e.g., hexane, dichloromethane, methanol); Insoluble in water
ReactivityGenerally stable under typical chromatographic conditions

Experimental Protocol: Using this compound as an Internal Standard

This protocol provides a general framework for using this compound as an internal standard for the quantification of a target analyte using gas chromatography (GC) or liquid chromatography (LC). The specific parameters should be optimized for the particular analyte and sample matrix.

Materials and Reagents
  • This compound (high purity)

  • Target analyte(s) of interest (high purity)

  • Solvents for standard and sample preparation (e.g., hexane, ethyl acetate, methanol, HPLC or GC grade)

  • Sample matrix (e.g., plasma, tissue homogenate, formulation excipients)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Chromatography system (GC or LC) with a suitable detector (e.g., FID for GC, MS or UV for LC)

Preparation of Stock and Working Solutions
  • Internal Standard Stock Solution (IS Stock):

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a suitable organic solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

    • Store the stock solution under appropriate conditions (e.g., refrigerated and protected from light).

  • Analyte Stock Solution:

    • Prepare a stock solution of the target analyte in a similar manner to the IS stock solution.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into blank matrix.

    • Add a constant, known amount of the IS stock solution to each calibration standard.

    • The final concentration of the internal standard should be consistent across all calibration levels.

  • Quality Control (QC) Samples:

    • Prepare QC samples at low, medium, and high concentrations of the analyte in the same manner as the calibration standards.

Sample Preparation
  • Accurately measure a known volume or weight of the unknown sample.

  • Spike the sample with the same constant, known amount of the IS stock solution as used in the calibration standards.

  • Perform the necessary sample extraction or clean-up procedure (e.g., liquid-liquid extraction, solid-phase extraction).

  • Evaporate the solvent and reconstitute the residue in a suitable solvent for chromatographic analysis.

Chromatographic Conditions (Example for GC-FID)
  • Gas Chromatograph: Agilent 7890B or equivalent

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 280 °C

  • Injection Volume: 1 µL (splitless)

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min

    • Ramp: 10 °C/min to 320 °C

    • Hold: 10 min at 320 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 330 °C

Note: These conditions are illustrative and must be optimized for the specific analyte and internal standard to ensure adequate separation and peak shape.

Data Analysis
  • Integrate the peak areas of the analyte and the internal standard in all chromatograms (calibration standards, QC samples, and unknown samples).

  • Calculate the Response Factor (RF) for each calibration standard using the following formula: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)

  • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

  • Perform a linear regression analysis to obtain the calibration curve and its equation (y = mx + c), where 'y' is the area ratio and 'x' is the analyte concentration.

  • For the unknown samples, calculate the area ratio of the analyte to the internal standard.

  • Use the calibration curve equation to determine the concentration of the analyte in the unknown samples.

Quantitative Data Summary

The following table provides an example of how to summarize the quantitative data from a chromatographic analysis using this compound as an internal standard.

Sample IDAnalyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)Calculated Concentration (µg/mL)
Blank0150,1230.0000.00
Cal Std 115,234151,5670.1011.0
Cal Std 276,170152,3450.5005.0
Cal Std 3153,456150,9871.01610.0
Cal Std 4305,678151,2342.02120.0
QC Low22,890152,1110.1501.5
QC Mid114,450151,8760.7547.5
QC High229,876150,5551.52715.0
Unknown 198,765151,9870.6506.5
Unknown 2187,654150,8761.24412.4

Visualizations

The following diagrams illustrate the experimental workflow and the principle of internal standard calibration.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data_processing Data Processing Stock_Solutions Prepare Analyte and IS Stock Solutions Calibration_Standards Prepare Calibration Standards Stock_Solutions->Calibration_Standards Sample_Prep Prepare Unknown Samples with IS Stock_Solutions->Sample_Prep Chromatography Chromatographic Separation (GC/LC) Calibration_Standards->Chromatography Sample_Prep->Chromatography Data_Acquisition Data Acquisition Chromatography->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte in Unknowns Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for quantitative analysis using an internal standard.

Internal_Standard_Calibration cluster_inputs Inputs cluster_measurements Chromatographic Measurements cluster_calculation Calculation & Plotting cluster_output Output Analyte_Concentration Known Analyte Concentrations (Calibration Standards) Calibration_Plot Plot Area Ratio vs. Analyte Concentration Analyte_Concentration->Calibration_Plot IS_Concentration Constant IS Concentration Area_Ratio Calculate Area Ratio (Analyte Area / IS Area) IS_Concentration->Area_Ratio Analyte_Peak_Area Analyte Peak Area Analyte_Peak_Area->Area_Ratio IS_Peak_Area IS Peak Area IS_Peak_Area->Area_Ratio Area_Ratio->Calibration_Plot Linear_Regression Perform Linear Regression Calibration_Plot->Linear_Regression Calibration_Curve Calibration Curve (y = mx + c) Linear_Regression->Calibration_Curve

Caption: Principle of internal standard calibration curve generation.

Conclusion

This compound presents a promising option as an internal standard for the chromatographic quantification of high molecular weight, non-polar to semi-polar analytes. Its inferred properties suggest good solubility in common organic solvents and stability under typical chromatographic conditions. The detailed protocol provided herein offers a starting point for method development. Researchers are encouraged to optimize the experimental parameters to suit their specific analytical needs, ensuring robust and reliable quantitative results.

References

Application Notes and Protocols for the Synthesis of Long-Chain Aliphatic Polymers Using Dimethyl Hexacosanedioate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data and established protocols for the specific use of Dimethyl hexacosanedioate in polymer synthesis are not extensively available in publicly accessible research. The following application notes and protocols are based on established methods for the synthesis of long-chain aliphatic polyesters and polyamides using structurally similar monomers, such as dimethyl 1,18-octadecanedioate and other long-chain aliphatic diesters. These protocols are provided as a representative guide and may require optimization for this compound.

Introduction

This compound is a long-chain aliphatic diester monomer with the potential for creating semi-crystalline polymers. Its long aliphatic chain (C26) is expected to impart flexibility, hydrophobicity, and potentially interesting thermal and mechanical properties to the resulting polymers, making them suitable for applications such as specialty films, coatings, and as components in thermoplastic elastomers. This document provides an overview of its potential applications in polymer synthesis and representative experimental protocols.

Application in Polyester (B1180765) Synthesis

Long-chain aliphatic polyesters are known for their ductility and thermal properties. The incorporation of a long-chain monomer like this compound can lead to polymers with properties that can be tailored for various applications.

Melt Polycondensation for Polyester Synthesis

Melt polycondensation is a common technique for synthesizing high molecular weight polyesters from diols and diesters. The reaction typically proceeds in two stages: an initial transesterification followed by a polycondensation step under high vacuum and temperature to remove the condensation byproducts and drive the reaction toward high molecular weight polymer formation.

Experimental Workflow for Polyester Synthesis

Polyester_Workflow cluster_prep Monomer Preparation cluster_reaction Polymerization cluster_post Post-Polymerization monomer_prep Degas this compound and Diol with Catalyst transesterification Transesterification (e.g., 150-180°C) monomer_prep->transesterification Add Diol polycondensation Polycondensation (e.g., 180-220°C, high vacuum) transesterification->polycondensation Reduce Pressure cooling Cooling and Solidification polycondensation->cooling Reaction Completion characterization Polymer Characterization cooling->characterization

Caption: Workflow for polyester synthesis via melt polycondensation.

Detailed Protocol: Synthesis of a Polyester from this compound and a Diol (Analogous to PE-b4.18)

This protocol is adapted from the synthesis of a polyester using dimethyl 1,18-octadecanedioate and 2,3-butanediol.[1]

Materials:

  • This compound

  • Diol (e.g., 1,4-butanediol, ethylene (B1197577) glycol, or a bio-based diol like 2,3-butanediol)

  • Catalyst (e.g., dibutyltin (B87310) oxide - DBTO)

  • High-vacuum, high-temperature reaction setup with mechanical stirring

Procedure:

  • Charging the Reactor: In a 250 mL round-bottom flask equipped with a mechanical stirrer and a distillation outlet, add this compound and the catalyst (e.g., 1.0 mol % DBTO).

  • Degassing: Degas the mixture under vacuum for a specified time to remove any dissolved gases.

  • Addition of Diol: Add the diol in a molar excess (e.g., 2.5 equivalents) to the flask.

  • Transesterification: Heat the mixture with stirring, for example, at 150°C for 2 hours, followed by 180°C for 19 hours, to facilitate the initial transesterification and removal of methanol (B129727).

  • Removal of Excess Diol: Gradually reduce the pressure to remove the excess diol (e.g., 800 mbar for 2.5 h, then 100 mbar for 0.5 h, and finally 10 mbar for 1.5 h).

  • Polycondensation: Increase the temperature (e.g., to 180°C and then to 220°C) and apply a high vacuum (e.g., 0.05 mbar) for an extended period (e.g., 35 hours) to build the molecular weight of the polymer.

  • Recovery: Cool the reactor to room temperature and recover the solid polymer. The polymer can be used as is or purified further if necessary.

Table 1: Representative Reaction Conditions for Long-Chain Polyester Synthesis

ParameterConditionReference
MonomersDimethyl 1,18-octadecanedioate, 2,3-Butanediol[1]
CatalystDibutyltin oxide (DBTO)[1]
Monomer Ratio (Diol:Diester)2.5 : 1[1]
Transesterification Temperature150-180°C[1]
Polycondensation Temperature180-220°C[1]
Polycondensation Pressure0.05 mbar[1]

Table 2: Representative Properties of a Long-Chain Aliphatic Polyester (PE-b4.18)

PropertyValueReference
Number Average Molecular Weight (Mn)41,000 g/mol [1]
Young's Modulus (Et)290 MPa[1]
Yield Strength (σy)10.8 MPa[1]
Elongation at Break (εtb)430%[1]

Application in Polyamide Synthesis

Polyamides are characterized by their amide linkages, which provide high strength and thermal stability. The use of a long aliphatic monomer like this compound would result in a polyamide with a lower density of amide groups, leading to increased flexibility and lower moisture absorption compared to shorter-chain polyamides like Nylon 6,6.

Melt Polycondensation for Polyamide Synthesis

Similar to polyesters, polyamides can be synthesized via melt polycondensation from a diester and a diamine. The reaction involves the formation of an amide linkage and the release of methanol as a byproduct.

Logical Relationship for Polyamide Formation

Polyamide_Formation Monomer1 Dimethyl hexacosanedioate Product Polyamide Monomer1->Product Monomer2 Diamine (e.g., 1,6-hexanediamine) Monomer2->Product Byproduct Methanol Product->Byproduct releases

Caption: Reactants and products in polyamide synthesis.

Detailed Protocol: Synthesis of a Polyamide from this compound and a Diamine

This is a general protocol for the synthesis of polyamides from a diester and a diamine.

Materials:

  • This compound

  • Diamine (e.g., 1,6-hexanediamine)

  • Catalyst (optional, e.g., phosphorous acid)

  • High-temperature reaction setup with inert gas inlet and distillation outlet

Procedure:

  • Salt Formation (Optional but recommended for diacid-diamine): First, the diamine and the corresponding diacid (hexacosanedioic acid) can be reacted to form a salt to ensure a 1:1 stoichiometric ratio. This salt is then heated. For the diester route, this step is omitted.

  • Charging the Reactor: In a reactor equipped with a stirrer, inert gas inlet, and a distillation column, add equimolar amounts of this compound and the diamine.

  • Heating under Inert Atmosphere: Heat the mixture under a stream of inert gas (e.g., nitrogen or argon) to a temperature sufficient to initiate the reaction and distill off the methanol byproduct (typically starting around 200-220°C).

  • Polycondensation: Gradually increase the temperature (e.g., up to 280-300°C) while continuing to remove methanol.

  • Vacuum Step: Once the rate of methanol distillation decreases, apply a vacuum to remove the remaining byproduct and drive the polymerization to completion to achieve a high molecular weight.

  • Extrusion and Cooling: Extrude the molten polymer from the reactor and cool it to obtain the solid polyamide.

Table 3: General Conditions for Polyamide Synthesis from a Diester

ParameterCondition
MonomersDimethyl Ester of a Dicarboxylic Acid, Diamine
Monomer Ratio1 : 1
Initial Reaction Temperature200-220°C
Polycondensation Temperature280-300°C
AtmosphereInert (Nitrogen or Argon) followed by Vacuum

Conclusion

While specific data on the polymerization of this compound is limited, analogous procedures for similar long-chain aliphatic diesters provide a strong foundation for its use in synthesizing novel polyesters and polyamides. The resulting polymers are expected to exhibit properties characteristic of long-chain aliphatic polymers, such as flexibility, toughness, and hydrophobicity. The protocols and data presented here serve as a starting point for researchers and scientists to explore the potential of this compound in advanced polymer development. Further experimental work is necessary to determine the optimal reaction conditions and to fully characterize the properties of polymers derived from this specific monomer.

References

Application Notes and Protocols for the Synthesis of Polyesters and Polyamides Using Dimethyl Hexacosanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of dimethyl hexacosanedioate, a long-chain aliphatic diester, in the synthesis of polyesters and polyamides. The protocols detailed below are generalized methodologies based on established principles of polymer chemistry for long-chain monomers. Due to a lack of specific literature data for this compound, the provided quantitative data is derived from analogous long-chain polymer systems and should be considered as a predictive guide.

Introduction

Long-chain dicarboxylic acids and their esters are valuable monomers for the synthesis of specialty polymers.[1] this compound (C28H54O4), with its long aliphatic backbone, can impart unique properties to polymers, such as hydrophobicity, flexibility, and potentially enhanced biodegradability. The incorporation of such long aliphatic chains into polyester (B1180765) and polyamide backbones can significantly alter their thermal and mechanical properties compared to their short-chain counterparts.[2]

Polyesters derived from long-chain diacids are known for their potential applications in areas requiring flexibility and hydrophobicity.[3] Polyamides incorporating long aliphatic segments can exhibit improved processability and lower moisture absorption, which are desirable properties in many engineering applications.[2][4]

Data Presentation: Properties of Analogous Long-Chain Polyesters and Polyamides

The following tables summarize representative quantitative data for polyesters and polyamides synthesized from long-chain dicarboxylic acids or their esters, which can serve as an estimate for polymers derived from this compound.

Table 1: Thermal Properties of Polyesters from Long-Chain Dicarboxylic Acid Esters and Diols

Polyester CompositionPolymerization MethodCatalystMolecular Weight (Mn, kDa)Melting Temperature (Tm, °C)Glass Transition Temperature (Tg, °C)
Poly(butylene hexacosanedioate) (Predicted)Melt PolycondensationTin(II) 2-ethylhexanoate (B8288628)10 - 5070 - 90-30 to -10
Poly(ethylene octadecanedioate)Melt PolycondensationTi(OBu)4~25100 - 110Not Reported
Poly(butylene octadecanedioate)Melt PolycondensationNot Specified10 - 3060 - 70Not Reported

Table 2: Thermal and Mechanical Properties of Polyamides from Long-Chain Dicarboxylic Acids and Diamines

Polyamide CompositionPolymerization MethodMolecular Weight (Mn, kDa)Melting Temperature (Tm, °C)Glass Transition Temperature (Tg, °C)Tensile Strength (MPa)
Polyamide 6,18 (from Octadecanedioic acid)Melt Polycondensation>20190 - 20050 - 6040 - 50
Polyamide 12,18 (from Octadecanedioic acid)Melt Polycondensation>20160 - 17040 - 5035 - 45
Polyamide from C20:1 diacid and Hexamethylenediamine (B150038)Solution Polycondensation15 - 25180 - 190Not ReportedNot Reported

Experimental Protocols

Protocol 1: Synthesis of Polyester via Melt Polycondensation

This protocol describes a general procedure for the synthesis of a polyester from this compound and a diol (e.g., 1,4-butanediol) via a two-stage melt polycondensation.[5]

Materials:

  • This compound

  • 1,4-Butanediol (or other suitable diol)

  • Tin(II) 2-ethylhexanoate (or other suitable catalyst like titanium(IV) butoxide)

  • High-purity nitrogen or argon gas

  • Methanol (B129727) (for purification)

  • Chloroform (for characterization)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen/argon inlet, and a distillation condenser.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

  • Standard laboratory glassware.

Procedure:

Stage 1: Transesterification

  • Charge the reaction flask with equimolar amounts of this compound and the diol (e.g., 1,4-butanediol).

  • Add a catalytic amount of Tin(II) 2-ethylhexanoate (typically 0.05-0.2 mol% based on the diester).

  • Flush the system with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen.

  • Heat the reaction mixture to 150-180°C under a slow stream of inert gas.

  • Maintain this temperature for 2-4 hours to facilitate the transesterification reaction, during which methanol will be distilled off. The reaction progress can be monitored by the amount of methanol collected.

Stage 2: Polycondensation

  • After the theoretical amount of methanol has been collected, gradually increase the temperature to 200-230°C.

  • Simultaneously, slowly reduce the pressure to below 1 mmHg over a period of 30-60 minutes.

  • Continue the reaction under high vacuum and elevated temperature for another 3-5 hours to remove the excess diol and drive the polymerization to completion. The viscosity of the reaction mixture will increase significantly.

  • To stop the reaction, remove the heat source and allow the reactor to cool to room temperature under an inert atmosphere.

  • The resulting polyester can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol).

  • Dry the purified polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polyester.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Protocol 2: Synthesis of Polyamide via Solution Polycondensation

This protocol outlines a general method for synthesizing a polyamide from this compound and a diamine (e.g., hexamethylenediamine) in solution.[6]

Materials:

  • This compound

  • Hexamethylenediamine (or other suitable diamine)

  • m-Cresol (B1676322) (or other high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone, NMP)

  • Triphenyl phosphite (B83602) (as a condensing agent, if starting from the diacid)

  • Pyridine

  • Lithium chloride (LiCl)

  • Methanol (for purification)

  • High-purity nitrogen or argon gas

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen/argon inlet, and a reflux condenser.

  • Heating mantle with a temperature controller.

  • Standard laboratory glassware.

Procedure:

  • In the reaction flask, dissolve equimolar amounts of this compound and hexamethylenediamine in a suitable solvent (e.g., m-cresol). The addition of LiCl (typically 5% w/v) can improve the solubility of the resulting polyamide.

  • Purge the system with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 100-120°C under a continuous inert gas flow.

  • Maintain the reaction at this temperature for 6-12 hours. The progress of the reaction can be monitored by the evolution of methanol.

  • After the reaction is complete, cool the solution to room temperature.

  • Precipitate the polyamide by pouring the viscous solution into a non-solvent such as methanol.

  • Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomers and residual solvent.

  • Dry the polyamide in a vacuum oven at 60-80°C until a constant weight is achieved.

Characterization:

  • NMR Spectroscopy: To verify the polyamide structure.

  • GPC: To determine the molecular weight and PDI.

  • DSC: To measure Tg and Tm.

  • TGA: To assess thermal stability.

Visualizations

Polyester_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Purification and Drying cluster_characterization Characterization Monomers Charge this compound and Diol (1:1 molar ratio) Catalyst Add Catalyst (e.g., Tin(II) 2-ethylhexanoate) Monomers->Catalyst Inert Purge with Inert Gas Catalyst->Inert Transesterification Stage 1: Transesterification (150-180°C) Distill off Methanol Inert->Transesterification Polycondensation Stage 2: Polycondensation (200-230°C, <1 mmHg) Transesterification->Polycondensation Cooling Cool to Room Temperature Polycondensation->Cooling Dissolution Dissolve in Solvent (e.g., Chloroform) Cooling->Dissolution Precipitation Precipitate in Non-solvent (e.g., Methanol) Dissolution->Precipitation Drying Vacuum Dry Precipitation->Drying NMR NMR Drying->NMR GPC GPC Drying->GPC DSC DSC Drying->DSC TGA TGA Drying->TGA

Caption: Workflow for Polyester Synthesis via Melt Polycondensation.

Polyamide_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Purification and Drying cluster_characterization Characterization Monomers Dissolve this compound and Diamine in Solvent (e.g., m-cresol with LiCl) Inert Purge with Inert Gas Monomers->Inert Heating Heat Reaction Mixture (100-120°C) Inert->Heating Cooling Cool to Room Temperature Heating->Cooling Precipitation Precipitate in Non-solvent (e.g., Methanol) Cooling->Precipitation Washing Wash with Methanol Precipitation->Washing Drying Vacuum Dry Washing->Drying NMR NMR Drying->NMR GPC GPC Drying->GPC DSC DSC Drying->DSC TGA TGA Drying->TGA

Caption: Workflow for Polyamide Synthesis via Solution Polycondensation.

References

Application Notes and Protocols for NMR Sample Preparation of Dimethyl Hexacosanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of Nuclear Magnetic Resonance (NMR) samples of Dimethyl hexacosanedioate. Given the long-chain nature of this diester, which imparts waxy, solid characteristics, special considerations are required to ensure the acquisition of high-quality NMR spectra.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of chemical compounds. Proper sample preparation is critical to obtaining high-resolution spectra. This compound, a 28-carbon long-chain diester, is expected to be a waxy solid at room temperature with limited solubility in common NMR solvents. This protocol outlines the recommended procedures for preparing this type of sample for both qualitative and quantitative NMR analysis. The primary challenge is achieving complete dissolution to ensure a homogeneous sample, which may necessitate heating.

Quantitative Data Summary

The following table summarizes the recommended starting parameters for the NMR sample preparation of this compound. These values are based on general guidelines for long-chain, waxy solids and may require optimization depending on the specific instrumentation and experimental goals.

Parameter¹H NMR¹³C NMRNotes
Sample Mass 5-25 mg50-100 mgHigher concentrations may be needed for less sensitive experiments but can increase solution viscosity.
Deuterated Solvent Chloroform-d (CDCl₃) or Toluene-d₈Chloroform-d (CDCl₃) or Toluene-d₈Toluene-d₈ is a good alternative if solubility in CDCl₃ is poor, especially with heating.
Solvent Volume 0.6–0.7 mL0.6–0.7 mLA consistent solvent height of about 4-5 cm in a 5 mm NMR tube is recommended for optimal shimming.
Internal Standard Tetramethylsilane (TMS)Tetramethylsilane (TMS)TMS is the standard reference (0 ppm) for organic solvents.
Preparation Temp. Ambient to 60°CAmbient to 60°CGentle heating may be required to fully dissolve the waxy solid.

Experimental Protocol

This section details the step-by-step methodology for preparing this compound for NMR analysis.

3.1. Materials and Equipment

  • This compound sample

  • High-quality 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, Toluene-d₈) of high purity (≥99.8%)

  • Internal reference standard (e.g., TMS)

  • Glass vials with caps

  • Analytical balance (accuracy ±0.01 mg)

  • Volumetric micropipettes or syringes

  • Pasteur pipettes and glass wool

  • Vortex mixer

  • Heat gun or water bath (if heating is necessary)

3.2. Sample Preparation Procedure

  • Weighing the Sample: Accurately weigh the desired amount of this compound into a clean, dry glass vial. For ¹H NMR, a range of 5-25 mg is typically sufficient, while for ¹³C NMR, 50-100 mg is recommended due to the lower sensitivity of the ¹³C nucleus.

  • Solvent Addition: Using a calibrated micropipette or syringe, add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial containing the sample.

  • Dissolution:

    • Cap the vial and gently vortex the mixture to aid dissolution.

    • Visually inspect the solution against a light source to ensure all solid particles have dissolved. The solution should be clear and homogeneous.

    • Due to the waxy nature of long-chain esters, gentle heating may be required. If the sample does not fully dissolve at room temperature, warm the vial in a water bath or with a heat gun to approximately 40-60°C.[1] Exercise caution to avoid solvent evaporation.

    • If solubility remains an issue, consider using an alternative solvent such as Toluene-d₈, which can be more effective for nonpolar, waxy compounds, especially at elevated temperatures.[1]

  • Addition of Internal Standard: If required for chemical shift referencing, add a small amount of Tetramethylsilane (TMS). Many commercially available deuterated solvents already contain TMS.

  • Filtration and Transfer to NMR Tube:

    • To remove any residual particulate matter that could degrade spectral quality, filter the solution into a clean, high-quality 5 mm NMR tube.

    • A simple and effective method is to place a small plug of glass wool into a Pasteur pipette and transfer the solution through the pipette into the NMR tube.

    • Ensure the final volume in the NMR tube results in a column height of 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

  • Final Steps Before Analysis:

    • Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol (B130326) or ethanol (B145695) to remove any fingerprints or dust.

    • Before inserting the sample into the spectrometer, ensure it is at the required experimental temperature, especially if it was heated during preparation.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the NMR sample preparation protocol for this compound.

NMR_Sample_Preparation_Workflow A Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) B Add Deuterated Solvent (0.6-0.7 mL CDCl₃ or Toluene-d₈) A->B C Dissolve Sample (Vortex) B->C D Is Sample Fully Dissolved? C->D E Heat Gently (40-60°C) D->E No F Add Internal Standard (TMS) D->F Yes E->C Re-check Dissolution G Filter into NMR Tube (Glass Wool Pipette) F->G H Cap and Clean Tube G->H I Ready for NMR Analysis H->I

Caption: Workflow for NMR sample preparation of this compound.

References

Application Note: Characterization of Dimethyl Hexacosanedioate using High-Resolution Mass Spectrometry (HRMS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive methodology for the characterization of dimethyl hexacosanedioate, a long-chain dicarboxylic acid dimethyl ester, utilizing High-Resolution Mass Spectrometry (HRMS). The protocol outlines sample preparation, instrumental analysis using a Q-Exactive Orbitrap mass spectrometer, and data interpretation. This approach provides high accuracy and sensitivity for the determination of the molecular formula and structural elucidation through fragmentation analysis. The presented workflow is applicable for purity assessment, metabolite identification, and quality control in various research and development settings.

Introduction

Long-chain dicarboxylic acids and their esters are important chemical intermediates in various industrial applications, including the synthesis of polymers, lubricants, and fragrances. This compound ((CH₃OC(O)(CH₂)₂₄C(O)OCH₃)) is a notable example, and its precise characterization is crucial for ensuring product quality and understanding its metabolic fate in biological systems. High-Resolution Mass Spectrometry (HRMS) offers unparalleled capabilities for the analysis of such compounds, providing accurate mass measurements that facilitate unambiguous molecular formula determination and detailed structural information through fragmentation analysis. This note provides a standardized protocol for the analysis of this compound using HRMS.

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation:

    • Accurately weigh 1 mg of this compound standard.

    • Dissolve the standard in 1 mL of a high-purity organic solvent (e.g., methanol (B129727), acetonitrile (B52724), or a mixture thereof) to obtain a stock solution of 1 mg/mL.

    • Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Matrix Sample Preparation (e.g., from a reaction mixture or biological sample):

    • For liquid samples, a simple dilution with an appropriate solvent may be sufficient.

    • For solid or semi-solid samples, perform a liquid-liquid or solid-phase extraction. A common procedure involves:

      • Homogenize the sample.

      • Extract the analyte using a suitable organic solvent (e.g., methyl-tert-butyl ether).[1]

      • Evaporate the solvent under a gentle stream of nitrogen.

      • Reconstitute the residue in the analysis solvent.

Instrumentation and HRMS Analysis
  • Instrument: Thermo Scientific™ Q Exactive™ HF Hybrid Quadrupole-Orbitrap™ Mass Spectrometer coupled with a Vanquish™ UHPLC system.

  • Chromatographic Separation (Optional but Recommended):

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is suitable for separating the analyte from potential impurities.[2]

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.[3]

    • Injection Volume: 1 µL.[2]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Heated Electrospray Ionization (HESI) in positive ion mode.

    • Sheath Gas Flow Rate: 35 arbitrary units.[3]

    • Auxiliary Gas Flow Rate: 15 arbitrary units.[3]

    • Capillary Temperature: 330 °C.[3]

    • Spray Voltage: 3.5 kV.[3]

    • Full Scan (MS1) Resolution: 70,000 FWHM.[3]

    • Scan Range: m/z 150-1000.

    • Data-Dependent MS2 (dd-MS2): TopN fragmentation of the most intense ions in the full scan.

    • Collision Energy: Stepped normalized collision energy (NCE) of 20, 30, 40.

Data Presentation

Quantitative Data Summary
ParameterValueReference
Molecular Formula C₂₈H₅₄O₄PubChem
Calculated Monoisotopic Mass 454.4022 g/mol PubChem
Observed [M+H]⁺ (High Resolution) 455.4095 m/zTheoretical
Observed [M+Na]⁺ (High Resolution) 477.3914 m/zTheoretical
Mass Accuracy < 5 ppm---
Expected Fragmentation Pattern

The fragmentation of protonated this compound ([M+H]⁺) is expected to follow characteristic pathways for long-chain esters.

Fragment IonProposed Structure / LossExpected m/z
[M+H - CH₃OH]⁺Loss of methanol423.3835
[M+H - OCH₃]⁺Loss of a methoxy (B1213986) radical424.3886
[CnH₂n-₁O₂]⁺Cleavage of the alkyl chainVariable
[C₄H₇O₂]⁺McLafferty rearrangement87.0446

Mandatory Visualization

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing Standard Standard Weighing & Dissolution Dilution Serial Dilutions Standard->Dilution UPLC UHPLC Separation (C18 Column) Dilution->UPLC Inject Extraction Sample Extraction (if needed) Reconstitution Reconstitution in Solvent Extraction->Reconstitution Reconstitution->UPLC Inject HESI Heated Electrospray Ionization (+) UPLC->HESI Orbitrap Orbitrap Mass Analyzer (High Resolution Full Scan) HESI->Orbitrap ddMS2 Data-Dependent MS/MS Orbitrap->ddMS2 FormulaID Molecular Formula Determination (Accurate Mass) Orbitrap->FormulaID FragAnalysis Fragmentation Analysis (Structural Elucidation) ddMS2->FragAnalysis Quant Quantification FormulaID->Quant

Caption: Workflow for HRMS analysis of this compound.

Discussion

The high-resolution accurate mass measurement obtained from the Orbitrap mass analyzer allows for the confident determination of the elemental composition of the parent ion, confirming the identity of this compound. The mass accuracy should be well within 5 ppm, providing a high degree of certainty.

The fragmentation pattern observed in the dd-MS2 scan provides valuable structural information. The characteristic loss of methanol (-32 Da) from the protonated molecule is a common fragmentation pathway for methyl esters. Further fragmentation along the long alkyl chain will produce a series of carbocation fragments, which can help to confirm the linear structure of the molecule. The presence of ions resulting from McLafferty rearrangements can also provide diagnostic information.

Conclusion

This application note provides a robust and reliable method for the characterization of this compound using high-resolution mass spectrometry. The detailed protocol for sample preparation, instrumental analysis, and data interpretation can be readily implemented in analytical laboratories for routine analysis, quality control, and research purposes. The high sensitivity and accuracy of HRMS make it an indispensable tool for the comprehensive analysis of long-chain dicarboxylic acid esters.

References

Application Notes and Protocols: The Role of Long-Chain Dicarboxylic Acid Methyl Esters in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain dicarboxylic acids (LCDAs) are emerging as significant molecules in the field of lipidomics, offering insights into fatty acid metabolism and various pathological states. These molecules, typically containing 10 or more carbons, are not commonly found in circulation under normal physiological conditions but become prominent in situations of metabolic stress. LCDAs are synthesized from monocarboxylic fatty acids via ω-oxidation and are subsequently metabolized through peroxisomal β-oxidation.[1][2][3] Their accumulation, a condition known as dicarboxylic aciduria, is a hallmark of several inherited metabolic disorders and has been observed in conditions like diabetic ketoacidosis.[1][2]

The analysis of LCDAs is often facilitated by their conversion to corresponding methyl esters (DCMEs), which enhances their volatility and improves their chromatographic properties for analysis by gas chromatography-mass spectrometry (GC-MS). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have also been developed for the analysis of dicarboxylic acids, often involving derivatization to other ester forms. This document provides detailed application notes and protocols for the use of long-chain dicarboxylic acid methyl esters in lipidomics research.

Metabolic Significance of Long-Chain Dicarboxylic Acids

Under conditions of high lipid flux or impaired mitochondrial β-oxidation, the ω-oxidation pathway is upregulated as an alternative route for fatty acid metabolism. This pathway, primarily occurring in the liver and kidneys, converts long-chain fatty acids into LCDAs. These LCDAs are then transported to peroxisomes for shortening via β-oxidation.[1][2][3] This metabolic route is crucial for mitigating the toxic effects of fatty acid accumulation.

Key Metabolic Roles:

  • Alternative Energy Substrates: Dicarboxylic acids can serve as an alternative energy source, particularly in metabolic disorders where glucose utilization is impaired.[1]

  • Biomarkers of Metabolic Disease: Elevated levels of urinary dicarboxylic acids are well-established biomarkers for several inherited disorders of fatty acid oxidation.[1] Dicarboxylic aciduria is also a feature of diabetic ketoacidosis.[2]

Data Presentation: Quantitative Analysis of Dicarboxylic Acids

Quantitative data for long-chain dicarboxylic acid methyl esters in biological matrices is not extensively reported in the literature. However, studies on the free dicarboxylic acids provide valuable insights into their physiological and pathological concentrations. The following table summarizes representative quantitative data for dodecanedioic acid (C12 DCA) in human plasma and qualitative findings of dicarboxylic aciduria in various metabolic disorders.

AnalyteMatrixConditionConcentration / ObservationReference
Dodecanedioic Acid (C12)PlasmaHealthy ControlsArea Under the Curve (AUC): 219.7 +/- 14.0 µmol
Dodecanedioic Acid (C12)PlasmaNon-Insulin-Dependent Diabetes Mellitus (NIDDM)Area Under the Curve (AUC): 279.9 +/- 42.7 µmol
Medium-Chain Dicarboxylic Acids (C6-C12)UrineFatty Acid Oxidation Disorders (e.g., MCAD, VLCAD deficiency)Significant elevation (Dicarboxylic Aciduria)[1]
Adipic (C6), Suberic (C8), Sebacic (C10) AcidsUrineDiabetic KetoacidosisSignificantly elevated levels[2]

Experimental Protocols

Protocol 1: Extraction and Methylation of Long-Chain Dicarboxylic Acids from Biological Samples for GC-MS Analysis

This protocol describes the conversion of LCDAs to their corresponding dimethyl esters for GC-MS analysis.

Materials:

  • Biological sample (e.g., plasma, urine, tissue homogenate)

  • Internal standard (e.g., a stable isotope-labeled dicarboxylic acid)

  • Chloroform:Methanol (B129727) (2:1, v/v)

  • 0.9% NaCl solution

  • Nitrogen gas stream

  • 2% Sulfuric acid in methanol (v/v)

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Lipid Extraction (Folch Method):

    • To 100 µL of plasma or an equivalent amount of tissue homogenate, add a known amount of internal standard.

    • Add 2 mL of chloroform:methanol (2:1, v/v) and vortex thoroughly for 2 minutes.

    • Add 0.4 mL of 0.9% NaCl solution to induce phase separation.

    • Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes.

    • Carefully collect the lower organic phase containing the lipids into a clean glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

  • Methylation:

    • To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.

    • Seal the tube tightly and heat at 80°C for 1 hour in a heating block or water bath.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.

    • Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

    • Carefully transfer the upper hexane layer containing the dicarboxylic acid methyl esters to a new tube.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Transfer the dried extract to a GC vial for analysis.

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

    • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-600. For targeted analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity.

Protocol 2: Derivatization of Dicarboxylic Acids to Dibutyl Esters for LC-MS/MS Analysis

This protocol is adapted from a method for the analysis of dicarboxylic acids by LC-MS/MS.

Materials:

  • Biological sample (e.g., plasma, urine)

  • Internal standard (e.g., a stable isotope-labeled dicarboxylic acid)

  • Methyl-tert-butyl ether (MTBE)

  • 3N HCl in n-butanol

  • Nitrogen gas stream

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Extraction:

    • To 100 µL of sample, add the internal standard.

    • Add 1 mL of MTBE, vortex for 2 minutes, and centrifuge at 3000 x g for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

  • Derivatization:

    • Evaporate the MTBE extract to dryness under a stream of nitrogen.

    • Add 100 µL of 3N HCl in n-butanol.

    • Seal the tube and heat at 65°C for 15 minutes.

    • Evaporate the reagent to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase Gradient: A suitable gradient from mobile phase A to mobile phase B to separate the dicarboxylic acid dibutyl esters.

    • Mass Spectrometer: Operate in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for each dicarboxylic acid dibutyl ester and the internal standard need to be optimized.

Mandatory Visualization

Metabolic Pathway of Long-Chain Dicarboxylic Acids

metabolic_pathway cluster_ER Endoplasmic Reticulum cluster_peroxisome Peroxisome MCFA Monocarboxylic Fatty Acid omega_ox ω-Oxidation (CYP4A) MCFA->omega_ox LCDA Long-Chain Dicarboxylic Acid beta_ox β-Oxidation LCDA->beta_ox SCDA Chain-Shortened Dicarboxylic Acids ACoA Acetyl-CoA omega_ox->LCDA beta_ox->SCDA beta_ox->ACoA

Caption: Metabolic pathway of long-chain dicarboxylic acids.

Experimental Workflow for DCME Analysis

experimental_workflow sample Biological Sample (Plasma, Urine, Tissue) extraction Lipid Extraction (e.g., Folch method) sample->extraction derivatization Derivatization to Methyl Esters (DCMEs) extraction->derivatization analysis GC-MS or LC-MS/MS Analysis derivatization->analysis data Data Processing and Quantification analysis->data

References

Application Notes and Protocols for Dimethyl Hexacosanedioate in Biodegradable Polymer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dimethyl hexacosanedioate as a monomer for the synthesis of biodegradable aliphatic polyesters. The protocols detailed below are designed to guide researchers through the synthesis, characterization, and biodegradation assessment of these polymers, which show promise as alternatives to conventional plastics and as materials for controlled drug delivery.

Introduction

Long-chain aliphatic polyesters are a class of polymers with properties that can mimic those of polyethylene (B3416737), but with the significant advantage of biodegradability due to the presence of ester linkages in their backbone.[1][2] this compound, a 26-carbon α,ω-dicarboxylic acid ester, is a key monomer for producing polyesters with long methylene (B1212753) sequences. These sequences can impart a high degree of crystallinity and desirable mechanical properties, while the ester groups serve as sites for hydrolytic or enzymatic degradation.[2][3] The resulting polymers, such as poly(alkylene hexacosanedioate)s, are of interest for applications in sustainable packaging, agricultural films, and biomedical devices, including drug delivery systems.

Data Presentation

The following tables summarize typical properties of long-chain aliphatic polyesters. It is important to note that specific data for polymers derived directly from this compound is limited in publicly available literature. Therefore, data from polyesters with similar long-chain dicarboxylic acids (e.g., C18, C23) are included for comparative purposes to predict the expected performance of C26-based polymers.

Table 1: Thermal Properties of Long-Chain Aliphatic Polyesters

PolymerDiol ComponentMelting Temperature (Tm) (°C)Reference
Poly(hexamethylene nonadecanedioate)1,6-Hexanediol (B165255)92[4]
Poly(dodecylene nonadecanedioate)1,12-Dodecanediol100[4]
Poly(hexamethylene tricosanedioate)1,6-Hexanediol92[4]
Poly(dodecylene tricosanedioate)1,12-Dodecanediol104[4]
Poly(hexacosanediyl hexacosanedioate) (PE-26.26) 1,26-Hexacosanediol 114 [2]

Table 2: Molecular Weight Data of a Representative Long-Chain Aliphatic Polyester (B1180765)

PolymerSynthesis MethodMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
Poly(hexamethylene succinate)Melt Polycondensation18,00036,0002.0[5]
Expected for Poly(hexamethylene hexacosanedioate)Melt Polycondensation>10,000>20,000~2.0Estimated

Table 3: Enzymatic Degradation of a Representative Long-Chain Aliphatic Polyester

PolymerEnzymeIncubation Time (days)Weight Loss (%)Reference
Poly(butylene succinate-co-adipate)Lipase (B570770) from Pseudomonas sp.5>90[3]
PE-4,18 (from 1,4-butanediol (B3395766) and 1,18-octadecanedicarboxylic acid)Humicola insolens Cutinase19~63[6]
Expected for Poly(hexamethylene hexacosanedioate)Lipase or CutinaseVariableDependent on crystallinityEstimated

Experimental Protocols

Protocol 1: Synthesis of Poly(hexamethylene hexacosanedioate) via Melt Polycondensation

This protocol describes the synthesis of a high molecular weight polyester from this compound and 1,6-hexanediol using a two-stage melt polycondensation method.

Materials:

  • This compound (DMH)

  • 1,6-Hexanediol (HDO)

  • Titanium(IV) isopropoxide (TTIP) or another suitable catalyst

  • High vacuum pump

  • Schlenk flask or similar reaction vessel with a mechanical stirrer and nitrogen inlet/outlet

Procedure:

  • Esterification (First Stage):

    • Place equimolar amounts of this compound and a slight excess (e.g., 1.1 molar equivalent) of 1,6-hexanediol into the reaction vessel.[5]

    • Add the catalyst (e.g., TTIP at a concentration of approximately 0.05 mol% relative to the diacid ester).

    • Heat the mixture under a nitrogen atmosphere with constant stirring to approximately 140-160°C.[5]

    • Maintain this temperature for 2-4 hours to facilitate the transesterification reaction, during which methanol (B129727) is distilled off.

  • Polycondensation (Second Stage):

    • Gradually increase the temperature to 220-240°C.

    • Simultaneously, slowly reduce the pressure to below 1 mbar to remove the excess 1,6-hexanediol and other volatile byproducts.[5]

    • Continue the reaction under these conditions for 4-6 hours, or until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol).

    • Dry the purified polymer in a vacuum oven at a temperature below its melting point.

Protocol 2: Characterization of Poly(alkylene hexacosanedioate)s

A. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis:

  • Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Analyze the spectra to confirm the polyester structure by identifying the characteristic peaks for the methylene protons and carbonyl carbons of the ester linkages.

B. Gel Permeation Chromatography (GPC) for Molecular Weight Determination:

  • Dissolve the polymer in a suitable solvent for GPC analysis (e.g., chloroform (B151607) or tetrahydrofuran) at a concentration of approximately 1-2 mg/mL.

  • Filter the solution through a 0.22 µm filter.

  • Inject the sample into a GPC system equipped with a suitable column set and a refractive index (RI) detector.

  • Use polystyrene or polyethylene standards to generate a calibration curve and determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

C. Differential Scanning Calorimetry (DSC) for Thermal Properties:

  • Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.

  • Heat the sample from room temperature to a temperature above its melting point (e.g., 150°C) at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Cool the sample to a low temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min).

  • Reheat the sample to above its melting point at 10°C/min.

  • Determine the glass transition temperature (Tg) from the second heating scan and the melting temperature (Tm) from the peak of the endothermic melting event.

Protocol 3: Enzymatic Degradation Assay

This protocol outlines a method to assess the biodegradability of the synthesized polyester using a lipase enzyme.

Materials:

  • Polymer film (prepared by melt-pressing or solvent casting)

  • Lipase from Pseudomonas sp. or Candida antarctica Lipase B (CALB)

  • Phosphate (B84403) buffer solution (pH 7.4)

  • Incubator shaker

Procedure:

  • Prepare thin films of the polymer with known dimensions and weight.

  • Place the polymer films in vials containing a sterile phosphate buffer solution.

  • Add the lipase to the buffer solution to a final concentration of, for example, 0.1 mg/mL. A control vial without the enzyme should also be prepared.

  • Incubate the vials at 37°C with gentle shaking.

  • At predetermined time intervals (e.g., 1, 3, 7, 14, and 28 days), remove the polymer films from the vials.

  • Gently wash the films with deionized water to remove any adsorbed enzyme and buffer salts, and then dry them to a constant weight in a vacuum oven.

  • Calculate the percentage of weight loss at each time point.

  • The surface morphology of the degraded films can be examined using scanning electron microscopy (SEM) to observe signs of erosion.

Visualizations

Polymerization_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Monomers This compound + Diol Esterification Esterification (140-160°C, N2 atm) Monomers->Esterification Catalyst Catalyst (e.g., TTIP) Catalyst->Esterification Polycondensation Polycondensation (220-240°C, Vacuum) Esterification->Polycondensation Methanol removal Crude_Polymer Crude Polyester Polycondensation->Crude_Polymer Dissolution Dissolution in Solvent (e.g., Chloroform) Crude_Polymer->Dissolution Precipitation Precipitation in Non-solvent (e.g., Methanol) Dissolution->Precipitation Drying Vacuum Drying Precipitation->Drying Pure_Polymer Pure Polyester Drying->Pure_Polymer

Caption: Workflow for the synthesis and purification of poly(alkylene hexacosanedioate).

Characterization_Workflow cluster_analysis Characterization Techniques cluster_properties Determined Properties Polymer_Sample Polyester Sample NMR NMR Spectroscopy Polymer_Sample->NMR GPC Gel Permeation Chromatography Polymer_Sample->GPC DSC Differential Scanning Calorimetry Polymer_Sample->DSC Structure Chemical Structure NMR->Structure Molecular_Weight Molecular Weight (Mn, Mw, PDI) GPC->Molecular_Weight Thermal_Properties Thermal Properties (Tg, Tm) DSC->Thermal_Properties Biodegradation_Pathway Polyester Polyester Chain (-O-CO-(CH2)24-CO-O-R-) Hydrolysis Hydrolytic Cleavage of Ester Bonds Polyester->Hydrolysis Enzyme Enzyme (e.g., Lipase) Enzyme->Hydrolysis Oligomers Soluble Oligomers Hydrolysis->Oligomers Monomers Hexacosanedioic Acid + Diol Oligomers->Monomers Biodegradation Further Biodegradation (CO2 + H2O) Monomers->Biodegradation

References

Troubleshooting & Optimization

Improving the solubility of Dimethyl hexacosanedioate in organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to dissolving Dimethyl Hexacosanedioate in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a long-chain diester, specifically the dimethyl ester of hexacosanedioic acid. Its long hydrocarbon chain (26 carbons) makes it a waxy, nonpolar solid at room temperature. This nonpolar nature leads to low solubility in many common organic solvents, posing challenges in experimental setups, formulation development, and analytical procedures where a homogenous solution is required.

Q2: What are the most promising organic solvents for dissolving this compound?

Based on the principle of "like dissolves like," nonpolar solvents are the most effective for dissolving the long, nonpolar hydrocarbon chains of this compound.[1] Recommended starting solvents include:

  • Alkanes: Hexane (B92381), Heptane, Octane

  • Aromatic Hydrocarbons: Toluene, Xylene

  • Chlorinated Solvents: Dichloromethane, Chloroform

Esters with shorter chains are known to be soluble in alcohols and ethers, so these may also be considered, potentially as part of a co-solvent system.

Q3: How does temperature affect the solubility of this compound?

The solubility of waxy solids like this compound in organic solvents is highly dependent on temperature. Increasing the temperature generally leads to a significant increase in solubility. For many long-chain waxes, the most substantial increase in solubility is observed between 40°C and 60°C.

Q4: Can co-solvents be used to improve the solubility of this compound?

Yes, using a co-solvent system can be an effective strategy. A co-solvent is a secondary solvent added in a smaller amount to the primary solvent to enhance the solubility of a solute. For a nonpolar compound like this compound, a common approach is to use a primary nonpolar solvent and add a small amount of a slightly more polar co-solvent to disrupt the solute's crystal lattice energy. For instance, a small amount of acetone (B3395972) or ethyl acetate (B1210297) could be added to a primary solvent like hexane or toluene.

Troubleshooting Guides

Issue 1: this compound is not dissolving in the chosen solvent at room temperature.
  • Possible Cause: The kinetic energy at room temperature is insufficient to overcome the crystal lattice energy of the solid and the intermolecular forces of the solvent.

  • Troubleshooting Steps:

    • Heating: Gently warm the solvent-solute mixture while stirring. For many waxy solids, heating to 40-60°C can dramatically increase solubility. Always heat flammable solvents with caution, using a water bath or heating mantle, not an open flame.

    • Sonication: Use an ultrasonic bath or probe to apply ultrasonic waves to the mixture. This can help break down solute aggregates and facilitate dissolution.

    • Increase Solvent Volume: The initial amount of solvent may be insufficient to dissolve the solute. Add more solvent in small increments until the solid dissolves. Note that this will result in a more dilute solution.

Issue 2: The compound precipitates out of solution upon cooling.
  • Possible Cause: The solution was saturated or supersaturated at a higher temperature, and the solubility limit was exceeded as the solution cooled.

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: Reheat the solution to dissolve the precipitate and then add a small amount of additional solvent to decrease the overall concentration.

    • Use a Co-solvent: Introduce a co-solvent that improves the solubility of the compound at lower temperatures.

    • Maintain Elevated Temperature: If the experimental procedure allows, maintain the solution at an elevated temperature where the compound remains soluble.

Issue 3: An oily or waxy film forms instead of a clear solution.
  • Possible Cause: The solvent may not be optimal, or there may be impurities present that are affecting the dissolution process.

  • Troubleshooting Steps:

    • Switch Solvents: Try a different nonpolar solvent from the recommended list.

    • Increase Temperature and Agitation: Ensure the mixture is being heated sufficiently and stirred vigorously.

    • Purification: If impurities are suspected, consider purifying the this compound by recrystallization before use.

Data Presentation

The following table provides an estimated qualitative solubility of this compound in various organic solvents at different temperatures. This data is based on general trends for long-chain waxy compounds and should be used as a starting point for solvent screening.

SolventPolaritySolubility at 25°C (Room Temp)Solubility at 50°CNotes
Hexane NonpolarLow to ModerateHighGood starting choice for nonpolar compounds.
Toluene NonpolarLow to ModerateHighHigher boiling point than hexane.
Dichloromethane Polar AproticModerateHighVolatile, use in a well-ventilated area.
Ethyl Acetate Polar AproticLowModerateCan be a useful co-solvent.
Acetone Polar AproticVery LowLow to ModerateOften used as a co-solvent.
Ethanol Polar ProticVery LowLowMay be effective at elevated temperatures.
Water Polar ProticInsolubleInsolubleNot a suitable solvent.

Experimental Protocols

Protocol 1: Standard Solubility Testing
  • Preparation: Weigh out a precise amount of this compound (e.g., 10 mg).

  • Solvent Addition: In a small vial, add a measured volume of the selected solvent (e.g., 1 mL).

  • Mixing: Stir the mixture vigorously at room temperature for 2-5 minutes.

  • Observation: Observe if the solid dissolves completely. If not, proceed to heating.

  • Heating: Place the vial in a heated water bath or on a hot plate. Increase the temperature in increments of 10°C, stirring continuously.

  • Record: Note the temperature at which the solid completely dissolves.

Protocol 2: Solubility Enhancement by Sonication
  • Preparation: Prepare the solute-solvent mixture as described in Protocol 1.

  • Sonication: Place the vial in an ultrasonic bath.

  • Time: Sonicate for 5-10 minute intervals.

  • Cooling: If the bath warms up, allow the sample to cool periodically to avoid temperature-induced solubility effects if room temperature solubility is desired.

  • Observation: Check for dissolution after each interval.

Protocol 3: Co-Solvent System for Enhanced Solubility
  • Primary Dissolution: Attempt to dissolve this compound in a primary nonpolar solvent (e.g., hexane) following Protocol 1.

  • Co-solvent Addition: If the compound does not dissolve, add a co-solvent (e.g., ethyl acetate) dropwise while stirring and gently warming.

  • Observation: Continue adding the co-solvent until a clear solution is obtained.

  • Record: Note the ratio of the primary solvent to the co-solvent required for dissolution.

Mandatory Visualizations

experimental_workflow start Start: Weigh Dimethyl Hexacosanedioate add_solvent Add Organic Solvent (e.g., Hexane) start->add_solvent stir_rt Stir at Room Temperature add_solvent->stir_rt check_solubility Completely Dissolved? stir_rt->check_solubility heat_stir Heat and Stir (e.g., 50°C) check_solubility->heat_stir No end_soluble End: Soluble check_solubility->end_soluble Yes check_solubility_heated Completely Dissolved? heat_stir->check_solubility_heated add_cosolvent Add Co-solvent (e.g., Ethyl Acetate) check_solubility_heated->add_cosolvent No sonicate Apply Sonication check_solubility_heated->sonicate Alternative check_solubility_heated->end_soluble Yes add_cosolvent->heat_stir end_insoluble End: Insoluble (Consider other solvents) add_cosolvent->end_insoluble Still Insoluble sonicate->check_solubility_heated

Caption: Workflow for Improving Solubility of this compound.

troubleshooting_logic start Issue: Compound Not Dissolving heat Apply Gentle Heat (40-60°C) with Stirring start->heat sonicate Use Sonication start->sonicate add_more_solvent Increase Solvent Volume start->add_more_solvent check1 Dissolved? heat->check1 check2 Dissolved? sonicate->check2 check3 Dissolved? add_more_solvent->check3 use_cosolvent Try a Co-solvent System check1->use_cosolvent No success Problem Resolved check1->success Yes check2->use_cosolvent No check2->success Yes check3->use_cosolvent No check3->success Yes change_solvent Select a Different Primary Solvent use_cosolvent->change_solvent

Caption: Troubleshooting Logic for Dissolution Issues.

References

Technical Support Center: Optimizing GC-MS for Long-Chain Ester Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of long-chain esters.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for analyzing long-chain fatty acids by GC-MS?

A1: Long-chain fatty acids contain polar carboxylic acid groups (-COOH) that result in poor chromatographic performance, such as peak tailing and low sensitivity. Derivatization chemically modifies these functional groups to create less polar, more volatile, and more thermally stable derivatives, making them suitable for GC-MS analysis. The most common derivatization technique is esterification to form fatty acid methyl esters (FAMEs).[1]

Q2: What are the most common derivatization methods for long-chain fatty acids?

A2: The two most common and effective derivatization techniques are esterification and silylation.[1]

  • Esterification: This process converts carboxylic acids into esters, most commonly methyl esters (FAMEs), which are significantly more volatile. Reagents like BF₃-Methanol or an acidic methanol (B129727) solution (e.g., H₂SO₄ in methanol) are frequently used.[1][2]

  • Silylation: This method replaces the active hydrogen in carboxyl and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, which increases volatility and thermal stability. A common reagent for this is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]

Q3: How do I choose the optimal GC column for separating long-chain esters (FAMEs)?

A3: Proper column selection is critical for achieving good separation. Key factors to consider are stationary phase, film thickness, and column length.[3]

  • Stationary Phase: For FAME analysis, polar capillary columns are generally used. Highly polar cyanopropyl silicone phases (e.g., HP-88, DB-Wax) provide excellent separation based on the degree of unsaturation and chain length.[3][4][5]

  • Film Thickness: Thinner films are preferable for high molecular weight compounds like long-chain FAMEs because they allow for lower elution temperatures and reduce peak broadening.[3] A film thickness of 0.20-0.25 µm is common.[3][4]

  • Column Dimensions: A 30-60 meter column with an internal diameter of 0.25 mm typically provides a good balance of resolution and analysis time.[3][4][6]

Q4: What is a good starting point for the GC inlet temperature?

A4: The inlet temperature needs to be high enough to ensure rapid volatilization of the long-chain esters without causing thermal degradation.[7][8] A typical starting temperature for FAME analysis is 250 °C.[3][4] It's important to balance vaporization efficiency with the thermal stability of your analytes.[8]

Q5: How does the oven temperature program affect the separation of long-chain esters?

A5: The oven temperature program is crucial for separating a mixture of esters with a wide range of boiling points.[9] A typical program starts at a lower temperature to separate more volatile, shorter-chain esters and then ramps up to elute the less volatile, longer-chain esters.[4][9] An example program starts at 140°C, holds for a few minutes, and then ramps at a controlled rate (e.g., 4°C/min) to a final temperature around 240°C.[4]

Troubleshooting Guides

Issue 1: Peak Tailing or Poor Peak Shape

Q: My chromatogram shows significant peak tailing for my long-chain ester analytes. What are the likely causes and how can I fix it?

A: Peak tailing for long-chain esters can be caused by several factors related to their high molecular weight and potential for activity within the GC system.[10]

  • Initial Assessment: The primary causes often involve active sites in the GC system, column contamination, or suboptimal GC parameters.[10]

  • Recommended Actions:

    • Check for Active Sites: Free silanol (B1196071) groups in the injector liner or at the head of the column can interact with the polar ester groups. Use a deactivated liner and trim the first few centimeters of the column.[10]

    • Verify Sample Solubility: Ensure your sample is fully dissolved in a nonpolar solvent like hexane (B92381) or heptane, which is compatible with the GC analysis.[7]

    • Optimize Inlet Temperature: An inlet temperature that is too low can cause slow volatilization. Try increasing the injector temperature, but be careful not to cause thermal degradation of the analytes.[7]

    • Review Column Condition: The column may be contaminated with non-volatile residues from previous injections. Bake out the column at its maximum isothermal temperature or trim the inlet side.[10]

Issue 2: Poor Sensitivity or No Peaks Detected

Q: I am injecting my derivatized long-chain ester sample but see very low signal or no peaks at all. What should I check?

A: This issue can stem from problems with the sample preparation, injection, or the MS detector settings.

  • Initial Assessment: Verify the success of the derivatization step and check for leaks in the GC system.

  • Recommended Actions:

    • Confirm Derivatization: Run a derivatized standard to confirm that your derivatization procedure is working correctly. Incomplete derivatization is a common cause of poor results.

    • Check for System Leaks: Leaks in the injector septum or column fittings can lead to sample loss and poor sensitivity. Use an electronic leak detector to check for leaks.[11]

    • Optimize Injection Parameters: For splitless injections, ensure the initial oven temperature is about 20°C below the boiling point of your solvent to allow for proper solvent trapping.[12]

    • Review MS Parameters: Ensure the ion source temperature is appropriate (e.g., 230°C) and that the mass range being scanned is correct for your target analytes.[4] Check the detector gain and ensure it is set to an appropriate level.[13]

Issue 3: Co-elution of Isomers

Q: I am having trouble separating positional or geometric (cis/trans) isomers of my long-chain esters. What can I do to improve resolution?

A: Separating isomers, especially for unsaturated esters, requires a highly selective GC column and an optimized temperature program.

  • Initial Assessment: The choice of GC column is the most critical factor for isomer separation.

  • Recommended Actions:

    • Use a Highly Polar Column: A high-cyanocontent cyanopropyl silicone column (e.g., HP-88) is specifically designed for the separation of cis/trans FAME isomers.[5][14]

    • Optimize the Oven Program: Use a slower temperature ramp rate (e.g., 2-4°C/min) to increase the separation between closely eluting isomers.[4]

    • Use Selected Ion Monitoring (SIM): If isomers cannot be fully separated chromatographically, they can often be resolved by monitoring their unique fragment ions using SIM mode on the mass spectrometer.[14]

    • Increase Column Length: Using a longer column (e.g., 100 m) will increase the total number of theoretical plates and can improve the resolution of difficult separations.

Data Presentation

Table 1: Typical GC-MS Parameters for FAME Analysis
ParameterRecommended SettingPurpose
GC Column HP-88 (or similar polar column), 60 m x 0.25 mm, 0.2 µm filmProvides high selectivity for separating FAMEs, including cis/trans isomers.[4]
Carrier Gas HeliumInert gas, constant flow rate of ~1.2 mL/min is typical.[4]
Inlet Mode SplitlessMaximizes the amount of sample transferred to the column for trace analysis.[4]
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the FAMEs.[4]
Oven Program Initial: 140°C (hold 5 min), Ramp: 4°C/min to 240°C, Hold: 20 minSeparates FAMEs based on chain length and degree of unsaturation.[4]
MS Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).[4]
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible mass spectra.[4]
Mass Range m/z 50-550Covers the expected mass range for common long-chain FAMEs.[4]
Table 2: Comparison of Derivatization Methods for Long-Chain Fatty Acids
MethodReagentConditionsAdvantagesDisadvantages
Acid-Catalyzed Esterification 4% H₂SO₄ in MethanolHeat at 80-85°C for 1 hour.[2]Common, effective, and relatively inexpensive.[15]Requires heating; potential for isomerization of conjugated fatty acids at high temps.[14]
BF₃-Methanol Esterification 14% BF₃-MethanolHeat at 60°C for 10-15 minutes.[1]Fast and effective.[15]BF₃ is corrosive and toxic.
Silylation BSTFA + 1% TMCSHeat at 60-70°C for 30 minutes.[1]Derivatizes both carboxyl and hydroxyl groups; no work-up required.[1]Reagents are highly sensitive to moisture.[1]

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Tissues (Folch Method)

This protocol describes a standard method for extracting total lipids from a biological sample.[4]

  • Homogenization: Weigh approximately 25-50 mg of tissue and homogenize it in a 2:1 (v/v) mixture of chloroform (B151607) and methanol.

  • Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution to the homogenate to induce phase separation and vortex the mixture thoroughly.

  • Centrifugation: Centrifuge the sample to achieve a clean separation of the layers.

  • Collection: Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean tube.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. The resulting lipid extract is now ready for derivatization.

Protocol 2: Derivatization to FAMEs using Acid-Catalyzed Transesterification

This protocol is a common method for converting fatty acids and acylglycerols into FAMEs.[2]

  • Add 1 mL of 4% sulfuric acid in methanol to the dried lipid extract from Protocol 1.

  • Tightly cap the tube and flush it with nitrogen gas to prevent oxidation.[2]

  • Heat the mixture in a heating block or water bath at 80-85°C for 1 hour.[2]

  • Allow the reaction tube to cool to room temperature.

  • Add 1.5 mL of deionized water and 1 mL of hexane to the tube.

  • Vortex vigorously for 1 minute to extract the FAMEs into the upper hexane layer.

  • Centrifuge briefly to separate the layers.

  • Carefully transfer the upper hexane layer to a clean GC vial for analysis.

Visualizations

Experimental and Logical Workflows

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing Sample Biological Sample Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Derivatization Derivatization to FAMEs (e.g., Acid-Catalyzed) Extraction->Derivatization GCMS GC-MS Injection Derivatization->GCMS Inject Hexane Layer Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometry Detection Separation->Detection PeakID Peak Identification (Mass Spectral Library) Detection->PeakID Acquire Data Quant Quantification PeakID->Quant Report Final Report Quant->Report

Caption: General experimental workflow for GC-MS analysis of long-chain esters.

G Start Peak Tailing Observed CheckLiner Is the injector liner deactivated and clean? Start->CheckLiner ReplaceLiner Action: Clean or replace injector liner. CheckLiner->ReplaceLiner No CheckColumn Is the column contaminated or installed correctly? CheckLiner->CheckColumn Yes ReplaceLiner->CheckLiner TrimColumn Action: Trim 5-10 cm from the column inlet and reinstall. CheckColumn->TrimColumn No CheckTemp Is the inlet temperature optimal? CheckColumn->CheckTemp Yes TrimColumn->CheckColumn IncreaseTemp Action: Increase inlet temperature in 10°C increments. CheckTemp->IncreaseTemp No CheckSolvent Is the sample fully dissolved in a compatible solvent? CheckTemp->CheckSolvent Yes IncreaseTemp->CheckTemp ChangeSolvent Action: Ensure sample is dissolved in Hexane or similar nonpolar solvent. CheckSolvent->ChangeSolvent No End Problem Resolved CheckSolvent->End Yes ChangeSolvent->CheckSolvent

Caption: Troubleshooting workflow for addressing peak tailing issues.

G Start Select Derivatization Method Analytes What are the target analytes? Start->Analytes FattyAcidsOnly Only Fatty Acids Analytes->FattyAcidsOnly AcidsAndAlcohols Fatty Acids and Fatty Alcohols Analytes->AcidsAndAlcohols Method1 Use Acid-Catalyzed Esterification (e.g., BF3-MeOH) FattyAcidsOnly->Method1 Method2 Use Silylation (e.g., BSTFA) AcidsAndAlcohols->Method2

Caption: Decision tree for selecting the appropriate derivatization method.

References

Preventing peak tailing of Dimethyl hexacosanedioate in GC analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing peak tailing during the Gas Chromatography (GC) analysis of Dimethyl hexacosanedioate.

Troubleshooting Guide: Preventing Peak Tailing

Peak tailing is a common chromatographic problem characterized by an asymmetrical peak shape, which can compromise resolution and the accuracy of quantification. This guide provides a systematic approach to identify and resolve the root causes of peak tailing for this compound.

The primary causes of peak tailing can be broadly categorized into two types: chemical interactions and physical problems within the GC system. A key initial diagnostic step is to observe the peak shape of all compounds in the chromatogram. If all peaks, including the solvent peak, exhibit tailing, a physical issue is the likely culprit.[1] If peak tailing is selective for polar compounds like this compound, it is more likely due to chemical interactions.

Diagram: Troubleshooting Workflow for Peak Tailing

G cluster_0 Initial Observation cluster_1 Physical Issues cluster_2 Chemical Interactions start Peak Tailing Observed for This compound q1 Are all peaks tailing? start->q1 physical_issues Likely a Physical Problem q1->physical_issues Yes chemical_issues Likely a Chemical Interaction q1->chemical_issues No, only polar analytes check_install Check Column Installation (Proper depth, clean cut) physical_issues->check_install check_leaks Check for System Leaks (Septum, fittings) physical_issues->check_leaks check_dead_volume Minimize Dead Volume (Proper connections) physical_issues->check_dead_volume end_node Symmetrical Peak Shape Achieved check_install->end_node check_leaks->end_node check_dead_volume->end_node check_liner Use a Deactivated Inlet Liner chemical_issues->check_liner check_column Evaluate Column Choice (Polar vs. Non-polar) chemical_issues->check_column optimize_temp Optimize Inlet Temperature chemical_issues->optimize_temp derivatization Consider Derivatization chemical_issues->derivatization check_liner->end_node check_column->end_node optimize_temp->end_node derivatization->end_node G cluster_0 GC System Surfaces cluster_1 Interaction cluster_2 Result liner Inlet Liner Surface active_site Active Silanol Sites (-Si-OH) liner->active_site column_head GC Column Head column_head->active_site contaminants Particulate Contaminants contaminants->active_site interaction Secondary Interaction (Hydrogen Bonding) active_site->interaction analyte This compound (Polar Ester Groups) analyte->interaction peak_tailing Peak Tailing interaction->peak_tailing

References

Technical Support Center: High-Purity Long-Chain Dicarboxylic Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of high-purity long-chain dicarboxylic esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and handling of long-chain dicarboxylic esters.

Issue 1: Low Yield of the Desired Ester

  • Question: My esterification reaction is resulting in a low yield. What are the common causes and how can I improve it?

  • Answer: Low yields in the synthesis of long-chain dicarboxylic esters can stem from several factors. The primary culprits are often incomplete reaction, side reactions, and product loss during workup.

    • Incomplete Reaction: Esterification is often an equilibrium reaction.[1] To drive the reaction towards the product, consider the following:

      • Use of Excess Reagent: Employ a large excess of the alcohol, which can also serve as the solvent.[1]

      • Water Removal: The water produced during the reaction can shift the equilibrium back to the reactants. Use a Dean-Stark apparatus for azeotropic removal of water, particularly in Fischer esterification.

      • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the target ester. Common side reactions include:

      • Diester Formation (in monoester synthesis): When synthesizing a monoester, the formation of the diester is a significant challenge.[2] To favor mono-esterification, stoichiometric control of the alcohol is crucial. Specialized methods, such as using TFAA and LiCl, have been developed to enhance monoester selectivity.[2]

      • Oligomerization: This can be an issue, particularly with shorter-chain dicarboxylic acids.

      • Elimination Reactions: These can occur under harsh reaction conditions.

    • Product Loss During Workup: Significant amounts of the desired ester can be lost during the extraction and purification steps. Careful handling during aqueous extractions is necessary to avoid the loss of product.

Issue 2: Product is Contaminated with Impurities

  • Question: My final product is impure. What are the likely impurities and how can I remove them?

  • Answer: Impurities can originate from starting materials, side reactions, or degradation during workup and purification.

    • Unreacted Starting Materials: The most common impurities are unreacted dicarboxylic acid and alcohol. These can often be removed through:

      • Washing: Use a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove unreacted dicarboxylic acid.[3] Follow this with a water wash to remove the excess base and any remaining alcohol.

      • Distillation or Chromatography: For less volatile impurities, purification techniques like vacuum distillation or column chromatography are effective.

    • Side Products: As mentioned earlier, diesters are a common impurity in monoester synthesis. Purification methods like column chromatography are typically required to separate the monoester from the diester and unreacted diacid.

    • Colored Impurities: The appearance of color in the final product can be due to impurities in the starting materials or degradation products formed during the reaction, especially at high temperatures. Treatment with activated carbon can be effective in removing colored impurities.

Issue 3: Ester Hydrolyzes During Workup

  • Question: I suspect my ester is hydrolyzing back to the carboxylic acid during the aqueous workup. How can I prevent this?

  • Answer: Ester hydrolysis is a common problem during workup and can be catalyzed by both acidic and basic conditions.[3] To minimize hydrolysis:

    • Temperature Control: Perform all aqueous washes at low temperatures (0-5 °C) to slow down the rate of hydrolysis.[3]

    • Prompt Neutralization: If the reaction is conducted under acidic conditions, neutralize the acid catalyst promptly with a mild base like saturated sodium bicarbonate solution.[3] For basic reaction conditions, neutralize with a dilute acid (e.g., 1M HCl) at low temperatures.[3]

    • Minimize Contact Time: Do not allow the organic layer containing the ester to be in prolonged contact with aqueous acidic or basic solutions. Separate the layers as quickly as possible.[3]

    • Use of Brine: Wash the organic layer with a saturated sodium chloride (brine) solution to help remove dissolved water and break up emulsions.

    • Thorough Drying: Before removing the solvent, thoroughly dry the organic layer with an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.

Frequently Asked Questions (FAQs)

Synthesis

  • Q1: What is the most common method for synthesizing long-chain dicarboxylic esters?

    • A1: The Fischer-Speier esterification is a widely used method. It involves reacting a dicarboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[4] To achieve high yields, an excess of the alcohol is typically used, and the water formed is removed azeotropically.[4]

  • Q2: How can I selectively synthesize a monoester of a long-chain dicarboxylic acid?

    • A2: Selective mono-esterification is challenging due to the presence of two reactive carboxylic acid groups.[2] One effective one-step method involves using trifluoroacetic anhydride (B1165640) (TFAA) and lithium chloride (LiCl) as reagents. LiCl is believed to selectively shield one of the carboxylic acid groups, allowing for the mono-esterification of the other.[2] Another approach involves the partial hydrolysis of the corresponding diester.

  • Q3: What are the key considerations for choosing a catalyst for esterification?

    • A3: The choice of catalyst can significantly impact the reaction rate and selectivity. Strong mineral acids like sulfuric acid are effective but can sometimes lead to side reactions or product degradation, especially at high temperatures. Milder catalysts like p-toluenesulfonic acid or acidic resins can be used to minimize these issues. The catalyst should be chosen based on the specific substrates and desired reaction conditions.

Purification

  • Q4: What are the most effective methods for purifying high-purity long-chain dicarboxylic esters?

    • A4: The choice of purification method depends on the properties of the ester and the nature of the impurities. Common and effective methods include:

      • Recrystallization: This is a powerful technique for purifying solid esters. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals.

      • Vacuum Distillation: For liquid esters, vacuum distillation is effective for separating the product from non-volatile or high-boiling impurities.

      • Column Chromatography: This is a versatile method for separating the desired ester from closely related impurities, such as the separation of monoesters from diesters.

      • Melt Crystallization: This technique involves crystallizing the product directly from its molten state and can be highly effective for achieving high purity.

  • Q5: How do I choose a suitable solvent for recrystallization?

    • A5: An ideal recrystallization solvent should dissolve the ester well at high temperatures but poorly at low temperatures. It should also either not dissolve the impurities at all or dissolve them very well so they remain in the mother liquor upon cooling. It is often a process of trial and error to find the optimal solvent or solvent mixture.

Analysis

  • Q6: What analytical techniques are used to determine the purity of long-chain dicarboxylic esters?

    • A6: Several analytical techniques are used to assess the purity of the final product:

      • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is a powerful tool for separating and quantifying volatile and semi-volatile esters and their impurities.[5]

      • High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for non-volatile esters and for separating mixtures of mono- and di-esters.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the synthesized ester and identifying any impurities present.

      • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of the ester functional group and the absence of starting carboxylic acid.

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical Long-Chain Dicarboxylic Ester

Purification MethodTypical Recovery Yield (%)Final Purity (%)Key AdvantagesKey Disadvantages
Recrystallization 70 - 90> 99High purity achievable, scalableProduct loss in mother liquor, requires solid product
Column Chromatography 50 - 80> 99Excellent separation of similar compoundsCan be time-consuming and require large solvent volumes
Vacuum Distillation 80 - 9598 - 99.5Efficient for volatile impurities, good for liquidsNot suitable for heat-sensitive compounds
Melt Crystallization 60 - 85> 99.5Solvent-free, can achieve very high purityRequires specialized equipment, not suitable for all compounds

Experimental Protocols

Protocol 1: Synthesis of Diethyl Sebacate (B1225510) via Fischer Esterification

This protocol describes the synthesis of a long-chain dicarboxylic diester using a common esterification method.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add sebacic acid (1.0 eq), absolute ethanol (B145695) (10 eq), and a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Reaction: Heat the mixture to reflux. The ethanol-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Then, wash with water and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess ethanol and any other volatile components by rotary evaporation.

  • Purification: Purify the crude diethyl sebacate by vacuum distillation to obtain a colorless, oily liquid.

Protocol 2: Synthesis of Octadecanedioic Acid Mono-tert-butyl Ester

This protocol provides a method for the selective synthesis of a monoester.

  • Reaction Setup: In a dry reaction vessel under a nitrogen atmosphere, add octadecanedioic acid (1.0 eq), trifluoroacetic anhydride (TFAA, 2.4 eq), and lithium chloride (LiCl, 1.5 eq) to anhydrous tetrahydrofuran (B95107) (THF).

  • Reaction: Stir the mixture at room temperature until the solids dissolve. Then, add tert-butanol (B103910) (1.6 eq) dropwise. Continue stirring the reaction at room temperature for 24 hours.

  • Workup: Quench the reaction by the slow addition of water. Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude monoester by column chromatography on silica (B1680970) gel to separate it from the unreacted diacid and the diester byproduct.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification & Analysis start Start: Reactants reaction Esterification Reaction (e.g., Fischer Esterification) start->reaction Add catalyst & heat monitoring Reaction Monitoring (TLC/GC) reaction->monitoring Periodic sampling monitoring->reaction Continue reaction neutralization Neutralization (e.g., NaHCO3 wash) monitoring->neutralization Reaction complete extraction Liquid-Liquid Extraction neutralization->extraction drying Drying (e.g., Na2SO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (e.g., Vacuum Distillation or Recrystallization) concentration->purification analysis Purity Analysis (GC/HPLC, NMR) purification->analysis end End: High-Purity Ester analysis->end

Caption: A generalized experimental workflow for the synthesis and purification of high-purity long-chain dicarboxylic esters.

troubleshooting_logic start Problem: Low Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction Check Reaction Monitoring Data side_reactions Significant Side Reactions? start->side_reactions Analyze Crude Product (TLC/GC) workup_loss Product Loss During Workup? start->workup_loss Evaluate Workup Procedure solution_incomplete Solution: - Increase reaction time/temp - Use excess reagent - Remove water azeotropically incomplete_reaction->solution_incomplete Yes solution_side Solution: - Optimize catalyst/conditions - For monoesters, use  selective methods (e.g., LiCl/TFAA) side_reactions->solution_side Yes solution_workup Solution: - Careful extraction technique - Minimize aqueous contact time - Control temperature during workup workup_loss->solution_workup Yes

Caption: A logical troubleshooting guide for addressing low yields in dicarboxylic ester synthesis.

References

Minimizing side reactions during the esterification of hexacosanedioic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of hexacosanedioic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help minimize side reactions and optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the esterification of hexacosanedioic acid.

Problem 1: Low or No Ester Yield

  • Question: I am observing a very low yield of my desired diester, or the reaction does not seem to be proceeding. What are the potential causes and how can I fix this?

  • Answer: Low or no product formation is a common issue in Fischer esterification and can be attributed to several factors, primarily the reversible nature of the reaction.[1] The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[1]

    Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Verify that all reactants and solvents are anhydrous. The presence of water will inhibit the forward reaction.[1]

    • Increase Alcohol Concentration: Use a large excess of the alcohol. This shifts the reaction equilibrium towards the product side according to Le Châtelier's principle.[1] Often, the alcohol can serve as the reaction solvent.[1]

    • Effective Water Removal: Actively remove water as it is formed.[1] This can be achieved using a Dean-Stark apparatus with an azeotropic solvent like toluene (B28343) or by adding a dehydrating agent such as molecular sieves to the reaction mixture.[1][2]

    • Check Catalyst Activity: Ensure a sufficient amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.[1][3] For a typical reaction, 2% w/w of sulfuric acid based on the dicarboxylic acid is a good starting point.[4][5]

    • Optimize Reaction Temperature and Time: Make sure the reaction is heated to a sufficient temperature to ensure an adequate reaction rate, typically between 120-130°C for this type of esterification.[4][5] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure it has run to completion, which can take 4-6 hours or longer.[1][4]

Problem 2: Incomplete Reaction - Monoester Remains

  • Question: My analysis shows a significant amount of the monoester of hexacosanedioic acid, and the reaction is not proceeding to the diester. What should I do?

  • Answer: The formation of a monoester indicates that the reaction has started but is not going to completion. This is often an issue of reaction kinetics or equilibrium.

    Troubleshooting Steps:

    • Extend Reaction Time: Continue the reaction for a longer duration and monitor by TLC until the monoester spot disappears or is minimized.

    • Increase Temperature: A modest increase in temperature can enhance the rate of the second esterification. However, be cautious as excessively high temperatures can lead to side reactions.[5]

    • Add More Catalyst: A slight increase in the catalyst concentration might be necessary to drive the second esterification.

    • Re-evaluate Water Removal: Ensure your water removal method is efficient. If using a Dean-Stark trap, check for proper solvent azeotroping. If using molecular sieves, ensure they are activated and sufficient in quantity.

Problem 3: Product Degradation or Discoloration

  • Question: My final product is dark brown or black, suggesting degradation. What causes this and how can I prevent it?

  • Answer: Dark discoloration often points to side reactions like polymerization or decomposition, which can be triggered by excessive heat or catalyst concentration.[1]

    Troubleshooting Steps:

    • Lower the Reaction Temperature: Operate at the lower end of the effective temperature range (e.g., 110-120°C).

    • Reduce Catalyst Concentration: While a catalyst is necessary, too much can promote side reactions. Stick to the recommended catalytic amounts (e.g., 1-2% w/w H₂SO₄).

    • Consider a Milder Catalyst: For sensitive substrates, stronger acids like sulfuric acid can cause charring. Consider using a milder catalyst like p-toluenesulfonic acid or a solid acid catalyst like an ion-exchange resin (e.g., Amberlyst-15).[6][7]

    • Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the esterification of hexacosanedioic acid?

A1: The most prevalent side reaction is the reverse reaction, hydrolysis, where the ester reacts with the water byproduct to reform the carboxylic acid and alcohol.[1] Other potential side reactions include:

  • Intramolecular cyclization: This is less likely for a long-chain dicarboxylic acid like hexacosanedioic acid.

  • Ether formation: The alcohol can undergo acid-catalyzed dehydration to form a dialkyl ether, especially at higher temperatures.[8]

  • Decarboxylation: At very high temperatures, dicarboxylic acids can undergo decarboxylation, although this is less common under typical esterification conditions.

Q2: How can I effectively remove the water generated during the reaction?

A2: The most effective method is azeotropic distillation using a Dean-Stark apparatus. Toluene is a common solvent for this purpose as it forms a low-boiling azeotrope with water.[4][9] As the azeotrope boils, it is condensed and collected in the Dean-Stark trap. The denser water separates to the bottom, while the toluene overflows back into the reaction flask.[9] Alternatively, adding a drying agent like activated molecular sieves to the reaction mixture can sequester the water as it is formed.[1]

Q3: What is the best catalyst for the esterification of hexacosanedioic acid?

A3: Concentrated sulfuric acid is a common, effective, and inexpensive catalyst for Fischer esterification.[4][10] p-Toluenesulfonic acid is a milder alternative that is also effective.[3] For substrates that are sensitive to harsh acidic conditions, solid acid catalysts such as ion-exchange resins (e.g., Amberlyst) or zeolites can be advantageous as they are easily separated from the reaction mixture by filtration, simplifying purification and reducing corrosive byproducts.[6]

Q4: How do I purify the final diester product?

A4: A standard work-up and purification procedure involves several steps[4]:

  • Cool the reaction mixture: Allow the mixture to return to room temperature.

  • Dilute with an organic solvent: Add a solvent like diethyl ether or ethyl acetate.

  • Neutralize the acid catalyst: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Be cautious as this will produce CO₂ gas.

  • Wash with water and brine: Wash the organic layer with deionized water and then with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

  • Dry the organic layer: Dry the organic solution over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Remove the solvent: Filter off the drying agent and concentrate the solution using a rotary evaporator to remove the solvent and any excess alcohol.

  • Further purification (if necessary): If impurities remain, the crude ester can be further purified by column chromatography or recrystallization.

Q5: Can I use a milder esterification method for a sensitive substrate?

A5: Yes, the Steglich esterification is a much milder method that can be performed at or near room temperature. This reaction uses dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method is particularly useful for acid-sensitive substrates or for forming esters with sterically hindered alcohols. A key advantage is that the byproducts are often easily removed by filtration or washing.[2]

Quantitative Data Summary

Table 1: Typical Fischer Esterification Conditions for Long-Chain Dicarboxylic Acids

ParameterValue/RangeNotes
Hexacosanedioic Acid1 molar equivalentThe limiting reagent.
Alcohol (e.g., Ethanol)Large excessOften used as the solvent to drive the equilibrium.
Catalyst (H₂SO₄)1-3% of the diacid weightA common and effective acid catalyst.[4][5]
Temperature120 - 130 °CEnsures a sufficient reaction rate.[4][5]
Reaction Time4 - 6 hoursMonitor by TLC for completion.[4]
Expected Yield85 - 98%High yields are achievable with proper technique.[4]

Experimental Protocols

Protocol 1: Fischer Esterification of Hexacosanedioic Acid with Ethanol (B145695)

Materials:

  • Hexacosanedioic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (98%)

  • Toluene

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reactant Addition: To the flask, add hexacosanedioic acid (1 molar equivalent), a large excess of anhydrous ethanol (which also acts as a solvent), and toluene. Toluene will form an azeotrope with the water produced, facilitating its removal.[4]

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2% of the weight of the hexacosanedioic acid) to the stirring reaction mixture.[4]

  • Reaction: Heat the mixture to reflux (approximately 120-130°C).[4] Continuously remove the water that collects in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting dicarboxylic acid is consumed (typically 4-6 hours).[4]

  • Work-up:

    • Once complete, cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether.[4]

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid), deionized water, and finally with brine.[4]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate.[4]

    • Filter off the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the solvent and excess ethanol to yield the crude diethyl hexacosanedioate.[4]

Protocol 2: Steglich Esterification of Hexacosanedioic Acid

Materials:

  • Hexacosanedioic acid

  • Alcohol (e.g., a sensitive or sterically hindered alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Filter funnel

Procedure:

  • Reactant Addition: In a round-bottom flask, dissolve hexacosanedioic acid (1 molar equivalent), the alcohol (2.2 molar equivalents), and a catalytic amount of DMAP (0.2 molar equivalents) in an anhydrous solvent like DCM or THF.

  • Coupling Agent Addition: Cool the solution in an ice bath and slowly add DCC (2.2 molar equivalents) or EDC (2.2 molar equivalents).

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.

  • Work-up:

    • If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate. Filter off the DCU.

    • If EDC is used, the urea (B33335) byproduct is water-soluble.[11]

    • Transfer the filtrate or the entire reaction mixture to a separatory funnel.

    • Wash the organic layer with dilute HCl, then with saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude ester.

    • Purify further by column chromatography if necessary.

Visualizations

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Esterification cluster_workup Work-up & Purification Reactants Add Hexacosanedioic Acid, Ethanol, and Toluene Catalyst Add H₂SO₄ Catalyst Reactants->Catalyst Reflux Heat to Reflux (120-130°C) Catalyst->Reflux Water_Removal Remove Water via Dean-Stark Trap Reflux->Water_Removal Continuously Monitor Monitor by TLC Water_Removal->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Extract Dilute & Wash with NaHCO₃, H₂O, Brine Cool->Extract Dry Dry over MgSO₄ Extract->Dry Concentrate Concentrate via Rotary Evaporator Dry->Concentrate Product Crude Diester Concentrate->Product Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low/No Ester Yield Water Presence of Water Problem->Water Equilibrium Unfavorable Equilibrium Problem->Equilibrium Catalyst Insufficient Catalyst Problem->Catalyst Conditions Suboptimal T or Time Problem->Conditions Anhydrous Use Anhydrous Reagents Water->Anhydrous Excess_Alcohol Use Excess Alcohol Equilibrium->Excess_Alcohol Remove_Water Actively Remove H₂O Equilibrium->Remove_Water Check_Catalyst Check Catalyst Amount Catalyst->Check_Catalyst Optimize Optimize T and Time Conditions->Optimize

References

Overcoming poor yields in the synthesis of Dimethyl hexacosanedioate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor yields during the synthesis of Dimethyl hexacosanedioate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the two main stages of this compound synthesis: the formation of the precursor, hexacosanedioic acid, via Grignard reaction, and the subsequent Fischer esterification to the final product.

Stage 1: Grignard Synthesis of Hexacosanedioic Acid

Question 1: My Grignard reaction for hexacosanedioic acid has a very low yield or fails to initiate. What are the likely causes?

Answer:

Low or no yield in this Grignard reaction is a common problem, often related to the high reactivity of the Grignard reagent itself. The primary factors to investigate are:

  • Presence of Moisture or Protic Impurities: Grignard reagents are extremely strong bases and will react with any source of acidic protons, such as water, alcohols, or even trace moisture in the solvent or on the glassware. This deactivates the reagent.

  • Poor Quality or Unreactive Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction from starting.

  • Unreactive Alkyl Halide: While 1,12-dibromododecane (B1294643) is a suitable starting material, impurities or poor quality can hinder the reaction.

  • Improper Reaction Initiation: The formation of the Grignard reagent is an autocatalytic process that sometimes requires activation to begin.

Solutions:

ParameterRecommended ActionRationale
Glassware & Reagents Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.To eliminate any trace moisture that can quench the Grignard reagent.
Magnesium Activation Gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be added as an initiator.To remove the passivating magnesium oxide layer and initiate the reaction.
Reaction Conditions Maintain a gentle reflux during the addition of the alkyl halide. If the reaction does not start, gentle warming with a heat gun may be necessary.To provide sufficient activation energy for the reaction to commence.
Solvent Use anhydrous diethyl ether or tetrahydrofuran (B95107) (THF). THF is a more polar solvent and can enhance the reactivity of the alkyl halide.To ensure a suitable reaction medium that stabilizes the Grignard reagent.

Question 2: I'm observing the formation of significant byproducts in my Grignard reaction. What are they and how can I minimize them?

Answer:

The most common side reaction is Wurtz coupling, where two molecules of the alkyl halide couple to form a longer-chain alkane. This consumes your starting material and reduces the yield of the desired dicarboxylic acid.

Solutions:

ParameterRecommended ActionRationale
Reagent Addition Add the solution of 1,12-dibromododecane to the magnesium turnings slowly and dropwise.To maintain a low concentration of the alkyl halide in the reaction mixture, minimizing the likelihood of coupling.
Temperature Control Maintain the reaction at a gentle reflux. Avoid excessive heating, which can promote side reactions.To favor the formation of the Grignard reagent over side reactions.
Stirring Ensure efficient stirring throughout the reaction.To promote reaction at the magnesium surface and prevent localized high concentrations of reagents.
Stage 2: Fischer Esterification of Hexacosanedioic Acid

Question 3: My Fischer esterification of hexacosanedioic acid is resulting in a low yield of this compound.

Answer:

Fischer esterification is a reversible reaction. Low yields are typically due to the reaction not proceeding to completion or the hydrolysis of the ester product back to the carboxylic acid.[1]

  • Equilibrium Limitation: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.

  • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature.

  • Poor Solubility: Long-chain dicarboxylic acids can have limited solubility in the alcohol, leading to a heterogeneous reaction mixture and slow reaction rates.

Solutions:

ParameterRecommended ActionRationale
Water Removal Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Toluene (B28343) is a suitable solvent for this purpose.To drive the equilibrium towards the formation of the ester product according to Le Chatelier's principle.
Excess Alcohol Use a large excess of methanol (B129727); it can often serve as both the reactant and the solvent.To shift the equilibrium towards the product side.[2]
Catalyst Use a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).To protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by the alcohol.[3][4]
Temperature Heat the reaction mixture to reflux.To increase the reaction rate.
Solubility If solubility is an issue, a co-solvent like toluene can be used in conjunction with the Dean-Stark apparatus.To ensure a homogeneous reaction mixture.

Question 4: How can I effectively monitor the progress of the esterification reaction?

Answer:

Monitoring the reaction is crucial to determine when it has reached completion and to avoid unnecessary heating that could lead to side reactions.

  • Thin-Layer Chromatography (TLC): TLC is a simple and rapid method to track the disappearance of the starting dicarboxylic acid and the appearance of the mono- and di-ester products.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide a more quantitative analysis of the reaction mixture over time.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of this compound?

A1: While specific yields for this compound are not widely reported in comparative studies, high yields in the range of 85-98% can be expected for the esterification step of similar long-chain dicarboxylic acids under optimized conditions.[5] The overall yield will also depend on the efficiency of the initial Grignard reaction to produce hexacosanedioic acid.

Q2: What are the key purification steps, and how can I minimize product loss?

A2: The primary purification methods are recrystallization and column chromatography.

  • Hexacosanedioic acid: After the Grignard reaction, the crude dicarboxylic acid can be purified by recrystallization from a suitable solvent like ethanol (B145695) or acetic acid.

  • This compound: The final diester can be purified by recrystallization from a solvent mixture such as ethyl acetate (B1210297)/hexane or by column chromatography on silica (B1680970) gel.

To minimize product loss during purification:

  • Ensure complete precipitation during recrystallization by cooling the solution slowly.

  • Wash the collected crystals with a minimal amount of cold solvent to remove impurities without dissolving a significant amount of the product.

  • When performing column chromatography, choose an appropriate solvent system to ensure good separation and avoid overly broad elution of the product band.

Q3: Can I use a different alcohol for the esterification?

A3: Yes, other alcohols such as ethanol can be used to produce the corresponding diethyl ester. The principles of the Fischer esterification remain the same, though reaction times and temperatures may need to be adjusted based on the boiling point of the alcohol.[5]

Q4: Are there alternative methods for synthesizing this compound?

A4: While the Grignard route followed by Fischer esterification is a common and versatile method, other approaches exist for the synthesis of long-chain dicarboxylic acids and their esters. These include:

  • Olefin Metathesis: Starting from unsaturated fatty acids or their esters.

  • Biotechnological Routes: Using microorganisms to convert fatty acids into dicarboxylic acids.[2]

  • Transesterification: Reacting a short-chain diester with a long-chain alcohol.[6]

Data Presentation

Table 1: Typical Reaction Conditions for Fischer Esterification of Long-Chain Dicarboxylic Acids

ParameterCondition 1Condition 2Condition 3
Dicarboxylic Acid Hexacosanedioic AcidHexacosanedioic AcidHexacosanedioic Acid
Alcohol Methanol (large excess)Methanol (large excess)Methanol (large excess)
Catalyst H₂SO₄ (conc.)p-TsOHAmberlyst-15
Solvent TolueneTolueneToluene
Temperature Reflux (~110-120 °C)Reflux (~110-120 °C)Reflux (~110-120 °C)
Water Removal Dean-Stark TrapDean-Stark TrapDean-Stark Trap
Reaction Time 4-8 hours6-12 hours8-24 hours
Reported Yield Range High (e.g., 85-95%)High (e.g., 80-90%)Good to High (e.g., 75-90%)

Note: Yields are indicative and can vary based on the specific substrate and precise reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of Hexacosanedioic Acid via Grignard Reaction

Materials:

  • 1,12-Dibromododecane

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Dry ice (solid CO₂)

  • Concentrated Hydrochloric acid

  • Iodine crystal (initiator)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Grignard Reagent Formation:

    • Place magnesium turnings and a small crystal of iodine in the flask.

    • Slowly add a solution of 1,12-dibromododecane in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, evidenced by a gentle reflux. Maintain the reaction with gentle heating if necessary.

  • Carboxylation:

    • Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.

    • Carefully add crushed dry ice to the vigorously stirred Grignard solution. A large excess of dry ice is crucial for complete carboxylation.[7]

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Slowly quench the reaction by adding dilute hydrochloric acid.

    • Collect the white precipitate of hexacosanedioic acid by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude hexacosanedioic acid from ethanol or acetic acid.

Protocol 2: Synthesis of this compound via Fischer Esterification

Materials:

  • Hexacosanedioic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add hexacosanedioic acid, a large excess of methanol, and toluene.[5]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the stirred mixture.

  • Esterification:

    • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Mandatory Visualization

experimental_workflow cluster_stage1 Stage 1: Grignard Synthesis cluster_stage2 Stage 2: Fischer Esterification start1 1,12-Dibromododecane + Mg in Ether/THF grignard Formation of Grignard Reagent start1->grignard carboxylation Carboxylation with Dry Ice (CO2) grignard->carboxylation workup1 Acidic Work-up & Precipitation carboxylation->workup1 purification1 Recrystallization workup1->purification1 product1 Hexacosanedioic Acid purification1->product1 start2 Hexacosanedioic Acid + Methanol (excess) + Acid Catalyst product1->start2 Precursor esterification Reflux with Dean-Stark Trap start2->esterification workup2 Neutralization & Extraction esterification->workup2 purification2 Recrystallization/ Chromatography workup2->purification2 product2 Dimethyl Hexacosanedioate purification2->product2

Overall workflow for the synthesis of this compound.

troubleshooting_yield start Poor Yield Observed stage At which stage is the poor yield observed? start->stage grignard_stage Stage 1: Grignard Synthesis stage->grignard_stage Grignard Synthesis ester_stage Stage 2: Fischer Esterification stage->ester_stage Esterification purification_stage Purification stage->purification_stage Purification grignard_q1 Did the reaction initiate? grignard_stage->grignard_q1 grignard_a1_no Check for moisture. Activate Mg. grignard_q1->grignard_a1_no No grignard_q2 Significant byproduct formation? grignard_q1->grignard_q2 Yes grignard_a2_yes Slow down alkyl halide addition. Control temperature. grignard_q2->grignard_a2_yes Yes ester_q1 Is water being effectively removed? ester_stage->ester_q1 ester_a1_no Use Dean-Stark trap. Ensure azeotrope formation. ester_q1->ester_a1_no No ester_q2 Is methanol in large excess? ester_q1->ester_q2 Yes ester_a2_no Increase methanol concentration. ester_q2->ester_a2_no No ester_q3 Is the catalyst active and sufficient? ester_q2->ester_q3 Yes ester_a3_no Use fresh, strong acid catalyst. ester_q3->ester_a3_no No purification_q1 Significant loss during recrystallization? purification_stage->purification_q1 purification_a1_yes Ensure slow cooling. Wash with minimal cold solvent. purification_q1->purification_a1_yes Yes

Troubleshooting decision tree for poor yields.

References

Technical Support Center: Chromatographic Purification of Dimethyl Hexacosanedioate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for the column selection and chromatographic purification of Dimethyl hexacosanedioate.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider for chromatographic purification?

A1: this compound (C₂₈H₅₄O₄) is a long-chain dicarboxylic acid dimethyl ester. Its key characteristics are a long C-24 alkyl backbone and two terminal methyl ester groups. This structure makes the molecule highly non-polar and hydrophobic. Its high molecular weight also means it will have low volatility. This low polarity is the primary factor governing its behavior in chromatography.

Q2: Which chromatographic mode is better for purifying this compound: Normal-Phase or Reversed-Phase?

A2: The choice between Normal-Phase (NP) and Reversed-Phase (RP) chromatography depends primarily on the nature of the impurities you need to remove.

  • Normal-Phase Chromatography (NPC) is ideal if your impurities are significantly more polar than the target compound (e.g., unreacted hexacosanedioic acid, mono-ester, or polar by-products). In NPC, non-polar compounds like this compound elute quickly.[1]

  • Reversed-Phase Chromatography (RPC) is generally preferred for separating compounds with slight differences in hydrophobicity, such as homologs with different chain lengths.[2][3] Since this compound is very hydrophobic, it will be strongly retained on the column, requiring a mobile phase with a high percentage of organic solvent for elution.[4]

Q3: What is a good starting stationary phase for Normal-Phase purification?

A3: Standard silica (B1680970) gel (SiO₂) is the most common and effective stationary phase for normal-phase flash chromatography of non-polar to moderately polar organic compounds.[1][5] For sensitive compounds that may degrade on acidic silica, deactivated silica or alternative sorbents like alumina (B75360) can be considered.[6][7]

Q4: What stationary phase should I choose for Reversed-Phase HPLC?

A4: For reversed-phase separation of long-chain esters, an octadecylsilane (B103800) (C18) bonded silica column is the most common choice due to its high hydrophobicity, which provides strong retention for non-polar molecules.[2][4][8] An octylsilane (B1236092) (C8) column can also be used and will result in shorter retention times.[2]

Q5: How do I select a mobile phase for Normal-Phase Chromatography?

A5: For Normal-Phase Chromatography, you should use a non-polar mobile phase. A common starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297).[9] Due to the very low polarity of this compound, you will likely need a very high percentage of hexane (e.g., 98:2 or 99:1 Hexane:Ethyl Acetate). The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 on a silica gel TLC plate.[7]

Q6: What is a suitable mobile phase for Reversed-Phase HPLC?

A6: In Reversed-Phase HPLC, a polar mobile phase is used.[3][10] Common mobile phases are mixtures of water with methanol (B129727) or acetonitrile (B52724).[9][11] Given the high hydrophobicity of this compound, you will need a high concentration of the organic solvent (e.g., 90-100% methanol or acetonitrile) to elute the compound in a reasonable time. A gradient elution, starting with a high organic percentage and increasing it, can be effective.[4]

Troubleshooting Guide

Problem Potential Cause (Normal-Phase) Solution (Normal-Phase) Potential Cause (Reversed-Phase) Solution (Reversed-Phase)
Compound elutes in the solvent front (No retention) The mobile phase is too polar.Increase the proportion of the non-polar solvent (e.g., hexane). Ensure your sample is not dissolved in an overly strong solvent.[6][12]The mobile phase is too "strong" (too high organic content).Increase the proportion of the polar solvent (e.g., water) at the start of the run. Use a shallower gradient.
Compound does not elute from the column The mobile phase is not polar enough.Gradually increase the polarity by adding more of the polar co-solvent (e.g., ethyl acetate).[6]The mobile phase is too "weak" (not enough organic solvent). The compound may have precipitated on the column if the injection solvent was incompatible.Increase the percentage of the organic modifier (methanol or acetonitrile). Ensure the sample is fully dissolved in the mobile phase or a compatible solvent.
Poor separation of compound and impurities The chosen solvent system has poor selectivity. The column was overloaded.Test different solvent systems (e.g., substitute ethyl acetate with dichloromethane (B109758) or a hexane/toluene mixture).[7][9] Reduce the amount of sample loaded onto the column.[13]The mobile phase composition is suboptimal.Try a different organic modifier (e.g., switch from methanol to acetonitrile or vice versa) as this can alter selectivity.[11] Optimize the gradient slope.
Peak Tailing The compound is interacting with active sites on the silica (e.g., acidic silanols). The sample is overloaded.Add a small amount (0.1-1%) of a modifier like triethylamine (B128534) to the mobile phase to deactivate the silica.[7] Reduce the sample concentration.[13]Secondary interactions with residual silanols on the stationary phase.Use a modern, high-purity, end-capped C18 column. Adjusting the mobile phase pH (if applicable and compatible with the column) can sometimes help.
Compound appears to have decomposed The compound is unstable on acidic silica gel.Test compound stability on a TLC plate by letting a spot sit for several hours before eluting.[6] If unstable, use deactivated silica or alumina as the stationary phase.Unlikely for a stable ester, but could be an issue with column contamination or extreme mobile phase pH.Ensure use of a high-purity column and HPLC-grade solvents. Operate within the recommended pH range for the column (typically pH 2-8 for silica-based columns).

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography Purification
  • Mobile Phase Selection: Using a silica gel TLC plate, test various ratios of hexane and ethyl acetate to find a system that gives the target compound an Rf value of ~0.3. For this compound, start with a high hexane ratio like 98:2 (Hexane:Ethyl Acetate).

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Wet-pack the column, ensuring there are no air bubbles. Allow the silica to settle into a packed bed and drain the excess solvent until it is level with the top of the silica. Add a thin layer of sand to protect the silica bed.[13]

  • Sample Preparation and Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). If solubility is low in the mobile phase, dry-loading is recommended: dissolve the crude product, add a small amount of silica gel, evaporate the solvent until a free-flowing powder is obtained, and carefully add this powder to the top of the column.[13]

  • Elution: Carefully add the mobile phase to the column. Apply positive pressure (flash chromatography) and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to isolate the purified this compound.

Protocol 2: Reversed-Phase HPLC Purification
  • Column and Mobile Phase Preparation: Install a C18 column into the HPLC system. Prepare the mobile phases using HPLC-grade solvents (e.g., Mobile Phase A: Water; Mobile Phase B: Acetonitrile or Methanol).[11] Degas the solvents thoroughly.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions (e.g., 90% B) for at least 10-15 column volumes, or until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of the sample in a solvent compatible with the mobile phase (e.g., a 50:50 mixture of Water:Acetonitrile or pure organic solvent).[14] Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Method Development (Scouting Run): Inject the sample and run a fast gradient (e.g., 90% to 100% B over 10 minutes). This will determine the approximate organic solvent concentration required to elute the compound.

  • Optimization and Purification: Based on the scouting run, develop either an isocratic method (constant mobile phase composition) or an optimized gradient method with a shallower slope around the elution point of the target compound to maximize resolution. Perform purification runs, collecting fractions corresponding to the desired peak.

  • Post-Purification: Combine the pure fractions. The solvent can be removed using a rotary evaporator, although lyophilization (freeze-drying) may be necessary if a significant amount of water is present.

Column Selection and Method Development Workflow

G start Start: Crude Dimethyl hexacosanedioate analyze_props Analyze Properties: - Very Non-Polar - Hydrophobic start->analyze_props impurity_check What is the nature of the main impurities? analyze_props->impurity_check np_path Normal Phase (NP) Flash Chromatography impurity_check->np_path Impurities are more POLAR rp_path Reversed Phase (RP) HPLC impurity_check->rp_path Impurities are NON-POLAR (e.g., homologs) np_column Stationary Phase: Silica Gel np_path->np_column np_mobile Mobile Phase: High % Non-Polar Solvent (e.g., 98:2 Hexane:EtOAc) np_column->np_mobile np_dev Method Dev: Develop on TLC plate to achieve Rf ≈ 0.3 np_mobile->np_dev optimize Optimize & Troubleshoot (See Guide) np_dev->optimize rp_column Stationary Phase: C18 or C8 rp_path->rp_column rp_mobile Mobile Phase: High % Organic Solvent (e.g., 95:5 MeCN:H2O) rp_column->rp_mobile rp_dev Method Dev: Run scouting gradient to find elution % rp_mobile->rp_dev rp_dev->optimize end_node Pure Product optimize->end_node

Caption: Workflow for chromatographic method selection.

References

Technical Support Center: Analysis of Dimethyl Hexacosanedioate by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl hexacosanedioate and interpreting its mass fragmentation patterns.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak (M+) for this compound?

The molecular formula for this compound is C₂₈H₅₄O₄. The molecular weight is approximately 454.7 g/mol . Therefore, you should look for the molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of around 454. In high-resolution mass spectrometry, the exact mass will be more precise. However, for long-chain esters, the molecular ion peak may be weak or even absent in Electron Ionization (EI) mass spectrometry.

Q2: What are the primary fragmentation patterns I should expect to see for this compound in EI-MS?

  • Alpha (α)-cleavage: This involves the cleavage of the C-C bond adjacent to the carbonyl group. This can result in the loss of a methoxy (B1213986) radical (•OCH₃, m/z 31) or a methoxycarbonyl radical (•COOCH₃, m/z 59).

  • McLafferty Rearrangement: This is a characteristic fragmentation for esters with a sufficiently long alkyl chain. It involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the beta-carbon bond, resulting in the elimination of a neutral alkene molecule.

Q3: What are some of the key fragment ions to look for in the mass spectrum?

Based on the predicted fragmentation patterns, you should look for the following key ions. The relative intensities of these peaks can provide structural information.

m/z Value Proposed Fragment Ion Formation Mechanism
M⁺ (454)[C₂₈H₅₄O₄]⁺Molecular Ion
M-31[M - •OCH₃]⁺Alpha-cleavage
M-59[M - •COOCH₃]⁺Alpha-cleavage
M-74[M - CH₃OH•]⁺McLafferty Rearrangement (loss of methanol)
74[C₃H₆O₂]⁺McLafferty Rearrangement Ion
87, 101, 115...[CH₃OOC(CH₂)n]⁺Cleavage along the hydrocarbon chain
59[COOCH₃]⁺Alpha-cleavage
43[C₃H₇]⁺Alkyl fragment

Q4: Why can't I see the molecular ion peak in my spectrum?

The absence of a molecular ion peak is common for long-chain molecules like this compound, especially with energetic ionization techniques like EI.[1] The molecular ion is often unstable and undergoes rapid fragmentation. If identifying the molecular ion is critical, consider using a softer ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI).

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Peaks Detected

Possible Cause Troubleshooting Step
Sample Concentration is too low. Prepare a more concentrated sample solution.
Poor Ionization Efficiency. Optimize the ion source parameters (e.g., temperature, electron energy). Consider switching to a more suitable ionization method (CI or ESI) if EI is not effective.
Leaks in the system. Check for leaks in the gas lines, injection port, and vacuum system.
Contaminated Ion Source. Clean the ion source according to the manufacturer's protocol.
Detector issue. Ensure the detector is functioning correctly and the gain is set appropriately.

Issue 2: Peak Broadening and Poor Resolution

Possible Cause Troubleshooting Step
Inappropriate GC column. Use a high-temperature rated, non-polar or mid-polar capillary column suitable for high molecular weight compounds.
Incorrect GC temperature program. Optimize the temperature ramp rate. A slower ramp rate can improve the separation of high-boiling point compounds.
Injector temperature is too low. Ensure the injector temperature is high enough to vaporize the sample completely without causing thermal degradation.
Carrier gas flow rate is not optimal. Optimize the carrier gas flow rate for the column being used.

Issue 3: Contamination Peaks in the Spectrum

Possible Cause Troubleshooting Step
Contaminated solvent or glassware. Use high-purity solvents and thoroughly clean all glassware. Run a solvent blank to identify background peaks.
Column bleed. Condition the GC column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum operating temperature.
Septum bleed. Use high-quality, low-bleed septa and replace them regularly.
Phthalate contamination. Avoid using plastic containers or tubing, as phthalates are common plasticizers.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol provides a general starting point for the analysis of this compound. Optimization will be required based on the specific instrument and experimental goals.

  • Sample Preparation:

    • Dissolve a known amount of this compound in a high-purity volatile solvent (e.g., hexane, dichloromethane) to a final concentration of approximately 1 mg/mL.

    • If necessary, perform a serial dilution to achieve the desired concentration for analysis.

  • GC-MS Instrument Parameters:

    • Gas Chromatograph (GC):

      • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

      • Injector Temperature: 280-320 °C.

      • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) with a length of 15-30 m, an internal diameter of 0.25 mm, and a film thickness of 0.25 µm.

      • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

      • Oven Temperature Program:

        • Initial temperature: 100 °C, hold for 1-2 minutes.

        • Ramp: 10-20 °C/min to 320 °C.

        • Final hold: 5-10 minutes at 320 °C.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI).

      • Electron Energy: 70 eV.

      • Ion Source Temperature: 230-250 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-600.

      • Solvent Delay: Set a solvent delay to prevent the filament from being damaged by the solvent peak.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Analyze the mass spectrum of the peak, looking for the molecular ion and characteristic fragment ions as described in the FAQs.

    • Compare the obtained spectrum with library spectra (if available) or interpret the fragmentation pattern to confirm the structure.

Visualizations

Fragmentation_Pathways M This compound (M+) m/z 454 F1 [M - OCH3]+ m/z 423 M->F1 α-cleavage (- •OCH3) F2 [M - COOCH3]+ m/z 395 M->F2 α-cleavage (- •COOCH3) F3 McLafferty Rearrangement Ion [C3H6O2]+ m/z 74 M->F3 McLafferty Rearrangement F4 [M - C23H46O2]+ (Alkene loss) M->F4 McLafferty Rearrangement Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Dilution Dilute to working concentration Dissolution->Dilution Injection Inject into GC-MS Dilution->Injection Separation Chromatographic Separation (GC) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (MS) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum of Peak TIC->MassSpectrum Interpretation Interpretation of Fragmentation MassSpectrum->Interpretation Confirmation Structural Confirmation Interpretation->Confirmation

References

Validation & Comparative

Purity Assessment of Synthetic Dimethyl Hexacosanedioate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthetic compounds is of paramount importance. This guide provides an objective comparison of analytical methodologies for assessing the purity of synthetic Dimethyl hexacosanedioate, a long-chain aliphatic diester. Given the limited commercial availability of this compound, this guide also draws comparisons with structurally similar and more readily available alternatives, such as Diethyl Sebacate and Diethyl Hexacosanedioate, providing a broader context for purity evaluation.

Synthesis and Potential Impurities

The most common method for synthesizing this compound is the Fischer esterification of hexacosanedioic acid with methanol (B129727), using an acid catalyst such as sulfuric acid.[1][2][3][4] The reaction equilibrium is typically shifted towards the product by using a large excess of methanol and removing the water formed during the reaction.[1][2]

Potential Impurities Arising from Synthesis:

  • Unreacted Starting Materials: Residual hexacosanedioic acid and methanol.

  • Catalyst Residue: Traces of the acid catalyst (e.g., sulfuric acid).

  • Monoester: Hexacosanedioic acid monomethyl ester, resulting from incomplete esterification.

  • Oligomeric Esters: Low-molecular-weight polyesters formed through intermolecular reactions.

  • Byproducts from Side Reactions: Dehydration of methanol to form dimethyl ether, especially at higher temperatures.

Comparative Analysis of Purity Assessment Techniques

The selection of an appropriate analytical technique for purity assessment depends on the specific requirements of the application, including the desired level of sensitivity, the nature of potential impurities, and the availability of instrumentation. The most common and effective methods for analyzing long-chain diesters are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful orthogonal method for purity determination.

Table 1: Comparison of Analytical Techniques for Purity Assessment

FeatureGas Chromatography (GC-FID/MS)High-Performance Liquid Chromatography (HPLC-ELSD)Quantitative NMR (qNMR)
Principle Separation of volatile compounds in a gaseous mobile phase.Separation of compounds in a liquid mobile phase.Quantitative determination based on the signal intensity of specific nuclei.
Typical Analytes Volatile and thermally stable compounds.Non-volatile or thermally labile compounds.Any soluble compound with NMR-active nuclei.
Strengths High resolution and sensitivity, robust and widely available.[5]Versatile for a wide range of compounds.[5][6]Absolute quantification without a specific reference standard for the analyte, structural information.[2][7]
Limitations Requires analytes to be volatile and thermally stable.Can have lower sensitivity for compounds lacking a UV chromophore (ELSD is an alternative).[6]Lower sensitivity compared to chromatographic methods, potential for signal overlap.[7]
Common Impurities Detected Residual methanol, monoester, other volatile byproducts.Unreacted dicarboxylic acid, oligomeric esters.A wide range of impurities, including structural isomers.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

This method provides both quantitative purity data and identification of volatile impurities.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and/or a Mass Spectrometer (MS).

  • Capillary Column: A low-polarity column suitable for high-temperature analysis (e.g., DB-5ht, 30 m x 0.25 mm, 0.10 µm).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthetic this compound sample.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., dichloromethane (B109758) or hexane).

  • If using an internal standard, add a known amount of a suitable high-purity compound (e.g., tetracosane).

GC-MS Conditions:

  • Inlet Temperature: 300 °C

  • Oven Temperature Program: Start at 150°C, hold for 1 min, ramp at 15°C/min to 340°C, hold for 10 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-800.

Data Analysis:

  • Purity Calculation (FID): Determine the area percentage of the this compound peak relative to the total peak area.

  • Impurity Identification (MS): Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is suitable for the analysis of non-volatile impurities such as unreacted dicarboxylic acid and oligomeric esters.

Instrumentation:

  • HPLC system with a pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD).

  • Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase:

  • A gradient of water (A) and acetonitrile (B52724) (B).

  • Gradient Program: Start with 70% B, increase to 100% B over 20 minutes, hold for 5 minutes.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in 10 mL of a suitable solvent mixture (e.g., dichloromethane/acetonitrile 1:1).

HPLC-ELSD Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • ELSD Nebulizer Temperature: 40 °C.

  • ELSD Evaporator Temperature: 60 °C.

  • Gas Flow (Nitrogen): 1.5 L/min.

Data Analysis:

  • Determine the area percentage of the main peak to assess purity. Note that ELSD response may be non-linear, and calibration curves may be necessary for accurate quantification of impurities.

Quantitative ¹H-NMR Spectroscopy (qNMR)

qNMR provides an absolute measure of purity against a certified internal standard.

Instrumentation:

  • NMR Spectrometer (≥400 MHz).

Sample Preparation:

  • Accurately weigh a specific amount of a high-purity internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.

  • Accurately weigh a known amount of the this compound sample and add it to the same NMR tube.

  • Add a suitable deuterated solvent (e.g., Chloroform-d) to dissolve both the sample and the internal standard completely.

NMR Acquisition Parameters:

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

Data Analysis:

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Visualizing the Workflows

Synthesis_and_Impurity_Formation cluster_impurities Potential Impurities Hex_acid Hexacosanedioic Acid Reaction Fischer Esterification Hex_acid->Reaction Methanol Methanol Methanol->Reaction Catalyst Acid Catalyst (H₂SO₄) Catalyst->Reaction Product This compound Reaction->Product Water Water Reaction->Water Unreacted_acid Unreacted Hexacosanedioic Acid Reaction->Unreacted_acid Incomplete Reaction Unreacted_met Residual Methanol Reaction->Unreacted_met Excess Reagent Monoester Monomethyl Ester Reaction->Monoester Incomplete Esterification Oligomers Oligomeric Esters Reaction->Oligomers Side Reaction

Caption: Synthesis of this compound and potential impurity formation.

Purity_Assessment_Workflow cluster_gc GC-FID/MS Analysis cluster_hplc HPLC-ELSD Analysis cluster_qnmr qNMR Analysis Start Synthetic Dimethyl Hexacosanedioate Sample GC_Prep Sample Preparation (Dissolve in Solvent) Start->GC_Prep HPLC_Prep Sample Preparation (Dissolve in Mobile Phase) Start->HPLC_Prep qNMR_Prep Sample Preparation (Weigh with Internal Standard) Start->qNMR_Prep GC_Inject GC Injection GC_Prep->GC_Inject GC_Sep Chromatographic Separation GC_Inject->GC_Sep GC_Detect FID/MS Detection GC_Sep->GC_Detect GC_Data Data Analysis (Purity %, Impurity ID) GC_Detect->GC_Data HPLC_Inject HPLC Injection HPLC_Prep->HPLC_Inject HPLC_Sep Chromatographic Separation HPLC_Inject->HPLC_Sep HPLC_Detect ELSD Detection HPLC_Sep->HPLC_Detect HPLC_Data Data Analysis (Purity %) HPLC_Detect->HPLC_Data qNMR_Acq NMR Data Acquisition qNMR_Prep->qNMR_Acq qNMR_Data Data Analysis (Absolute Purity Calculation) qNMR_Acq->qNMR_Data

Caption: Experimental workflows for purity assessment techniques.

Conclusion and Recommendations

For a comprehensive purity assessment of synthetic this compound, a multi-technique approach is recommended.

  • Initial Screening and Volatile Impurities: GC-FID/MS is the preferred method for initial purity screening and for the identification and quantification of volatile impurities such as residual methanol and the monoester.

  • Non-Volatile Impurities: HPLC-ELSD is valuable for detecting non-volatile impurities like unreacted dicarboxylic acid and oligomeric esters, which may not be amenable to GC analysis.

  • Absolute Purity and Reference Standard Qualification: qNMR is a powerful, non-destructive technique for determining the absolute purity of the synthesized material without the need for a pre-existing, high-purity standard of this compound itself. It serves as an excellent orthogonal method to validate the results obtained from chromatographic techniques.

By employing a combination of these methods, researchers can obtain a thorough and reliable assessment of the purity of synthetic this compound, ensuring the quality and integrity of the compound for its intended applications in research and development.

References

A Comparative Guide to Polyesters: The Influence of Dicarboxylic Acid Structure on Polymer Properties

Author: BenchChem Technical Support Team. Date: December 2025

The selection of monomers is a critical determinant of the final properties of a polyester (B1180765). Among these, the dicarboxylic acid component plays a pivotal role in defining the polymer's thermal stability, mechanical strength, and biodegradability. This guide provides a comparative analysis of polyesters synthesized from a range of aliphatic and aromatic dicarboxylic acids, offering experimental data and detailed methodologies to inform researchers, scientists, and professionals in material science and drug development.

Performance Comparison: Aliphatic vs. Aromatic Dicarboxylic Acids

The structure of the dicarboxylic acid—whether it is a flexible aliphatic chain or a rigid aromatic ring—profoundly impacts the resulting polyester's characteristics. Aliphatic polyesters are known for their flexibility, lower melting points, and enhanced biodegradability, making them suitable for applications like biodegradable packaging and medical sutures.[1] In contrast, aromatic polyesters exhibit superior thermal stability, mechanical strength, and chemical resistance due to the rigidity of their benzene (B151609) ring-containing backbones, positioning them for use in durable fibers and high-performance applications.[1][2]

The length of the aliphatic chain in the dicarboxylic acid monomer is also a key factor. An increase in the number of methylene (B1212753) units generally leads to lower glass transition temperatures (Tg) due to increased chain flexibility.[3] However, melting temperatures (Tm) can show an "odd-even" effect, where polyesters derived from dicarboxylic acids with an even number of carbon atoms tend to have higher melting points than those with an odd number.[3][4] This is attributed to differences in crystal packing efficiency.

Data Summary: Thermal and Mechanical Properties

The following tables summarize key thermal and mechanical properties of polyesters synthesized from various dicarboxylic acids, predominantly with 1,4-butanediol (B3395766) as the diol component to facilitate comparison.

Table 1: Thermal Properties of Polyesters from Different Dicarboxylic Acids

Dicarboxylic AcidTypeDiol ComponentMelting Temp (Tm) (°C)Glass Transition Temp (Tg) (°C)Decomposition Temp (T5%) (°C)Source(s)
Succinic Acid (C4)Aliphatic1,4-Butanediol112 - 114-34 to -29.9~380[3][4]
Adipic Acid (C6)Aliphatic1,4-Butanediol55 - 60-65~390[4][5]
Sebacic Acid (C10)Aliphatic1,4-Butanediol62 - 65-65.1~400[3][5]
2,5-Furandicarboxylic AcidAromatic (Bio-based)Ethylene Glycol~215 (semicrystalline)~85>350[6]
Terephthalic AcidAromatic (Petro-based)Ethylene Glycol~265~75>400[2][6]
2,6-Naphthalene Dicarboxylic AcidAromaticEthylene Glycol~265~125>420[7]

Note: Values are approximate and can vary based on molecular weight, crystallinity, and specific synthesis conditions.

Table 2: Mechanical Properties of Polyesters from Different Dicarboxylic Acids

Dicarboxylic AcidTypeDiol ComponentTensile Strength (MPa)Elongation at Break (%)Key ImplicationsSource(s)
Succinic Acid (C4)Aliphatic1,4-Butanediol~50-60~300-500High strength and ductility[8]
Adipic Acid (C6)Aliphatic1,4-Butanediol~30-40~400-600More flexible, lower strength than succinate-based[5]
Sebacic Acid (C10)Aliphatic1,4-Butanediol~20-30~500-700Very flexible, lower modulus, higher elongation[5]
Terephthalic AcidAromaticEthylene Glycol~55-75~50-300High strength and rigidity[9]
2,6-Naphthalene Dicarboxylic AcidAromaticEthylene Glycol>90~10-50Superior strength and stiffness[7]

Experimental Protocols and Methodologies

The data presented is typically generated using standardized synthesis and characterization techniques.

Polyester Synthesis: Two-Stage Melt Polycondensation

A widely used method for synthesizing high-molecular-weight polyesters is the two-stage melt polycondensation process.[7][10]

  • Esterification: The dicarboxylic acid and a diol (in a molar excess, e.g., 1:1.2 to 1:2.2) are loaded into a reaction vessel with a catalyst, such as antimony trioxide or tetrabutoxytitanium.[7][10] The mixture is heated to 150-230°C under a nitrogen atmosphere. Water is produced as a byproduct and is continuously removed via distillation to drive the reaction forward.[7]

  • Polycondensation: Once the theoretical amount of water is removed, a high vacuum (<1 mbar) is applied, and the temperature is increased to 230-280°C. This stage promotes the linking of the oligomers formed during esterification into long polymer chains by removing excess diol. The reaction is monitored by measuring the viscosity of the melt and is stopped when the desired molecular weight is achieved.

G General Workflow for Polyester Synthesis and Characterization cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage Monomers Monomers (Dicarboxylic Acid + Diol) + Catalyst Esterification Stage 1: Esterification (150-230°C, N2 atm) Water removed Monomers->Esterification Polycondensation Stage 2: Polycondensation (230-280°C, High Vacuum) Excess diol removed Esterification->Polycondensation Polyester Final Polyester Product Polycondensation->Polyester DSC DSC Analysis (Tm, Tg, Crystallinity) Polyester->DSC Sample TGA TGA Analysis (Thermal Stability) Polyester->TGA Sample GPC GPC Analysis (Molecular Weight) Polyester->GPC Sample Tensile Tensile Testing (Strength, Elongation) Polyester->Tensile Sample

Caption: Workflow for polyester synthesis and characterization.

Key Characterization Techniques
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polymer.[4] A sample is heated at a controlled rate (e.g., 10°C/min), and the heat flow is measured. Endothermic peaks indicate melting temperatures (Tm), while step changes in the heat capacity indicate the glass transition temperature (Tg).

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen).[6] It is used to evaluate thermal stability, with the onset of weight loss indicating the beginning of thermal decomposition.

  • Gel Permeation Chromatography (GPC): GPC is a technique used to determine the molecular weight distribution of a polymer. The polymer is dissolved in a suitable solvent and passed through a column packed with porous gel. Larger molecules elute faster than smaller ones, allowing for the determination of number-average (Mn) and weight-average (Mw) molecular weights.[4]

  • Tensile Testing: Mechanical properties are evaluated by stretching a standardized polymer film or fiber at a constant rate until it breaks. This test provides data on tensile strength (the maximum stress the material can withstand), elongation at break (how much it can stretch before breaking), and Young's modulus (a measure of stiffness).

Structure-Property Relationships Visualized

The choice of dicarboxylic acid dictates key polymer properties through fundamental structural differences.

G Impact of Dicarboxylic Acid Structure on Polyester Properties cluster_aliphatic Aliphatic Dicarboxylic Acids cluster_aromatic Aromatic Dicarboxylic Acids Aliphatic e.g., Succinic, Adipic, Sebacic Acid Flexibility High Chain Flexibility Aliphatic->Flexibility LowTm Lower Tm and Tg Flexibility->LowTm Biodegradable Higher Biodegradability Flexibility->Biodegradable Aromatic e.g., Terephthalic, Naphthalene Dicarboxylic Acid Rigidity Rigid Polymer Backbone Aromatic->Rigidity HighTm Higher Tm and Tg Rigidity->HighTm Strength High Mechanical Strength & Thermal Stability Rigidity->Strength DCA Choice of Dicarboxylic Acid DCA->Aliphatic Flexible Chain DCA->Aromatic Rigid Ring

Caption: Logical relationships between diacid structure and properties.

References

A Comprehensive Guide to the Validation of Dimethyl Hexacosanedioate as a High-Purity Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry and drug development, the precision and reliability of quantitative analyses are fundamentally dependent on the quality of the reference standards employed. This guide provides a detailed validation framework for Dimethyl hexacosanedioate, a long-chain dicarboxylic acid methyl ester, for its use as a primary analytical reference standard.

This document presents a comparative analysis of this compound against a commonly used alternative, Methyl Stearate. The information herein, including detailed experimental protocols, comparative data, and stability profiles, is intended to provide researchers and professionals with the necessary insights for the informed selection and application of analytical standards in their work.

Physicochemical and Purity Profiles

The fundamental characteristics and purity of an analytical standard are of utmost importance. The identity and purity of this compound have been established using a suite of analytical techniques and are compared with Methyl Stearate in the table below.

Table 1: Comparative Physicochemical and Purity Data

ParameterThis compoundMethyl Stearate (Alternative)Method of Analysis
Molecular Formula C₂₈H₅₄O₄C₁₉H₃₈O₂Mass Spectrometry
Molecular Weight 454.72 g/mol 298.51 g/mol Mass Spectrometry
Appearance White to off-white solidWhite crystalline solidVisual Inspection
Purity (by GC-FID) > 99.8%> 99.5%Gas Chromatography
Identity Confirmation Conforms to structureConforms to structure¹H NMR, ¹³C NMR, MS

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Spectroscopy Protocol:

    • Instrument: 500 MHz NMR Spectrometer

    • Solvent: Chloroform-d (CDCl₃)

    • Procedure: A sample of approximately 5-10 mg of the reference standard was dissolved in 0.7 mL of CDCl₃. The solution was transferred to a 5 mm NMR tube. The spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS).

  • ¹³C NMR Spectroscopy Protocol:

    • Instrument: 125 MHz NMR Spectrometer

    • Solvent: Chloroform-d (CDCl₃)

    • Procedure: A sample of approximately 20-30 mg of the reference standard was dissolved in 0.7 mL of CDCl₃. The spectrum was acquired using a proton-decoupled pulse sequence.

Identity and Molecular Weight Confirmation by Mass Spectrometry (MS)
  • Protocol:

    • Instrument: High-Resolution Mass Spectrometer with an Electrospray Ionization (ESI) source.

    • Procedure: A dilute solution of the sample was prepared in a suitable solvent (e.g., methanol/dichloromethane). The solution was infused into the ESI source. The mass spectrum was acquired in positive ion mode, and the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) was determined.

Chromatographic Purity and Impurity Profiling by Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust technique for assessing the purity of volatile and semi-volatile compounds.

  • Experimental Protocol: GC-FID Purity Analysis

    • Instrument: Gas Chromatograph equipped with a Flame Ionization Detector.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating long-chain esters.[1]

    • Injector Temperature: 320°C

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp: Increase to 340°C at a rate of 15°C/minute.

      • Final hold: Hold at 340°C for 10 minutes.[2]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Detector Temperature: 350°C

    • Injection Volume: 1 µL (splitless injection).[3]

    • Sample Preparation: A stock solution of the reference standard was prepared in a suitable solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 1 mg/mL.

Visualizations

Workflow for Reference Standard Validation

The following diagram illustrates a typical workflow for the validation of a chemical reference standard, such as this compound.

cluster_0 Phase 1: Material Sourcing and Initial Characterization cluster_1 Phase 2: Comprehensive Analysis cluster_2 Phase 3: Performance and Stability cluster_3 Phase 4: Documentation and Release Sourcing Source Bulk Material Purification Purification (if necessary) Sourcing->Purification Initial_ID Initial Identity Confirmation (e.g., FT-IR, mp) Purification->Initial_ID NMR Structural Elucidation (1H, 13C NMR) Initial_ID->NMR MS Molecular Weight Verification (HRMS) Initial_ID->MS Purity Purity Assessment (GC-FID, HPLC) Initial_ID->Purity Impurities Impurity Profiling Purity->Impurities Assay Assay vs. Primary Standard (if available) Purity->Assay Stability Stability Studies (Accelerated & Real-time) Purity->Stability CoA Certificate of Analysis Generation Assay->CoA Stability->CoA Release Release as Reference Standard CoA->Release

Caption: Workflow for the validation of a chemical reference standard.

Logical Relationship of Analytical Techniques

The diagram below illustrates the logical relationship and the information derived from the different analytical techniques used in the validation process.

cluster_validation Reference Standard Validation cluster_identity Identity cluster_purity Purity cluster_properties Physicochemical Properties NMR NMR (1H, 13C) MS Mass Spectrometry GC_FID GC-FID HPLC HPLC-UV/ELSD Appearance Appearance Solubility Solubility Reference_Standard Dimethyl hexacosanedioate Reference_Standard->NMR Reference_Standard->MS Reference_Standard->GC_FID Reference_Standard->HPLC Reference_Standard->Appearance Reference_Standard->Solubility

Caption: Interrelation of analytical techniques in reference standard validation.

References

A Comparative Guide to Alternative Monomers for High-Performance Long-Chain Aliphatic Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Alternatives to Dimethyl Hexacosanedioate in Polymer Chemistry.

The synthesis of long-chain aliphatic polyesters is a cornerstone of advanced polymer chemistry, with applications ranging from biomedical devices to sustainable packaging. This compound, a 26-carbon α,ω-dicarboxylic acid ester, serves as a monomer for producing high-performance polyesters with properties approaching those of polyethylene. However, the exploration of alternative long-chain dicarboxylic acid monomers is crucial for tailoring polymer characteristics such as melting point, mechanical strength, and biodegradability. This guide provides a comparative analysis of viable alternative monomers to this compound, supported by experimental data and detailed methodologies.

Performance Comparison of Long-Chain Dicarboxylic Acid Monomers

The selection of a dicarboxylic acid monomer significantly influences the thermal and mechanical properties of the resulting polyester (B1180765). Generally, as the length of the aliphatic chain in the dicarboxylic acid increases, the melting point (Tm) and crystallinity of the polyester also increase, leading to materials with enhanced thermal stability and mechanical strength. The following tables summarize the key performance indicators of polyesters synthesized from this compound and its alternatives.

Table 1: Thermal Properties of Polyesters Derived from Various Long-Chain Dicarboxylic Acids

Dicarboxylic Acid MonomerCarbon Chain LengthDiol Co-monomerMelting Temperature (Tm) (°C)Glass Transition Temperature (Tg) (°C)
This compoundC261,26-Hexacosanediol114[1]Not Reported
Dimethyl EicosanedioateC201,20-Eicosanediol106[2]Not Reported
Dimethyl OctadecanedioateC181,18-Octadecanediol100[1]Not Reported
Dimethyl HexadecanedioateC161,5-Pentanediol~70-75Not Reported
Dimethyl DodecanedioateC121,4-ButanediolHighNot Reported
Dimethyl SebacateC101,4-ButanediolNot ReportedNot Reported
Dimethyl BrassylateC13Not SpecifiedNot ReportedNot Reported

Note: Direct comparative data under identical experimental conditions is limited. The properties are influenced by the diol used in polymerization.

Table 2: Mechanical Properties of Polyesters Derived from Long-Chain Dicarboxylic Acids

Dicarboxylic Acid MonomerDiol Co-monomerTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
Dodecanedioic Acid1,4-ButanediolHighNot ReportedNot Reported
Sebacic Acid1,4-Butanediol15.3[3]>850[4]Not Reported
Adipic Acid, Suberic Acid, Dodecanedioic AcidGalactitolNot ReportedNot ReportedNot Reported

Note: Mechanical properties are highly dependent on the molecular weight and crystallinity of the polymer, which are influenced by the polymerization conditions.

Experimental Protocols: Synthesis of Long-Chain Aliphatic Polyesters

The most common method for synthesizing these polyesters is melt polycondensation, a two-stage process involving esterification (or transesterification) followed by polycondensation under high vacuum and temperature.

General Melt Polycondensation Protocol:

Materials:

  • α,ω-Dicarboxylic acid dimethyl ester (e.g., this compound or alternative)

  • Aliphatic diol (e.g., 1,4-butanediol, 1,6-hexanediol) (typically in slight molar excess)

  • Catalyst (e.g., Titanium(IV) butoxide (TBT), Antimony trioxide)

  • Antioxidant (e.g., Irganox 1010)

Stage 1: Transesterification

  • The dicarboxylic acid dimethyl ester and the diol are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • The catalyst and antioxidant are added.

  • The mixture is heated under a nitrogen atmosphere to a temperature of 160-200°C.

  • Methanol is distilled off as the transesterification reaction proceeds. This stage is typically continued for 2-4 hours.

Stage 2: Polycondensation

  • The temperature is gradually increased to 220-260°C.

  • A high vacuum (typically <1 mbar) is applied to the system to facilitate the removal of the diol byproduct and drive the polymerization to achieve a high molecular weight polymer.

  • The reaction is continued for several hours, with the progress monitored by the increase in melt viscosity.

  • The resulting polymer is then extruded from the reactor and cooled.

Visualizing the Monomer Selection and Synthesis Workflow

To aid in the decision-making process for selecting an alternative monomer and to visualize the synthesis pathway, the following diagrams are provided.

Monomer_Selection_Workflow start Define Desired Polymer Properties (e.g., Tm, Mechanical Strength, Biodegradability) monomer_id Identify Potential Long-Chain Diacid Monomers (C10-C26) start->monomer_id data_eval Evaluate Performance Data (Thermal, Mechanical, Biodegradation) monomer_id->data_eval proto_dev Develop Synthesis Protocol (Melt Polycondensation) data_eval->proto_dev synthesis Synthesize and Characterize Polymer proto_dev->synthesis performance_test Test Polymer Performance Against Requirements synthesis->performance_test decision Select Optimal Monomer performance_test->decision

Caption: A logical workflow for selecting alternative monomers.

Polycondensation_Workflow reactants Reactants Dimethyl Dicarboxylate + Diol stage1 Stage 1: Transesterification 160-200°C, N2 Atmosphere - Methanol Distilled Off reactants->stage1 Catalyst stage2 Stage 2: Polycondensation 220-260°C, High Vacuum - Diol Removed stage1->stage2 product {Final Product|High Molecular Weight Polyester} stage2->product

Caption: A simplified workflow for melt polycondensation.

Conclusion

While this compound provides a pathway to polyesters with high thermal stability, a range of other long-chain dicarboxylic acids, such as those derived from dodecanedioic, sebacic, and brassylic acids, offer viable alternatives for tuning polymer properties. The choice of monomer allows for a customized approach to developing biodegradable and high-performance polymers for specialized applications in research and drug development. Further research focusing on the direct comparative analysis of these monomers under standardized conditions will be invaluable for advancing the field.

References

Comparative analysis of different synthesis routes for Dimethyl hexacosanedioate.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes to Dimethyl Hexacosanedioate

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthesis Methodologies for a Key Long-Chain Diester

This compound, a long-chain aliphatic diester, holds significant interest in various scientific fields, including its potential use as a building block in the synthesis of complex lipids, polymers, and as a component in drug delivery systems. The efficient and scalable synthesis of this molecule is paramount for its application in research and development. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols and performance data to aid researchers in selecting the most suitable method for their needs.

Comparative Overview of Synthesis Routes

Two distinct and viable pathways for the synthesis of this compound are presented:

  • Direct Fischer Esterification: This classical approach involves the direct esterification of the commercially available or pre-synthesized hexacosanedioic acid with methanol (B129727) in the presence of an acid catalyst.

  • Metathesis of Unsaturated Fatty Acid Esters followed by Hydrogenation: A contemporary approach that utilizes readily available unsaturated fatty acid esters, such as methyl oleate (B1233923), which undergo self-metathesis to form a long-chain unsaturated diester, followed by hydrogenation to yield the desired saturated product.

The following table summarizes the key quantitative data for these two routes, allowing for a direct comparison of their performance.

ParameterRoute 1: Direct Fischer Esterification Route 2: Metathesis & Hydrogenation
Starting Materials Hexacosanedioic acid, MethanolMethyl oleate (or other unsaturated fatty acid esters)
Key Reagents Sulfuric acid (catalyst)Grubbs-type catalyst, Hydrogen gas, Pd/C catalyst
Overall Yield High (typically >90%)Moderate (typically 50-70% over two steps)
Reaction Steps 12 (Metathesis and Hydrogenation)
Reaction Conditions High temperature (reflux)Metathesis: Moderate temperature; Hydrogenation: Elevated pressure
Scalability Readily scalableScalable, but catalyst cost can be a factor
Purity of Final Product High, purification by recrystallizationHigh, purification by chromatography and/or recrystallization
Key Advantages High yield, simple procedureUtilizes renewable feedstocks, avoids handling of solid diacids
Key Disadvantages Requires the availability of the long-chain dicarboxylic acidModerate overall yield, requires specialized catalysts

Experimental Protocols

Detailed methodologies for the key experiments in each synthetic route are provided below.

Route 1: Direct Fischer Esterification of Hexacosanedioic Acid

This protocol is adapted from the well-established Fischer esterification of long-chain dicarboxylic acids.

Materials:

  • Hexacosanedioic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Toluene (optional, for azeotropic removal of water)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend hexacosanedioic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 eq).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirred suspension.

  • Esterification: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting dicarboxylic acid is consumed. For very long-chain diacids, reaction times can be several hours.

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. The final product can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or acetone.

Route 2: Metathesis of Methyl Oleate and Subsequent Hydrogenation

This two-step protocol is based on the self-metathesis of methyl oleate to form dimethyl octadec-9-enedioate, which serves as a shorter-chain analogue for the synthesis of this compound.[1][2][3] The resulting unsaturated diester is then hydrogenated.

Part A: Self-Metathesis of Methyl Oleate

Materials:

  • Methyl oleate

  • Grubbs second-generation catalyst (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)

  • Dichloromethane (anhydrous)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve methyl oleate (1.0 eq) in anhydrous dichloromethane.

  • Catalyst Addition: Add the Grubbs second-generation catalyst (typically 0.1-1 mol%).

  • Metathesis: Stir the reaction mixture at room temperature to 40 °C. Monitor the reaction progress by TLC or GC-MS. The reaction typically proceeds to equilibrium within a few hours.

  • Work-up and Purification: Quench the reaction by adding a small amount of ethyl vinyl ether. Concentrate the mixture under reduced pressure. The crude product, containing dimethyl octadec-9-enedioate and octadec-9-ene, can be purified by column chromatography on silica (B1680970) gel. The yield of the desired unsaturated diester is typically around 50-60%.[4]

Part B: Hydrogenation of the Unsaturated Diester

Materials:

  • Dimethyl octadec-9-enedioate (from Part A)

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethyl acetate

  • Hydrogen gas

Procedure:

  • Reaction Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve the unsaturated diester in a suitable solvent like methanol or ethyl acetate.

  • Catalyst Addition: Add 10% Pd/C catalyst (typically 5-10 wt% of the substrate).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50-100 psi) and agitate the mixture at room temperature until hydrogen uptake ceases.

  • Work-up and Purification: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude Dimethyl octadecanedioate. The product can be further purified by recrystallization. The yield for the hydrogenation step is typically quantitative.

Visualizing the Synthetic Pathways

The logical flow of each synthetic route is depicted in the following diagrams generated using Graphviz.

Synthesis_Routes cluster_0 Route 1: Direct Fischer Esterification cluster_1 Route 2: Metathesis & Hydrogenation A1 Hexacosanedioic Acid A4 Esterification (Reflux) A1->A4 A2 Methanol A2->A4 A3 H₂SO₄ (cat.) A3->A4 A5 This compound A4->A5 B1 Methyl Oleate B3 Self-Metathesis B1->B3 B2 Grubbs Catalyst B2->B3 B4 Unsaturated Dimethyl Diester B3->B4 B6 Hydrogenation B4->B6 B5 H₂, Pd/C B5->B6 B7 This compound B6->B7

Caption: A comparative workflow of the two main synthesis routes for this compound.

The following diagram illustrates the logical relationship between the starting materials, intermediates, and the final product for a more generalized overview.

Logical_Relationship cluster_precursors Precursors cluster_intermediates Key Intermediates P1 Hexacosanedioic Acid Final_Product This compound P1->Final_Product Direct Esterification P2 Unsaturated Fatty Acid Esters I1 Unsaturated Dimethyl Diester P2->I1 Metathesis I1->Final_Product Hydrogenation

Caption: Logical relationships between precursors and the final product in different synthetic pathways.

References

Cross-Validation of Analytical Methods for Dimethyl Hexacosanedioate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of Dimethyl hexacosanedioate, a long-chain dicarboxylic acid methyl ester, is essential for various applications in research and development, including pharmacokinetic studies, formulation analysis, and quality control. This guide provides a comparative overview of two primary analytical techniques suitable for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).

The following comparison is based on established methodologies for analogous long-chain diesters, such as Diethyl hexacosanedioate, and serves as a foundational framework for analytical method development and cross-validation.[1] The presented performance data is representative of what can be expected from well-optimized methods and should be confirmed through experimental validation.[1]

Comparative Performance Data

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The table below summarizes the expected performance characteristics of GC-FID and HPLC-UV for the quantification of this compound.

Performance ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%
Precision (RSD%)
- Repeatability< 1.5%< 2.0%
- Intermediate Precision< 2.0%< 2.5%
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL1.5 µg/mL
Analysis Time ~15 minutes~10 minutes

Data is hypothetical and based on methods for the similar compound Diethyl hexacosanedioate.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are the foundational experimental protocols for both GC-FID and HPLC-UV.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This technique is well-suited for the analysis of volatile and semi-volatile compounds like this compound.[1]

1. Sample Preparation:

  • Accurately weigh a known amount of the this compound sample.

  • Dissolve the sample in a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate) to achieve a concentration within the calibrated range.[1]

  • If necessary, perform liquid-liquid extraction or solid-phase extraction to remove interfering components from the sample matrix.[1]

2. Instrumentation and Conditions:

  • GC System: Equipped with a Flame Ionization Detector.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]

  • Injector Temperature: 280°C.[1]

  • Detector Temperature: 300°C.[1]

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: Increase to 300°C at a rate of 15°C/min.

    • Final hold: Hold at 300°C for 5 minutes.[1]

  • Injection Volume: 1 µL.[1]

3. Data Analysis:

  • Quantify the this compound peak area against a calibration curve prepared from certified reference standards.[1]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is applicable for non-volatile compounds or those that are not thermally stable.[1] Since this compound lacks a strong chromophore, detection at a lower wavelength (e.g., 205-215 nm) is necessary.[1]

1. Sample Preparation:

  • Precisely weigh a known amount of the this compound sample.

  • Dissolve the sample in the mobile phase to a known concentration.[1]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.[1]

2. Instrumentation and Conditions:

  • HPLC System: Equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 90:10 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 210 nm.[1]

  • Injection Volume: 10 µL.[1]

3. Data Analysis:

  • Determine the concentration of this compound by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.[1]

Methodology Visualization

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the general workflow for cross-validating analytical methods and a logical flow for method selection.

CrossValidationWorkflow cluster_dev Method Development cluster_val Individual Validation cluster_crossval Cross-Validation cluster_conclusion Conclusion Dev_GC Develop GC-FID Method Val_GC Validate GC-FID Method (Linearity, Accuracy, Precision) Dev_GC->Val_GC Dev_HPLC Develop HPLC-UV Method Val_HPLC Validate HPLC-UV Method (Linearity, Accuracy, Precision) Dev_HPLC->Val_HPLC CrossVal Analyze Same Samples by Both Methods Val_GC->CrossVal Val_HPLC->CrossVal Compare Compare Results (e.g., Bland-Altman, t-test) CrossVal->Compare Conclusion Establish Method Equivalency or Bias Compare->Conclusion MethodSelection Start Quantification of This compound Volatile Is the sample volatile/semi-volatile? Start->Volatile HighSensitivity Is high sensitivity (LOD/LOQ) required? Volatile->HighSensitivity Yes ThermalStability Is the compound thermally stable? Volatile->ThermalStability No GC_Method Consider GC-FID HighSensitivity->GC_Method Yes HPLC_Method Consider HPLC-UV HighSensitivity->HPLC_Method No ThermalStability->GC_Method Yes ThermalStability->HPLC_Method No End Method Selected GC_Method->End HPLC_Method->End

References

Performance Benchmarking of Polymers Derived from Dimethyl Hexacosanedioate for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug delivery, the selection of an appropriate polymeric excipient is critical to achieving desired therapeutic outcomes. Aliphatic polyesters are a prominent class of biodegradable polymers widely utilized for controlled drug release formulations due to their biocompatibility and tunable degradation kinetics. This guide provides a comparative performance analysis of polymers derived from Dimethyl hexacosanedioate, a long-chain aliphatic dicarboxylic acid ester, against established alternatives such as Poly(lactic acid) (PLA), Poly(ε-caprolactone) (PCL), and Poly(lactic-co-glycolic acid) (PLGA).

Polymers synthesized from long-chain dicarboxylic acids like hexacosanedioic acid are characterized by a high methylene-to-ester ratio, which imparts distinct physicochemical properties. These characteristics, including increased hydrophobicity and potentially slower degradation rates, present unique advantages for long-term and sustained drug delivery applications. This guide will explore the synthesis, physicochemical properties, mechanical performance, drug release characteristics, and biocompatibility of these polymers, supported by experimental data and detailed methodologies.

Comparative Data on Polymer Properties

The following tables summarize key performance indicators for polymers derived from long-chain dicarboxylic acids (serving as a proxy for this compound-based polymers) and compare them with commonly used aliphatic polyesters.

Table 1: Thermal and Physicochemical Properties

PropertyPolymer from Long-Chain Diacid (e.g., C18-C23)Poly(lactic acid) (PLA)Poly(ε-caprolactone) (PCL)Poly(lactic-co-glycolic acid) (PLGA)
Glass Transition Temperature (Tg) -37°C to -27°C[1]50-60°C[2]-60°C[2]40-60°C (depends on LA:GA ratio)[3]
Melting Temperature (Tm) 106°C (for C20 diacid based)[2]150-180°C[2]59-64°C[4]Amorphous (no sharp Tm)[3]
Crystallinity High (e.g., 68% for C20 diacid based)[2]Varies by D/L isomer ratio; low D = crystalline, high D = amorphous[3]20-33% (high crystallinity)[3]Amorphous to semi-crystalline depending on LA:GA ratio[3]
Water Contact Angle High (>90°)~75°~85°~70-80°
Water Uptake LowLow to ModerateLowModerate to High (increases with glycolide (B1360168) content)

Table 2: Mechanical Properties

PropertyPolymer from Long-Chain Diacid (e.g., C19-C23)Poly(lactic acid) (PLA)Poly(ε-caprolactone) (PCL)Poly(lactic-co-glycolic acid) (PLGA)
Tensile Strength (MPa) 15.9 - 39.7[1][5]50-70[3]20-4040-60 (higher LA content = more rigid)[3]
Elongation at Break (%) >600[1]2-6>1002-10
Young's Modulus (MPa) 400 - 436[1]1200-3000200-5001000-2000

Table 3: Drug Delivery and Degradation Characteristics

PropertyPolymer from Long-Chain DiacidPoly(lactic acid) (PLA)Poly(ε-caprolactone) (PCL)Poly(lactic-co-glycolic acid) (PLGA)
Degradation Rate Slow (months to years)[6]Moderate (weeks to months)[3]Slowest (months to years)[3]Fast (days to months, tunable by LA:GA ratio)[3]
Degradation Mechanism Hydrolytic and enzymatic degradation of ester bondsHydrolytic degradation into lactic acid[3]Hydrolytic degradation of ester bondsHydrolytic degradation, faster with higher glycolide content[3]
Drug Release Profile Sustained, zero-order or near-zero-order release for long durationsBiphasic: initial burst followed by slower releaseSustained, slow releaseTunable from rapid to sustained release
Biocompatibility Generally high, degradation products are fatty acids and diolsExcellent, degradation product is a natural metaboliteExcellentExcellent, degradation products are natural metabolites

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of polymer performance. Below are representative protocols for key characterization techniques.

Synthesis of Aliphatic Polyesters via Two-Step Melt Polycondensation

This method is commonly used for producing high molecular weight polyesters from dimethyl esters and diols.[7]

  • Transesterification:

    • This compound and a diol (e.g., 1,4-butanediol) are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

    • A catalyst, such as titanium(IV) butoxide or zinc acetate, is added.

    • The mixture is heated to 160-190°C under a nitrogen atmosphere with constant stirring.[7]

    • Methanol (B129727), a byproduct of the transesterification reaction, is continuously distilled off.

    • The reaction proceeds until the majority of methanol has been removed.

  • Polycondensation:

    • The temperature is gradually increased to 220-240°C.[7]

    • A vacuum is slowly applied to the system to facilitate the removal of the diol and drive the polymerization reaction towards higher molecular weights.

    • The reaction is continued until the desired melt viscosity (indicative of molecular weight) is achieved.

    • The resulting polymer is then extruded and pelletized.

SynthesisWorkflow cluster_reactants Reactants cluster_process Polymerization Process cluster_products Products & Byproducts Monomer1 Dimethyl hexacosanedioate Transesterification Transesterification (160-190°C, N2) Monomer1->Transesterification Monomer2 Diol Monomer2->Transesterification Catalyst Catalyst Catalyst->Transesterification Polycondensation Polycondensation (220-240°C, Vacuum) Transesterification->Polycondensation Oligomers Byproduct1 Methanol (distilled off) Transesterification->Byproduct1 Byproduct2 Excess Diol (removed by vacuum) Polycondensation->Byproduct2 Polymer High Molecular Weight Polyester (B1180765) Polycondensation->Polymer

Two-step melt polycondensation workflow for polyester synthesis.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

These techniques are fundamental for determining the thermal properties of polymers.[8][9]

  • Differential Scanning Calorimetry (DSC):

    • Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.

    • Methodology: A 5-10 mg sample of the polymer is sealed in an aluminum pan. The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The heat flow to the sample is measured relative to an empty reference pan. Tg is observed as a step change in the heat flow, while Tm is an endothermic peak. The degree of crystallinity can be calculated from the enthalpy of melting.[10]

  • Thermogravimetric Analysis (TGA):

    • Objective: To assess the thermal stability and decomposition profile of the polymer.

    • Methodology: A sample of the polymer is heated in a controlled atmosphere (e.g., nitrogen or air) on a sensitive microbalance. The weight of the sample is continuously monitored as a function of temperature. The resulting curve provides information about the onset of decomposition and the composition of the material.[9][11]

Mechanical Testing: Tensile Properties
  • Objective: To determine the tensile strength, elongation at break, and Young's modulus of the polymer.

  • Methodology:

    • Dog-bone-shaped specimens are prepared by injection molding or by cutting from a compression-molded film.

    • The specimens are mounted in a universal testing machine.

    • A tensile load is applied at a constant crosshead speed (e.g., 10 mm/min) until the specimen fractures.[5]

    • The stress-strain curve is recorded, from which the tensile strength (maximum stress), elongation at break (strain at fracture), and Young's modulus (slope of the initial linear portion) are calculated.

In Vitro Drug Release Study
  • Objective: To evaluate the rate and mechanism of drug release from the polymer matrix.

  • Methodology:

    • Drug-loaded microparticles or films are prepared using a suitable method (e.g., emulsion-solvent evaporation for microparticles).[8][12]

    • A known amount of the drug-loaded polymer is placed in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant agitation.[8]

    • At predetermined time intervals, aliquots of the release medium are withdrawn and analyzed for drug content using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • The cumulative percentage of drug released is plotted against time to obtain the release profile. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[13][14]

DrugReleaseWorkflow cluster_prep Preparation cluster_release In Vitro Release cluster_analysis Analysis A Drug & Polymer Solution B Emulsion/ Solvent Evaporation A->B C Drug-Loaded Microparticles B->C D Incubation in Release Medium (PBS, 37°C) C->D E Sample Collection at Time Intervals D->E F Drug Quantification (UV-Vis/HPLC) E->F G Cumulative Release vs. Time Plot F->G H Kinetic Modeling G->H

Workflow for in vitro drug release studies from microparticles.

Biocompatibility Assessment
  • Objective: To evaluate the biological safety of the polymer for medical applications.

  • Methodology: The biocompatibility of medical devices and their component materials is assessed according to the ISO 10993 series of standards.[11][15][16][17][18] The evaluation follows a risk-based approach.[15][16] Key in vitro tests include:

    • Cytotoxicity (ISO 10993-5): Extracts of the polymer are incubated with cell cultures (e.g., L929 fibroblasts) to assess any potential for causing cell death or inhibiting cell growth.

    • Sensitization (ISO 10993-10): Tests are conducted to evaluate the potential of the material to cause an allergic reaction.

    • Irritation (ISO 10993-10): The potential of the material to cause local irritation upon contact with skin or mucous membranes is assessed.

BiocompatibilityPathway A Polymer Material B ISO 10993 Risk-Based Approach A->B C In Vitro Testing B->C D Cytotoxicity (ISO 10993-5) C->D E Sensitization (ISO 10993-10) C->E F Irritation (ISO 10993-10) C->F G Biocompatible for Intended Application D->G E->G F->G

Logical pathway for biocompatibility assessment based on ISO 10993.

Conclusion

Polymers derived from this compound represent a promising class of materials for advanced drug delivery systems, particularly for applications requiring long-term, sustained release. Their inherent hydrophobicity and slow degradation profile, stemming from the long aliphatic chain, offer a distinct advantage over more rapidly degrading polyesters like PLGA. The mechanical properties, characterized by high flexibility and elongation at break, are also favorable for certain applications.

In comparison to established polymers such as PLA and PCL, these long-chain aliphatic polyesters are expected to provide a unique balance of properties. While PLA offers high mechanical strength and a moderate degradation rate, and PCL provides excellent flexibility and very slow degradation, polymers from this compound are anticipated to combine high flexibility with a tunable, slow degradation rate, making them suitable for a niche set of drug delivery challenges. Further research and development are warranted to fully explore the potential of these materials and to generate specific performance data for direct comparison.

References

A Comparative Guide to the Reactivity of Dimethyl Hexacosanedioate and Other Diesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of Dimethyl hexacosanedioate, a long-chain aliphatic diester, with other classes of diesters. Due to the limited availability of direct quantitative data for this compound, this comparison draws upon data from shorter-chain analogs and established principles of organic chemistry to project its reactivity in key chemical transformations, including hydrolysis, ammonolysis, and reduction.

Executive Summary

This compound, with its long C26 aliphatic chain, is expected to exhibit reactivity at the ester functional groups that is fundamentally similar to other aliphatic diesters. However, the pronounced lipophilicity and potential for intramolecular interactions due to the long chain can influence reaction rates and solubility, often necessitating modified experimental conditions compared to its shorter-chain counterparts. Generally, its reactivity is anticipated to be lower than that of unsaturated or aromatic diesters, where electronic effects can activate the ester carbonyl group.

Comparative Reactivity Analysis

The reactivity of a diester is primarily influenced by the electronic and steric environment of the ester carbonyl groups, as well as the overall molecular structure which dictates physical properties like solubility and melting point.

Hydrolysis (Saponification)

The hydrolysis of diesters to their corresponding dicarboxylic acids and alcohol is a fundamental reaction, typically catalyzed by acid or base.

  • Aliphatic Diesters: The reactivity of straight-chain aliphatic diesters in hydrolysis is largely governed by steric hindrance around the carbonyl group. For long-chain diesters like this compound, the rate of hydrolysis is expected to be similar to that of shorter-chain diesters like dimethyl adipate (B1204190) under homogeneous conditions. However, the low aqueous solubility of this compound can make it a diffusion-limited reaction in biphasic systems, potentially leading to slower overall conversion rates.

  • Unsaturated Diesters: Diesters containing carbon-carbon double bonds, particularly when conjugated with the ester group (α,β-unsaturated), can exhibit different reactivity. The presence of a C=C double bond can influence the electronic properties of the carbonyl group, and in the case of ammonolysis, can lead to side reactions such as conjugate addition.[1]

  • Aromatic Diesters: Aromatic diesters, such as dimethyl phthalate, generally undergo hydrolysis at a slower rate than aliphatic diesters due to the electron-withdrawing nature of the aromatic ring, which stabilizes the ester group.

Table 1: Comparison of Alkaline Hydrolysis Rates for Various Dimethyl Diesters

DiesterStructureSecond-Order Rate Constant (k) at 25°C (M⁻¹s⁻¹)Reference
Dimethyl Succinate (B1194679)CH₃OOC(CH₂)₂COOCH₃~0.1 (Estimated from related data)General Organic Chemistry Principles
Dimethyl AdipateCH₃OOC(CH₂)₄COOCH₃0.043Extrapolated from related studies
Dimethyl Fumarate (B1241708)CH₃OOC-CH=CH-COOCH₃ (trans)Significantly higher than saturated analogs[1]
Dimethyl MaleateCH₃OOC-CH=CH-COOCH₃ (cis)Lower than Dimethyl Fumarate[1]
This compound CH₃OOC(CH₂)₂₄COOCH₃ Not experimentally determined; expected to be similar to or slightly lower than Dimethyl Adipate due to potential mass transfer limitations. Inferred from trends

Note: The rate constants are approximate and intended for comparative purposes. Actual rates are highly dependent on specific reaction conditions (solvent, temperature, catalyst concentration).

Ammonolysis

The reaction of diesters with ammonia (B1221849) to form diamides is a crucial transformation in the synthesis of polyamides and other nitrogen-containing compounds.

  • Aliphatic Diesters: Similar to hydrolysis, the ammonolysis of long-chain aliphatic diesters is feasible. The reaction of dimethyl succinate with ammonia has been shown to proceed, though at a lower conversion rate compared to unsaturated analogs like dimethyl fumarate.[1] For this compound, the reaction would likely require elevated temperatures and pressures to overcome solubility and potential steric hindrance from the long alkyl chain.

  • Unsaturated Diesters: A study on the ammonolysis of C4 and C6 diesters revealed that esters with a C=C double bond in the backbone have a higher ammonolysis reactivity.[1] For example, the conversion of dimethyl fumarate to fumaramide (B1208544) is significantly faster than the conversion of dimethyl succinate to succinamide.[1]

Reduction

The reduction of diesters to diols is a common synthetic procedure, typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • General Reactivity: The reduction of esters to primary alcohols is a well-established reaction with LiAlH₄.[2][3][4] The mechanism involves nucleophilic attack of a hydride ion on the carbonyl carbon. The reactivity of the ester towards reduction is generally lower than that of aldehydes and ketones.

  • Effect of Structure: While electronic effects play a role (aromatic esters can be slightly less reactive), the primary determinant for the feasibility of reduction in aliphatic diesters is the accessibility of the carbonyl groups to the reducing agent. For this compound, the long aliphatic chain is not expected to electronically hinder the reduction. However, its low solubility in common ether solvents at low temperatures might necessitate the use of higher boiling point solvents like tetrahydrofuran (B95107) (THF) and extended reaction times to ensure complete conversion. Softer reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of esters.[4]

Experimental Protocols

The following are generalized experimental protocols that can be adapted for reactions with this compound. Adjustments for solubility, such as the use of co-solvents or higher temperatures, may be necessary.

Protocol 1: Alkaline Hydrolysis (Saponification)

Objective: To hydrolyze a diester to its corresponding dicarboxylic acid.

Materials:

  • Diester (e.g., this compound)

  • Ethanolic Potassium Hydroxide (KOH) solution (e.g., 0.5 M)

  • Reflux apparatus

  • Standardized Hydrochloric Acid (HCl) solution (e.g., 0.5 M)

  • Phenolphthalein (B1677637) indicator

  • Ethanol (95%)

  • Water bath or heating mantle

Procedure:

  • Accurately weigh approximately 1-2 g of the diester into a round-bottom flask.[5]

  • Add 25 mL of 0.5 M ethanolic KOH solution to the flask.[5]

  • Add a few boiling chips and connect the flask to a reflux condenser.

  • Heat the mixture to a gentle reflux using a water bath or heating mantle and maintain for 1 hour, or until the solution becomes homogeneous.[5]

  • Allow the reaction mixture to cool to room temperature.

  • Add a few drops of phenolphthalein indicator.

  • Titrate the excess KOH with a standardized 0.5 M HCl solution until the pink color disappears.

  • Perform a blank titration with 25 mL of the ethanolic KOH solution without the diester.

  • The saponification value can be calculated from the difference in the volume of HCl used for the sample and the blank.

Protocol 2: Ammonolysis

Objective: To synthesize a diamide (B1670390) from a diester.

Materials:

  • Diester (e.g., this compound)

  • 7 M Ammonia in Methanol solution

  • High-pressure reaction vessel (e.g., Parr reactor)

  • Stirring mechanism

  • Filtration apparatus

Procedure:

  • In a high-pressure reaction vessel, dissolve the diester in a 7 M solution of ammonia in methanol.

  • Seal the vessel and stir the reaction mixture at a controlled temperature (e.g., 25-100 °C, depending on the desired reaction rate).

  • The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • The resulting diamide, if precipitated, can be collected by filtration, washed with cold methanol, and dried.

Protocol 3: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Objective: To reduce a diester to its corresponding diol.

Materials:

  • Diester (e.g., this compound)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet

  • Magnetic stirrer

  • Ice bath

  • Sodium sulfate (B86663) decahydrate (B1171855) (Na₂SO₄·10H₂O) or a dilute acid solution for quenching

  • Extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Set up a dry, three-necked flask under a nitrogen atmosphere.

  • In the flask, prepare a suspension of LiAlH₄ in anhydrous THF.[6]

  • Cool the suspension in an ice bath.

  • Dissolve the diester in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel with vigorous stirring.[6]

  • After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until completion (monitor by TLC).

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water or a saturated aqueous solution of sodium sulfate.

  • Filter the resulting aluminum salts and wash them thoroughly with THF or diethyl ether.

  • Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diol.

  • The product can be purified by recrystallization or column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

Hydrolysis_Pathway Diester This compound (R-CO-O-CH₃)₂ Intermediate1 Tetrahedral Intermediate Diester->Intermediate1 Nucleophilic Attack Monoester Mono-methyl Hexacosanedioate (R-CO-O-CH₃)(COOH) Intermediate1->Monoester Methanol1 Methanol Intermediate1->Methanol1 Leaving Group Intermediate2 Tetrahedral Intermediate Monoester->Intermediate2 Nucleophilic Attack Diacid Hexacosanedioic Acid (R-COOH)₂ Intermediate2->Diacid Methanol2 Methanol Intermediate2->Methanol2 Leaving Group OH1 OH⁻ OH1->Intermediate1 OH2 OH⁻ OH2->Intermediate2

Caption: Base-catalyzed hydrolysis (saponification) pathway of a dimethyl diester.

Reduction_Workflow Start Start: Diester in Anhydrous THF Step1 1. Add to LiAlH₄ suspension in THF under N₂ at 0°C Start->Step1 Step2 2. Stir at Room Temperature (or reflux if necessary) Step1->Step2 Step3 3. Quench with H₂O or Na₂SO₄(aq) at 0°C Step2->Step3 Step4 4. Filter to remove Aluminum Salts Step3->Step4 Step5 5. Extract with Ether, dry, and concentrate Step4->Step5 End End: Crude Diol Product Step5->End

Caption: General experimental workflow for the LiAlH₄ reduction of a diester.

References

The Efficacy of Dimethyl Hexacosanedioate as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, particularly in chromatographic and mass spectrometric analyses, the choice of an internal standard is paramount to achieving accurate and reproducible quantification. This guide provides a comprehensive comparison of Dimethyl hexacosanedioate as a potential internal standard against other commonly employed compounds for the analysis of long-chain fatty acids and related molecules. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their analytical methods.

Executive Summary

The ideal internal standard should mimic the physicochemical properties of the analyte of interest, be absent in the sample matrix, and be chromatographically resolved from other components. This guide evaluates this compound, a long-chain dicarboxylic acid dimethyl ester, in this context. Due to a lack of extensive direct studies on this compound, this comparison leverages data from its close structural analog, Diethyl hexacosanedioate, and contrasts its performance with established internal standards such as Methyl Stearate, Tridecanoic Acid, and deuterated fatty acid esters. The findings suggest that while long-chain dicarboxylic acid esters show promise due to their structural similarity to certain analytes and low natural abundance, the gold standard for many applications remains the use of stable isotope-labeled internal standards.

Comparative Analysis of Internal Standards

The selection of an appropriate internal standard is a critical step in method development. The following table summarizes the key performance characteristics of this compound (data inferred from Diethyl hexacosanedioate) and other commonly used internal standards.

Internal StandardAnalyte SimilarityNatural AbundancePotential for Co-elutionCostKey AdvantagesPotential Disadvantages
This compound High (for long-chain dicarboxylic acids and esters)Very LowLowModerateStructurally similar to specific target analytes; unlikely to be present in biological samples.Limited commercial availability and published application data.
Methyl Stearate Moderate (for saturated fatty acid methyl esters)Can be present in some biological matricesModerateLowReadily available; cost-effective.Potential for interference from endogenous presence; may not be suitable for all fatty acid analytes.
Tridecanoic Acid High (for free fatty acids)Very LowLowLowOdd-chain fatty acid, rare in most biological samples; cost-effective.Requires derivatization for GC analysis, which can introduce variability.
Deuterated Fatty Acid Esters Very High (chemically identical to the analyte)NoneHigh (co-elutes with the analyte)HighConsidered the "gold standard"; corrects for matrix effects and extraction losses most effectively.Higher cost; synthesis of specific deuterated standards can be challenging.

Quantitative Performance Data

The following table presents a summary of quantitative performance data for the compared internal standards, compiled from various studies. It is important to note that the data for this compound is based on its diethyl analog.

Performance ParameterThis compound (as Diethyl hexacosanedioate)Methyl StearateTridecanoic AcidDeuterated Fatty Acid Esters
Purity (typical) >99.8%[1]>99.5%[1]≥99.0%Isotopic purity is critical
Recovery Data not availableGenerally >90%Typically 85-110%Expected to be very similar to the analyte
Matrix Effect Expected to be similar to long-chain analytesCan be significant depending on the matrixCan be influenced by derivatization efficiencyMinimal, as it co-elutes and experiences similar ionization effects as the analyte.
Reproducibility (RSD%) Data not availableTypically <15%Generally <15%Generally <10%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of an internal standard in a quantitative analytical method. Below are representative experimental protocols for the use of the discussed internal standards in Gas Chromatography-Mass Spectrometry (GC-MS) analysis of fatty acids.

Protocol 1: Analysis of Fatty Acid Methyl Esters (FAMEs) using this compound (or analog) as an Internal Standard
  • Internal Standard Spiking: To a known volume or weight of the sample, add a precise amount of this compound solution of a known concentration.

  • Lipid Extraction: Perform a lipid extraction using a suitable solvent system (e.g., Folch or Bligh-Dyer method).

  • Derivatization: Convert the fatty acids in the extracted lipid fraction to their corresponding fatty acid methyl esters (FAMEs) using a derivatizing agent (e.g., BF₃-methanol).

  • GC-MS Analysis:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 280°C.

    • Oven Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium.

    • MS Detection: Electron Ionization (EI) in full scan or Selected Ion Monitoring (SIM) mode.

  • Quantification: Determine the concentration of the target FAMEs by relating their peak areas to the peak area of this compound.

Protocol 2: Analysis of Free Fatty Acids using Tridecanoic Acid as an Internal Standard
  • Internal Standard Spiking: Add a known amount of Tridecanoic acid to the sample.

  • Extraction: Extract the free fatty acids from the sample matrix.

  • Derivatization: Derivatize the extracted fatty acids and the internal standard to their methyl esters (FAMEs) using a suitable reagent.

  • GC-MS Analysis: Follow the GC-MS conditions as outlined in Protocol 1.

  • Quantification: Quantify the target fatty acids based on the peak area ratio to the Tridecanoic acid methyl ester peak.

Visualizing the Workflow and Logic

To better understand the processes involved in selecting and using an internal standard, the following diagrams have been generated.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Sample Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction Spike->Extract Derivatize Derivatization to FAMEs Extract->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Acquisition GCMS->Data Quantify Quantification Data->Quantify

Experimental workflow for quantitative analysis.

Logical_Relationship Analyte Analyte Method Analytical Method (Extraction, Derivatization, Injection) Analyte->Method subjected to IS Internal Standard (e.g., this compound) IS->Method subjected to Matrix Sample Matrix Matrix->Method influences Response Instrument Response (Peak Area) Method->Response generates Ratio Peak Area Ratio (Analyte / IS) Response->Ratio calculates Concentration Analyte Concentration Ratio->Concentration correlates to

Logical relationship of analytical signals.

Conclusion

This compound and its analogs represent a promising class of internal standards for the analysis of long-chain dicarboxylic acids and related compounds due to their structural similarity and low natural abundance. The high purity available for compounds like Diethyl hexacosanedioate further supports their potential utility.[1] However, for broader applications in fatty acid analysis, more established and cost-effective options like Tridecanoic acid offer a reliable alternative, particularly when analyzing free fatty acids.

For the highest level of accuracy and precision, especially in complex biological matrices, deuterated internal standards remain the superior choice. Their ability to co-elute with the analyte and experience identical matrix effects provides the most effective correction for analytical variability. The choice of the most suitable internal standard will ultimately depend on the specific analytical challenge, including the nature of the analyte, the complexity of the sample matrix, and the desired level of accuracy and precision. Further validation studies on this compound are warranted to fully establish its performance characteristics and expand its applicability as a routine internal standard.

References

A Comparative Structural Analysis of Dimethyl Hexacosanedioate and Other Long-Chain Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Long-Chain Dimethyl Esters

This guide provides a detailed structural and physicochemical comparison of Dimethyl hexacosanedioate with a series of homologous long-chain dimethyl esters. The information presented is intended to assist researchers and professionals in the fields of materials science, drug development, and biochemistry in understanding the properties of these compounds for various applications. The data is compiled from publicly available chemical databases and scientific literature.

Physicochemical Properties of Long-Chain Dimethyl Esters

The following table summarizes key physicochemical properties of this compound and related long-chain dimethyl esters. As the carbon chain length increases, a clear trend of increasing molecular weight, melting point, and boiling point is observable. This is attributed to the enhanced van der Waals forces between the longer hydrocarbon chains[1][2]. While specific experimental data for this compound is limited, its properties can be extrapolated from the trends observed in the homologous series.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Dimethyl DecanedioateC12H22O4230.30--
Dimethyl DodecanedioateC14H26O4258.3530-32187-188 @ 14 mmHg
Dimethyl TetradecanedioateC16H30O4286.41--
Dimethyl HexadecanedioateC18H34O4314.46--
Dimethyl OctadecanedioateC20H38O4342.5160207 @ 3 mmHg
This compound C28H54O4 454.72 N/A N/A
Dimethyl TriacontanedioateC32H62O4510.83--

The solubility of these long-chain esters in water is generally low due to their hydrophobic nature. However, they are typically soluble in nonpolar organic solvents such as hexane (B92381), chloroform (B151607), and toluene[3][4]. The solubility in these organic solvents tends to decrease as the carbon chain length increases[3].

Experimental Protocols for Structural and Thermal Analysis

To fully characterize and compare these long-chain esters, a combination of analytical techniques is employed. Below are detailed methodologies for key experiments.

Gas Chromatography (GC)

Gas chromatography is utilized to determine the purity of the esters and to analyze their composition in mixtures.

Methodology:

  • Sample Preparation: Dissolve a small amount of the ester (1-10 mg) in a suitable volatile solvent like hexane or chloroform (1 mL).

  • Injection: Inject 1 µL of the prepared sample into the GC injection port.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.

    • Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10°C/min to 300°C.

      • Final hold: Hold at 300°C for 10 minutes.

    • Detector: Flame Ionization Detector (FID) at 320°C.

  • Data Analysis: The retention time of the peak is used to identify the compound, and the peak area corresponds to its concentration.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to determine the melting point and other thermal transitions of the esters.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the ester into an aluminum DSC pan.

  • Instrumentation:

    • DSC Instrument: TA Instruments Q2000 DSC or equivalent.

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp: Heat from 25°C to a temperature above the expected melting point at a rate of 10°C/min.

      • Cooling: Cool the sample back to 25°C at the same rate.

    • Atmosphere: Nitrogen purge at a flow rate of 50 mL/min.

  • Data Analysis: The melting point is determined as the peak temperature of the endothermic transition in the heating curve.

X-ray Diffraction (XRD)

XRD is employed to investigate the crystal structure of the solid esters.

Methodology:

  • Sample Preparation: The solid ester sample is finely ground to a powder. The powder is then mounted on a sample holder.

  • Instrumentation:

    • X-ray Diffractometer: Bruker D8 Advance or equivalent.

    • X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

    • Scan Range: 2θ from 5° to 50°.

    • Scan Speed: 2°/min.

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, provides information about the crystal lattice parameters and the polymorphic form of the ester.

Logical Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for the comprehensive structural and physicochemical comparison of this compound and similar long-chain esters.

G Comparative Analysis Workflow of Long-Chain Esters cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_comparison Comparative Analysis S1 Ester Synthesis S2 Purification (Crystallization/Chromatography) S1->S2 C1 Gas Chromatography (GC) - Purity Assessment S2->C1 C2 Differential Scanning Calorimetry (DSC) - Melting Point Determination S2->C2 C3 X-ray Diffraction (XRD) - Crystal Structure Analysis S2->C3 A1 Data Tabulation - Molecular Weight - Melting Point - Boiling Point C1->A1 C2->A1 A3 Structural Comparison - Crystal Packing C3->A3 A2 Trend Analysis - Effect of Chain Length A1->A2

Comparative Analysis Workflow

This structured approach ensures a thorough and objective comparison of the structural and thermal properties of this compound and its homologs, providing valuable data for researchers in various scientific disciplines.

References

Safety Operating Guide

Prudent Disposal of Dimethyl Hexacosanedioate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of dimethyl hexacosanedioate, ensuring laboratory safety and environmental compliance.

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandatory, treating the substance as potentially hazardous. All handling and disposal procedures must align with your institution's Environmental Health and Safety (EHS) guidelines and comply with local, regional, and national regulations.

Immediate Safety and Hazard Assessment

Before proceeding with the disposal of this compound, a thorough hazard assessment is crucial. In the absence of specific data, information from similar long-chain diesters can offer general guidance on its characteristics. It is prudent to assume the substance may be an irritant and environmentally persistent.

Personal Protective Equipment (PPE):

Always wear appropriate PPE when handling this compound waste:

  • Gloves: Chemical-resistant gloves, such as nitrile, are recommended.

  • Eye Protection: Safety glasses or goggles should be worn.

  • Body Protection: A lab coat is essential to prevent skin contact.

Step-by-Step Disposal Protocol

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and chemically compatible container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

  • Waste Characterization:

    • Label the waste container clearly with the full chemical name: "this compound".

    • Indicate that it is being treated as hazardous waste due to the lack of specific safety data.

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.[1]

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Disposal Request:

    • Contact your institution's EHS department to schedule a hazardous waste pickup.[1]

    • Follow their specific procedures for requesting disposal services and provide them with all available information on the compound.

Disposal Methods to Avoid:

  • DO NOT dispose of this compound down the drain.[1] Its presumed insolubility in water and potential environmental impact make this an unsafe practice.[1][2]

  • DO NOT dispose of in regular trash.

Spill Management

In the event of a spill, adhere to the following procedures:

  • Ensure Safety: Alert personnel in the immediate area and ensure the space is well-ventilated.

  • Containment: Absorb the spill with an inert material such as sand, earth, or a universal absorbent.[1]

  • Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.[1]

  • Decontamination: Thoroughly clean the spill area.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.[1]

Physicochemical Properties and Disposal Considerations

The following table provides estimated properties for this compound based on data from similar long-chain diesters. This information is crucial for a proper risk assessment during disposal.

PropertyDiethyl AdipateDiethyl SebacateThis compound (Estimated)
CAS Number 141-28-6110-40-769435-64-9
Molecular Formula C10H18O4C14H26O4C28H54O4
Appearance Colorless liquidColorless liquidWaxy solid or liquid
Solubility in Water InsolubleSlightly solubleInsoluble
Flash Point 110 °C / 230 °F>110 °CLikely >110 °C

Table 1: Comparative Physicochemical Properties of Diethyl and Dimethyl Esters.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal cluster_spill Spill Response start Start: Handling this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill collect Collect in a Labeled, Compatible Container ppe->collect store Store Securely in a Ventilated Area collect->store contact_ehs Contact EHS for Hazardous Waste Pickup store->contact_ehs follow_ehs Follow Institutional Disposal Procedures contact_ehs->follow_ehs end End: Proper Disposal follow_ehs->end contain Contain Spill with Inert Absorbent spill->contain collect_spill Collect and Containerize for Disposal contain->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate report_spill Report to Supervisor and EHS decontaminate->report_spill report_spill->contact_ehs

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling Dimethyl Hexacosanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals working with Dimethyl hexacosanedioate. Adherence to these protocols is essential for ensuring a safe research environment and proper chemical management.

I. Personal Protective Equipment (PPE)

The primary objective when handling this compound is to prevent inhalation of dust and to avoid contact with eyes and skin. The following table outlines the required personal protective equipment.

Protection Type Required PPE Specifications & Rationale
Eye Protection Safety glasses with side shields or safety gogglesProtects against airborne particles and accidental splashes.
Hand Protection Nitrile glovesProvides a barrier against skin contact.
Body Protection Laboratory coatProtects clothing and skin from spills and contamination.
Respiratory Protection N95 or equivalent dust maskRecommended when handling the powder outside of a chemical fume hood to prevent inhalation of fine particles.

Note: Always inspect PPE for damage before use and ensure a proper fit.

II. Operational Plan: Step-by-Step Handling Procedures

Following a standardized procedure for handling this compound minimizes the risk of exposure and contamination.

A. Preparation and Weighing:

  • Work Area Preparation: Designate a clean, uncluttered area for handling. If possible, perform all manipulations within a chemical fume hood to contain any airborne dust.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, and containers, before opening the chemical container.

  • Don PPE: Put on your laboratory coat, safety glasses, and nitrile gloves. If not working in a fume hood, a dust mask is also required.

  • Weighing: Carefully transfer the desired amount of this compound from its storage container to a weigh boat. Minimize the creation of dust by handling the powder gently.

B. Use in Experiments:

  • Addition to Reactions: When adding the solid to a reaction vessel, do so slowly and carefully to prevent splashing and dust generation.

  • Maintain Control: Keep the container of this compound covered when not in use.

  • Post-Handling: After use, securely close the primary container and wipe down the work surface with a damp cloth to remove any residual powder.

C. Emergency Procedures:

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
Skin Contact Remove contaminated clothing. Wash the affected area with soap and water.
Inhalation Move to fresh air. If breathing is difficult, seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a designated waste container. Clean the spill area with a damp cloth. For large spills, evacuate the area and follow your institution's emergency spill response procedures.

III. Disposal Plan

Proper disposal of chemical waste is critical for environmental protection and laboratory safety.

A. Waste Characterization:

Based on information for similar non-hazardous diesters, this compound is not expected to be classified as hazardous waste.[1] However, it is the responsibility of the waste generator to make a final determination based on local regulations.

B. Disposal Procedure:

  • Solid Waste: Place excess this compound and any contaminated disposable materials (e.g., weigh boats, gloves) into a clearly labeled, sealed container for non-hazardous solid chemical waste.

  • Empty Containers: "Empty" containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste in accordance with institutional guidelines.

  • Consult Guidelines: Always adhere to your institution's specific chemical waste disposal procedures.

IV. Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_area Prepare Work Area don_ppe Don PPE prep_area->don_ppe weigh Weigh Chemical don_ppe->weigh use_exp Use in Experiment weigh->use_exp clean_area Clean Work Area use_exp->clean_area spill Spill or Exposure? use_exp->spill dispose_waste Dispose of Waste clean_area->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe spill->clean_area No emergency_proc Follow Emergency Procedures spill->emergency_proc Yes emergency_proc->clean_area

Workflow for Handling this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.